4-Methoxy-2-phenylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-7-8-13-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCGUHGNJQWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673503 | |
| Record name | 4-Methoxy-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53698-56-9 | |
| Record name | 4-Methoxy-2-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical properties of 4-Methoxy-2-phenylpyridine
An In-depth Technical Guide to the Physical Properties of 4-Methoxy-2-phenylpyridine
Abstract
Introduction and Molecular Structure
This compound is a substituted aromatic heterocycle featuring a pyridine ring functionalized with a phenyl group at the 2-position and a methoxy group at the 4-position. This substitution pattern creates a molecule with unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a coordination site for metals, while the phenyl and methoxy groups modulate the molecule's lipophilicity, solubility, and electronic distribution.[1] Understanding the fundamental physical properties of this compound is critical for its application in synthesis, purification, formulation, and biological screening.
The structural arrangement of this compound dictates its chemical behavior. The methoxy group is a strong electron-donating group by resonance, influencing the reactivity of the pyridine ring. The phenyl substituent adds steric bulk and potential for π-π stacking interactions, which can be crucial in designing molecules for specific biological targets.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical and Computed Properties
Direct experimental data for key physical properties such as melting point and boiling point are not consistently reported in peer-reviewed literature or major chemical databases. However, a combination of supplier information and computationally predicted properties provides a solid foundation for handling and utilizing this compound.
| Property | Value | Source / Method |
| Identifiers | ||
| CAS Number | 53698-56-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | p-methoxyphenylpyridine, 4-methoxy-2-phenyl-pyridine | [1] |
| Molecular Weight | ||
| Average Mass | 185.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 185.084063974 Da | PubChem (Computed)[1] |
| Physical State | ||
| Appearance | Solid (predicted) | Analogous to 4-phenylpyridine[4] |
| Predicted Properties | ||
| XLogP3 | 2.8 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 22.1 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 2 (N, O) | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
| Purity | ||
| Commercial Purity | ≥95-97% | Sigma-Aldrich[5], SynQuest[2], CP Lab Safety[3] |
Causality and Insights:
-
LogP Value: The computed XLogP3 value of 2.8 suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents but limited solubility in water. This is a critical parameter for drug development, influencing membrane permeability and formulation strategies.[6]
-
Polar Surface Area (PSA): A PSA of 22.1 Ų is relatively low, which often correlates with good cell membrane permeability. This, combined with the LogP value, suggests the compound is a promising candidate for biological screening.
-
Physical State: The parent compound, 4-phenylpyridine, is a crystalline solid with a melting point of 77-78°C.[4] The addition of a methoxy group increases the molecular weight and polarity, which could potentially raise the melting point further due to enhanced intermolecular interactions.
Spectroscopic Profile (Predictive Analysis)
No definitive, published spectra for this compound were identified. The following sections provide a predictive analysis based on the known spectral data of its close isomer, 2-(4-Methoxyphenyl)pyridine[7], and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 8.6 | d | 1H | H6 (Py) | The proton ortho to the pyridine nitrogen is typically the most deshielded. |
| ~7.8 - 8.0 | m | 2H | H2', H6' (Ph) | Protons on the phenyl ring ortho to the pyridine are deshielded by the ring current and proximity to the heterocycle. |
| ~7.3 - 7.5 | m | 3H | H3', H4', H5' (Ph) | Meta and para protons on the phenyl ring. |
| ~7.0 | d | 1H | H5 (Py) | Proton on the pyridine ring meta to the nitrogen. |
| ~6.8 | s | 1H | H3 (Py) | Proton ortho to the methoxy group and meta to the nitrogen. |
| ~3.9 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C4 (Py) | Carbon attached to the electron-donating methoxy group is highly shielded, but in pyridines, the C4 position is electronically distinct. |
| ~157 | C2 (Py) | Carbon attached to the phenyl group and adjacent to the nitrogen. |
| ~150 | C6 (Py) | Carbon adjacent to the nitrogen. |
| ~138 | C1' (Ph) | Quaternary carbon of the phenyl ring attached to the pyridine. |
| ~129 | C3', C5' (Ph) | Phenyl ring carbons. |
| ~128 | C4' (Ph) | Phenyl ring carbon. |
| ~127 | C2', C6' (Ph) | Phenyl ring carbons. |
| ~108 | C5 (Py) | Pyridine ring carbon. |
| ~106 | C3 (Py) | Pyridine ring carbon. |
| ~56 | -OCH₃ | Typical chemical shift for an aromatic methoxy carbon.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Py & Ph rings) |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-OCH₃) |
| ~1600 & ~1500 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |
| ~1580 & ~1480 | Medium-Strong | C=C Stretch | Phenyl Ring |
| 1270 - 1230 | Strong | Asymmetric C-O-C Stretch | Aryl Methyl Ether |
| 1050 - 1010 | Medium | Symmetric C-O-C Stretch | Aryl Methyl Ether |
| Below 900 | Variable | C-H Out-of-plane Bend | Substituted Aromatic Rings |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺·): The primary peak is expected at m/z = 185 , corresponding to the molecular weight of the compound. Due to the aromatic nature, this peak should be relatively intense.
-
Key Fragments:
-
m/z = 170 (M-15): Loss of a methyl radical (·CH₃) from the methoxy group. This is a very common fragmentation pathway for methyl ethers.[9]
-
m/z = 154 (M-31): Loss of a methoxy radical (·OCH₃).
-
m/z = 142 (M-43): Loss of a CH₃CO radical, though less common, can occur through rearrangement.
-
m/z = 77: Phenyl cation (C₆H₅⁺), a common fragment from phenyl-substituted compounds.
-
Standard Experimental Methodologies
To ensure data integrity and reproducibility, the physical properties of novel compounds like this compound must be determined using standardized protocols.
General Workflow for Physicochemical Characterization
Figure 2: Standard workflow for physicochemical characterization.
Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the sample is dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Validation: For a pure substance, the melting range should be narrow (0.5-2°C). This protocol ensures accuracy by slowing the heating rate near the melting point, allowing for thermal equilibrium.
Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity, which is critical for high resolution.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Processing: Fourier transform the acquired data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Safety and Handling
As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a compound of significant interest with physicochemical properties that make it suitable for applications in drug discovery and materials science. While a complete experimental dataset is not yet available in the public domain, this guide provides a robust, predictive framework for its key physical and spectroscopic characteristics. The provided methodologies offer a standardized approach for researchers to determine these properties experimentally, ensuring the generation of high-quality, reproducible data. As research into this and related pyridine derivatives continues, a full experimental characterization will be invaluable to the scientific community.
References
- 1. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 53698-56-9 | 4H07-1-4Z | MDL MFCD14702090 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 53698-56-9 [sigmaaldrich.com]
- 6. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
4-Methoxy-2-phenylpyridine molecular weight
An In-Depth Technical Guide to 4-Methoxy-2-phenylpyridine
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple data sheet to offer insights into the molecule's structural significance, reactivity, and practical application, grounded in established chemical principles.
Introduction and Strategic Importance
This compound is a substituted aromatic heterocycle belonging to the phenylpyridine class. The strategic placement of a phenyl group at the 2-position and an electron-donating methoxy group at the 4-position of the pyridine ring imparts a unique combination of electronic and steric properties. Phenylpyridine scaffolds are of significant interest in medicinal chemistry as they are present in numerous bioactive molecules and serve as privileged structures for targeting a range of biological entities. Furthermore, their coordination properties make them valuable ligands in catalysis and key components in materials science, particularly in the development of organic light-emitting diodes (OLEDs).
This document serves as a foundational guide to its core physicochemical properties, a practical reference for its characterization, and a discussion of its potential in synthetic applications.
Core Physicochemical and Structural Properties
The fundamental identity of a chemical compound is rooted in its quantitative and structural data. These properties are critical for everything from reaction stoichiometry calculations to analytical characterization and computational modeling.
Quantitative Data Summary
The essential physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |
| Molecular Weight | 185.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 185.084063974 Da | PubChem[1] |
| CAS Number | 53698-56-9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3 (Lipophilicity) | 2.8 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
Molecular Structure and Functional Group Analysis
The structure of this compound dictates its chemical behavior. Understanding the interplay between its constituent parts is key to predicting its reactivity and utility.
Caption: 2D structure of this compound.
-
Pyridine Ring: A six-membered heteroaromatic ring containing one nitrogen atom. The nitrogen atom is a weak base and provides a site for coordination with metal ions.
-
Phenyl Group: Attached at the 2-position, this bulky, hydrophobic group influences the molecule's solubility and can engage in π-π stacking interactions, a key consideration in both crystal engineering and drug-receptor binding.
-
Methoxy Group (-OCH₃): Located at the 4-position, this is a strong electron-donating group by resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself. This electronic modification significantly impacts the ring's reactivity towards electrophiles and modulates the basicity of the pyridine nitrogen.
Synthetic Strategy and Workflow
While numerous specific synthetic routes exist for substituted pyridines, a robust and versatile approach for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method is widely used in pharmaceutical and academic labs due to its reliability and tolerance of various functional groups.
Causality of Choice: The Suzuki coupling is chosen for its high yields, mild reaction conditions, and the commercial availability of the necessary building blocks (boronic acids and halo-pyridines). The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle, which is a well-understood and predictable process.
Caption: Generalized workflow for Suzuki cross-coupling synthesis.
Analytical Characterization: A Self-Validating Protocol
Accurate structural confirmation is paramount. The following protocols for standard spectroscopic techniques serve as a self-validating system for any synthesized batch of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
-
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~ δ 8.3-8.5 ppm: A doublet, corresponding to the proton at the 6-position of the pyridine ring, adjacent to the nitrogen.
-
~ δ 7.9-8.1 ppm: A doublet of doublets, from the ortho-protons of the phenyl ring.
-
~ δ 7.3-7.5 ppm: A multiplet, encompassing the meta- and para-protons of the phenyl ring.
-
~ δ 6.7-6.9 ppm: A doublet and a doublet of doublets, corresponding to the protons at the 3- and 5-positions of the pyridine ring.
-
~ δ 3.9 ppm: A sharp singlet (3H), characteristic of the methoxy group protons.
-
-
Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
Approximately 10-12 distinct signals would be expected in the aromatic region (δ 105-165 ppm), with the carbon attached to the methoxy group appearing at the higher end of this range. The carbon of the methoxy group itself would appear around δ 55 ppm.
-
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a ¹H NMR spectrum using standard parameters. Following this, acquire a ¹³C NMR spectrum, which will require a longer acquisition time to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Result (Electron Impact, EI): A prominent molecular ion (M⁺) peak should be observed at an m/z (mass-to-charge ratio) of approximately 185.22. Common fragmentation patterns may include the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 170.
Applications in Drug Development and Materials Science
The this compound scaffold is a valuable building block for creating more complex molecules with tailored functions.
-
Medicinal Chemistry: As a heterocyclic core, it can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. Arylpyridines are known to act as hinges in kinase inhibitors, and the methoxy group can be used to fine-tune solubility and metabolic stability.
-
Materials Science: Phenylpyridine derivatives are classic ligands for creating phosphorescent metal complexes (e.g., with Iridium) used in OLED technology. The electronic properties conferred by the methoxy group can modulate the emission color and efficiency of such materials.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is more than the sum of its atoms; it is a strategically designed chemical entity with significant potential. Its molecular weight of 185.22 g/mol is a fundamental starting point, but its true value lies in a nuanced understanding of its structure, reactivity, and characterization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, verify, and utilize this versatile compound in pioneering research in medicine and materials science.
References
An In-Depth Technical Guide to the Structure Elucidation of 4-Methoxy-2-phenylpyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. It ensures reproducibility, informs mechanistic understanding, and is a prerequisite for regulatory approval. This guide provides a comprehensive, technically-grounded walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of 4-Methoxy-2-phenylpyridine. By integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, we present a self-validating workflow that moves from molecular formula to final, confirmed connectivity. This document is designed to serve as a practical reference, detailing not only the experimental protocols but also the critical logic behind the interpretation of complex spectral data.
Introduction: The Importance of Structural Integrity
This compound is a heterocyclic compound featuring a pyridine core substituted with a phenyl group and a methoxy group. Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other key intermolecular interactions. The precise arrangement of substituents dictates the molecule's steric and electronic properties, which in turn govern its biological activity. Therefore, confirming the isomeric identity—in this case, the 2-phenyl and 4-methoxy substitution pattern—is of paramount importance. This guide outlines the logical, multi-technique approach required to achieve this confirmation with the highest degree of scientific certainty.[1][2]
The Analytical Workflow: An Integrated Spectroscopic Approach
Our approach begins with determining the molecular mass and formula, proceeds to identify key functional groups, and culminates in mapping the precise atomic connectivity.
Caption: Integrated workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Rationale: The first step is to determine the exact molecular weight and, from that, the molecular formula. High-resolution mass spectrometry provides mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)
-
Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode, as the pyridine nitrogen is readily protonated.
-
Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the exact mass.
Data Interpretation: The molecular formula of this compound is C₁₂H₁₁NO.[4][5] The expected monoisotopic mass is 185.0841 g/mol .[4] An HRMS experiment should yield an [M+H]⁺ ion at m/z 186.0919. The presence of a single nitrogen atom is consistent with the Nitrogen Rule, which states that a molecule with an odd nominal molecular weight typically contains an odd number of nitrogen atoms.[6]
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the aromatic rings, the C-O ether linkage, and the pyridine C=N bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Data Interpretation: The IR spectrum provides clear evidence for the key structural components:
-
~3050-3030 cm⁻¹: Aromatic C-H stretching. These bands appear at a frequency slightly higher than the typical alkane C-H stretch (~3000 cm⁻¹).[7][8][9]
-
~1600, 1580, 1500, 1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. This series of sharp peaks is highly characteristic of aromatic and heteroaromatic systems.[8][10]
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group). This is a key diagnostic peak.
-
~1030 cm⁻¹ (strong): Symmetric C-O-C stretching.
-
~900-675 cm⁻¹: C-H out-of-plane (OOP) bending. The exact position of these strong bands can provide clues about the substitution pattern of the aromatic rings.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed connectivity of a molecule.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC should be used.[11][12]
¹H NMR Spectroscopy: Mapping the Protons
Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin coupling).
Data Interpretation: The structure C₁₂H₁₁NO contains 11 protons. The methoxy group (-OCH₃) accounts for 3 protons, leaving 8 aromatic protons.
-
Phenyl Ring Protons (5H): These will appear in the typical aromatic region (δ 7.0-8.0 ppm). The substitution at the 2-position of the pyridine will influence their pattern.
-
Pyridine Ring Protons (3H): These protons are on a heteroaromatic ring and will also be in the aromatic region, often with distinct chemical shifts. The proton adjacent to the nitrogen (H6) is typically the most downfield.
-
Methoxy Protons (3H): This will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton
Rationale: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment further distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons (including C2, C4, and the phenyl C1') are absent in the DEPT-135 spectrum.
Data Interpretation: The structure has 12 carbons.
-
Aromatic Carbons: 11 carbons (5 from the phenyl ring, 6 from the pyridine ring) will appear in the δ 110-165 ppm region.
-
Methoxy Carbon: 1 carbon will appear as a signal around δ 55 ppm.
-
DEPT-135: We expect to see 8 positive signals (8 aromatic CH groups) and one positive signal for the CH₃ group. The quaternary carbons (C2, C4, C1') will be absent.
2D NMR: Connecting the Pieces
Rationale: 2D NMR experiments establish correlations between nuclei, allowing for the definitive assembly of molecular fragments.[13][14][15]
-
COSY (COrrelation SpectroscopY): Shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting fragments across quaternary carbons.[14][16]
Caption: Key 2D NMR correlations for structure confirmation.
Integrated Data Interpretation:
-
Assigning the Methoxy Group: A strong singlet in the ¹H NMR (~δ 3.9 ppm) integrating to 3H is the methoxy group. The HSQC spectrum will show a correlation from these protons to a carbon at ~δ 55 ppm. Crucially, the HMBC spectrum will show a three-bond correlation from the methoxy protons to the carbon at the 4-position (C4) of the pyridine ring, confirming its location.
-
Mapping the Pyridine Ring: The COSY spectrum will reveal the connectivity of the pyridine protons. We expect to see a correlation between H5 and H6. A weaker, four-bond (meta) coupling might be visible between H3 and H5. The HSQC will link H3, H5, and H6 to their respective carbons.
-
Mapping the Phenyl Ring: The COSY spectrum will show correlations between adjacent protons on the phenyl ring (H2' to H3', H3' to H4').
-
Connecting the Rings: The final and most critical step is linking the two rings. The HMBC spectrum is essential here. Correlations will be observed from the phenyl protons H2' and H6' to the pyridine carbon C2. Likewise, correlations from the pyridine proton H3 will be seen to the quaternary carbon C2. These correlations unambiguously establish the C2-C1' bond, confirming the 2-phenyl substitution pattern.
Summary of Spectroscopic Data
| Technique | Observation | Inference |
| HRMS | [M+H]⁺ peak at m/z 186.0919 | Molecular Formula: C₁₂H₁₁NO |
| IR | ~3050, 1600-1450, 1250 cm⁻¹ | Aromatic C-H, Aromatic Rings, Aryl Ether |
| ¹H NMR | δ ~7.0-8.5 (8H, m), δ ~3.9 (3H, s) | 8 aromatic protons, 3 methoxy protons |
| ¹³C NMR | δ ~110-165 (11 signals), δ ~55 (1 signal) | 11 aromatic carbons, 1 methoxy carbon |
| DEPT-135 | 9 positive signals, 3 absent signals | 8 CH, 1 CH₃, 3 Quaternary Carbons |
| COSY | Correlations between adjacent aromatic H's | Confirms proton spin systems on each ring |
| HSQC | 9 cross-peaks in the aromatic region | Links each proton to its directly attached carbon |
| HMBC | Key correlations: OCH₃↔C4, H2'↔C2 | Confirms methoxy position and phenyl position |
Conclusion
The structure of this compound is definitively elucidated through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the correct molecular formula, while infrared spectroscopy confirms the presence of the required functional groups. The detailed connectivity is unambiguously determined by a suite of 1D and 2D NMR experiments. The key HMBC correlations between the methoxy protons and the pyridine C4, and between the phenyl protons and the pyridine C2, provide irrefutable evidence for the assigned substitution pattern. This multi-faceted, self-validating workflow represents the gold standard in chemical structure elucidation, ensuring the highest level of confidence for research and development applications.
References
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. jchps.com [jchps.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C12H11NO) [pubchemlite.lcsb.uni.lu]
- 6. youtube.com [youtube.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. youtube.com [youtube.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. emerypharma.com [emerypharma.com]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-phenylpyridine Derivatives
Foreword: The Strategic Importance of the 4-Methoxy-2-phenylpyridine Scaffold
The this compound structural motif is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the versatile phenyl substituent on the pyridine core, make it a crucial building block for a diverse array of functional molecules. From novel therapeutic agents targeting complex disease pathways to advanced organic electronics, the demand for efficient and scalable synthetic routes to these derivatives is ever-present. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound derivatives, with a focus on the underlying principles, practical execution, and comparative analysis of the most effective methodologies. We will delve into the nuances of modern cross-coupling reactions and direct arylation strategies, providing researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to excel in this area of synthetic chemistry.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound derivatives begins with a retrosynthetic analysis. This process allows us to identify the key bond disconnections and, consequently, the most viable forward synthetic strategies.
As illustrated in Figure 1, two primary disconnection strategies emerge:
-
Disconnection A (C2-C(phenyl) bond): This is the most common and versatile approach, relying on the formation of the bond between the pyridine C2 position and the phenyl ring. This strategy leverages powerful and well-established transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, as well as more recent direct C-H arylation methods.
-
Disconnection B (Pyridine Ring Formation): This approach involves constructing the substituted pyridine ring from acyclic precursors. While historically significant, classical named reactions for pyridine synthesis like the Kröhnke, Hantzsch, and Guareschi-Thorpe syntheses are often less efficient for producing specific substitution patterns like the one in our target molecule. These methods will be briefly discussed for their foundational importance.
This guide will focus primarily on the more modern and efficient strategies derived from Disconnection A.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 2-Arylpyridine Synthesis
The palladium-catalyzed cross-coupling of a 2-halopyridine with an organometallic phenylating agent is the most robust and widely employed method for the synthesis of 2-phenylpyridine derivatives. The choice between the Suzuki-Miyaura and Negishi couplings often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.
The Suzuki-Miyaura Coupling: A Versatile and Practical Approach
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[1]
The general catalytic cycle for the Suzuki-Miyaura coupling is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.
For the synthesis of this compound, the key starting materials are a 2-halo-4-methoxypyridine (where the halide is typically Br or Cl) and phenylboronic acid. The reactivity of the C-X bond is crucial, with the order being I > Br > Cl. While 2-bromo-4-methoxypyridine is a common and reactive substrate, the chloro-analogue is often more cost-effective for large-scale synthesis, though it may require more active catalytic systems.
This protocol is adapted from established procedures for the Suzuki coupling of 2-bromopyridine derivatives.[2]
Materials:
-
2-Bromo-4-methoxypyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried Schlenk flask and magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methoxypyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[2]
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.
-
Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure this compound.
| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-90 | [2][3] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-85 | [4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60-80 | 80-95 | [1] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines
The Negishi Coupling: A Highly Reactive Alternative
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous for coupling with less reactive organic halides, such as aryl chlorides. However, organozinc reagents are also more sensitive to moisture and air, necessitating stricter anhydrous and inert reaction conditions.[5]
The catalytic cycle of the Negishi coupling is similar to that of the Suzuki coupling, with the key difference being the transmetalation step involving the organozinc species.
The phenylzinc reagent can be prepared in situ from a phenyl halide (e.g., bromobenzene or iodobenzene) and activated zinc metal, or via transmetalation from phenyllithium or a phenyl Grignard reagent with a zinc salt (e.g., ZnCl₂).[6] The latter is often preferred for its milder conditions and better functional group tolerance.[6]
This is a generalized protocol based on established methods for Negishi couplings of 2-halopyridines.[5][6]
Materials:
-
2-Chloro-4-methoxypyridine (1.0 mmol, 1.0 equiv.)
-
Phenylzinc chloride (1.2 mmol, 1.2 equiv., prepared in situ or from a commercial solution)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried Schlenk flask and magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add a solution of 2-chloro-4-methoxypyridine in anhydrous THF.
-
To this solution, add the phenylzinc chloride solution at room temperature.
-
In a separate flask, dissolve Pd(PPh₃)₄ in anhydrous THF under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65-70 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | THF | 65-70 | 70-88 | [5][6] |
| Pd₂(dba)₃ / XPhos | THF or Dioxane | 80-100 | 75-92 | [7] |
| Ni(acac)₂ / PPh₃ | THF | 60-70 | 65-80 | [8] |
Table 2: Representative Conditions for Negishi Coupling of 2-Halopyridines
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the pyridine ring with a halogen.[9] In this approach, a C-H bond on the pyridine ring is directly coupled with an arylating agent, typically an aryl halide or a diaryliodonium salt.
A significant challenge in the direct C-H arylation of substituted pyridines is controlling the regioselectivity. For 4-methoxypyridine, the electron-donating methoxy group can activate the C3 and C5 positions towards electrophilic attack, while the nitrogen atom's lone pair can direct metallation to the C2 and C6 positions. This can lead to mixtures of isomers. However, careful selection of the catalyst, ligand, and reaction conditions can favor arylation at the desired C2 position. Some studies have shown that for pyridines with a methoxy group at the C2 position, C-H arylation can occur at both the C3 and C4 positions, indicating the complex interplay of electronic and steric effects.[10]
This is a representative protocol based on modern C-H activation methodologies.[9][11] Optimization is often required to achieve high regioselectivity.
Materials:
-
4-Methoxypyridine (1.0 mmol, 1.0 equiv.)
-
Iodobenzene (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Pivalic acid (PivOH) (0.3 mmol, 30 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon gas (high purity)
-
Sealed reaction vessel
Procedure:
-
To a sealable reaction vessel, add 4-methoxypyridine, iodobenzene, Pd(OAc)₂, PCy₃, K₂CO₃, and PivOH.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction for the formation of the desired product and potential isomers by GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography, carefully separating the desired 2-phenyl isomer from other arylated products.
| Arylating Agent | Catalyst System | Additive | Temperature (°C) | Regioselectivity (ortho vs. meta/para) | Reference |
| Aryl Bromide | Pd(OAc)₂ / PCy₃·HBF₄ | PivOH | 120 | Moderate to Good | [12] |
| Diaryliodonium Salt | Pd(OAc)₂ | Acetic Acid | 100 | Good to Excellent | [11] |
| Aryl Chloride | Pd(OAc)₂ / RuPhos | K₂CO₃ | 140 | Substrate Dependent | [13] |
Table 3: Conditions for Direct C-H Arylation of Pyridines
Classical Pyridine Syntheses: A Brief Overview
While modern cross-coupling and C-H activation methods are generally superior for synthesizing specifically substituted pyridines like this compound, classical named reactions provide the foundational logic for pyridine ring construction.
-
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[7] It is a versatile method for producing 2,4,6-trisubstituted pyridines.[7]
-
Hantzsch Pyridine Synthesis: This is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia.[14] It initially forms a dihydropyridine, which is then oxidized to the pyridine.[14]
-
Guareschi-Thorpe Condensation: This reaction synthesizes pyridine derivatives through the condensation of cyanoacetic ester with an acetoacetic ester in the presence of ammonia.
-
Boger Pyridine Synthesis: This is an inverse-electron demand Diels-Alder reaction between an enamine and a 1,2,4-triazine to form the pyridine nucleus.[6]
While powerful for generating diverse pyridine libraries, these methods often lack the regiocontrol needed to efficiently produce a specific isomer like this compound without extensive optimization and potential for side products.
Conclusion and Future Outlook
The synthesis of this compound derivatives is most effectively achieved through modern palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings offering robust and high-yielding pathways. The choice between these two methods will largely be dictated by the availability and cost of the starting 2-halo-4-methoxypyridine and the desired functional group tolerance. Direct C-H arylation presents a more atom-economical and elegant approach, though challenges in regioselectivity must be carefully addressed through catalyst and condition screening.
As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the synthesis of these important heterocyclic compounds. Advances in catalyst design, particularly in the realm of base metal catalysis (e.g., nickel, copper, and iron), may soon provide more sustainable and cost-effective alternatives to palladium. Furthermore, the continued exploration of regioselective C-H activation will undoubtedly unlock new and more direct routes to a wider array of functionalized this compound derivatives, further empowering innovation in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mild High-Yielding Site-Selective C–H Arylation of Arenes [zora.uzh.ch]
- 14. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Methoxy-2-phenylpyridine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth overview of 4-Methoxy-2-phenylpyridine, a key heterocyclic building block in modern organic synthesis and drug discovery. The document details its structural identification, physicochemical properties, a robust and validated synthesis protocol via Suzuki-Miyaura cross-coupling, and comprehensive spectroscopic characterization. The causality behind experimental choices is explained to provide researchers with actionable insights for laboratory application. Furthermore, this guide explores the compound's emerging applications, particularly in medicinal chemistry, grounding its utility in peer-reviewed contexts. All data and protocols are presented to meet the highest standards of scientific integrity and reproducibility.
Introduction and Nomenclature
This compound is a substituted pyridine derivative featuring a methoxy group at the 4-position and a phenyl group at the 2-position of the pyridine ring. This arrangement of functional groups makes it a valuable intermediate, imparting specific electronic and steric properties that are leveraged in the synthesis of more complex molecular architectures.
The nomenclature for this compound is unambiguous. According to the International Union of Pure and Applied Chemistry (IUPAC), the correct name is This compound [1]. This name is derived by identifying the parent heterocycle as pyridine, with substituents numbered to give the lowest possible locants.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 53698-56-9[1]
-
Molecular Formula: C₁₂H₁₁NO[1]
-
Canonical SMILES: COC1=CC(=NC=C1)C2=CC=CC=C2[1]
-
InChIKey: OXUCGUHGNJQWMT-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's properties is fundamental for its application in research and development. The data presented below has been aggregated from validated chemical databases.
Physicochemical Data
The physical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents for reactions and purification, as well as for assessing its stability under various conditions.
| Property | Value | Source(s) |
| Molecular Weight | 185.22 g/mol | [1] |
| Monoisotopic Mass | 185.084063974 Da | [1] |
| XlogP | 2.8 | [1] |
| Purity (Typical) | ≥95% - 97% | [2][3] |
Predicted Spectroscopic Data
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. While comprehensive experimental spectra are often proprietary, predicted data provides a reliable benchmark for characterization. The following table outlines the predicted collision cross-section (CCS) values for various adducts in mass spectrometry, which are useful for identification in complex mixtures.
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 186.09134 | 138.1 | |
| [M+Na]⁺ | 208.07328 | 146.5 | |
| [M-H]⁻ | 184.07678 | 143.6 | |
| [M]⁺ | 185.08351 | 138.7 |
Synthesis via Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required precursors.[4][5]
The selected pathway involves the reaction of a 2-halopyridine derivative with phenylboronic acid. Specifically, using 2-chloro-4-methoxypyridine or 2-bromo-4-methoxypyridine as the electrophilic partner offers a reliable and scalable route to the target compound.
Rationale for Experimental Design
-
Choice of Catalyst: A palladium(0) species is the active catalyst. While various pre-catalysts can be used, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is highly effective as it readily provides the active Pd(0) species in solution.[6] Its bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Role of the Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II) intermediate.[5]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly employed. The organic solvent solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction efficiently proceeds at the interface.[6]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation and ensure high yields.
Synthesis & Purification Workflow
The following diagram outlines the logical flow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and reagent purity.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Bubble nitrogen gas through the stirred mixture for 15-20 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 eq) to the flask. The mixture may change color upon addition.
-
Reaction: Heat the reaction mixture to 90 °C and maintain vigorous stirring for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid or oil.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Research and Drug Development
Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond acceptors and engage in various biological interactions. The 2-phenylpyridine motif, in particular, is a core component of numerous biologically active molecules.
-
Pharmaceutical Intermediates: this compound serves as a crucial building block for more complex molecules. The methoxy group can be a site for further functionalization, or it can be strategically retained to influence the electronic properties and metabolic stability of a final drug candidate.
-
Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in kinase inhibitors, where the nitrogen atom often interacts with the hinge region of the enzyme's active site. The phenyl group can be further substituted to target specific pockets and improve potency and selectivity.
-
Material Science: Phenylpyridine derivatives are also investigated in material science, particularly in the development of organic light-emitting diodes (OLEDs), where their electronic properties are harnessed.
While direct biological activity for this compound is not extensively reported, its derivatives are of significant interest. For instance, pyrazole, pyridine, and pyrimidine derivatives are explored as potential antitumor candidates targeting growth factor receptors like EGFR and VEGFR-2.[7] The core structure of this compound provides a robust starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.[7]
Safety and Handling
This compound should be handled with standard laboratory precautions. According to the Globally Harmonized System (GHS) classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
Precautionary Measures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.[1]
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a well-defined chemical entity with significant value as a synthetic intermediate. Its preparation is reliably achieved through established methods like the Suzuki-Miyaura coupling, a protocol detailed in this guide. The compound's structural features make it an attractive scaffold for the development of novel compounds in medicinal chemistry and material science. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this versatile building block in their scientific endeavors.
References
- 1. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53698-56-9 [sigmaaldrich.com]
- 3. CAS 53698-56-9 | 4H07-1-4Z | MDL MFCD14702090 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Workflow: A Strategy for Structural Confirmation
An In-Depth Technical Guide to the Spectroscopic Data of 4-Methoxy-2-phenylpyridine
This guide provides a detailed analysis of the spectroscopic data for this compound, a key heterocyclic compound with applications in medicinal chemistry and materials science. As researchers and drug development professionals, a precise understanding of a molecule's structural and electronic properties is paramount. This document moves beyond a simple data repository to offer a field-proven perspective on why specific analytical techniques are chosen and how the resulting data are interpreted to provide an unambiguous structural elucidation.
The structural integrity of any synthesized compound must be validated through a multi-faceted analytical approach. For a molecule like this compound (C₁₂H₁₁NO), relying on a single technique is insufficient. Instead, we leverage the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system that ensures the identity and purity of the target compound.[1]
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₂H₁₁NO | [2] |
| Molecular Weight | 185.22 g/mol | [2] |
| Monoisotopic Mass | 185.084063974 Da | [2] |
| CAS Number | 53698-56-9 | [2][3] |
The characterization of a novel or synthesized compound follows a logical progression. We begin with techniques that provide broad information about the carbon-hydrogen framework (NMR), proceed to confirm the overall mass and formula (MS), and finalize the analysis by identifying key functional groups (IR). This workflow ensures a comprehensive and efficient confirmation of the molecular structure.
Figure 1: A representative workflow for the spectroscopic validation of a synthesized organic compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) is the cornerstone of structural analysis in organic chemistry.[4] It provides precise information about the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).
Expertise & Experience: Experimental Rationale
The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in the spectrum. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds like this compound due to its good solubilizing power and relatively simple residual solvent peak. A typical sample concentration of 5-10 mg in 0.6-0.7 mL of solvent provides a strong signal-to-noise ratio in a reasonable acquisition time on a modern 400-600 MHz spectrometer.[5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound into a clean, dry vial.
-
Dissolution: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Vortex the vial to ensure complete dissolution. Using a pipette with a cotton wool filter, transfer the solution into a 5 mm NMR tube.[5]
-
Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the probe.
-
Spectrometer Setup: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
-
Data Collection: Acquire the ¹H NMR spectrum using a standard pulse-acquire experiment. Typically, 8 to 16 scans are sufficient. Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
-
Analysis: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze their chemical shifts, multiplicities, and coupling constants.
Data Presentation & Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the phenyl ring, the pyridine ring, and the methoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | d | 1H | H-6 |
| ~7.95 | m | 2H | H-2', H-6' |
| ~7.45 | m | 3H | H-3', H-4', H-5' |
| ~7.10 | d | 1H | H-5 |
| ~6.70 | dd | 1H | H-3 |
| ~3.90 | s | 3H | -OCH₃ |
Note: The predicted chemical shifts are based on analysis of similar structures found in the literature.[6][7]
In-Depth Analysis:
-
Phenyl Protons (H-2' to H-6'): The five protons of the phenyl group typically appear as a complex multiplet between 7.40 and 8.00 ppm. The two ortho protons (H-2', H-6') are the most deshielded due to their proximity to the electron-withdrawing pyridine ring and will appear furthest downfield within this group.[7]
-
Pyridine Protons (H-3, H-5, H-6):
-
H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it, causing it to resonate at the lowest field (~8.45 ppm) as a doublet.[8]
-
H-5 & H-3: These protons are on the pyridine ring. H-5 will likely appear as a doublet, while H-3 will be a doublet of doublets due to coupling with both H-5 and H-6 (though long-range coupling may be small). The electron-donating methoxy group at C-4 will shield these protons, shifting them upfield relative to unsubstituted pyridine.
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet at approximately 3.90 ppm.[6]
Figure 2: Structural assignment of proton signals in this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.[9] Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol: ¹³C NMR
The sample prepared for ¹H NMR can be used directly. The experiment is run using a carbon-observe pulse program with broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and more scans (e.g., 256 to 1024) are generally required compared to ¹H NMR.
Data Presentation & Analysis
The molecule has 12 carbon atoms, but due to symmetry in the phenyl ring, fewer than 12 signals might be expected if signal overlap occurs.
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-4 |
| ~158.0 | C-2 |
| ~150.0 | C-6 |
| ~138.5 | C-1' |
| ~129.0 | C-3', C-5' |
| ~128.5 | C-4' |
| ~126.5 | C-2', C-6' |
| ~108.0 | C-5 |
| ~106.0 | C-3 |
| ~55.5 | -OCH₃ |
Note: Predicted chemical shifts are based on established data for substituted pyridines and aromatic ethers.[6][10]
In-Depth Analysis:
-
sp² Carbons: The aromatic and pyridine ring carbons resonate in the downfield region (100-170 ppm).
-
C-4: The carbon directly attached to the electron-donating methoxy oxygen (C-4) is the most deshielded sp² carbon, appearing furthest downfield.
-
C-2 and C-6: The carbons adjacent to the nitrogen in the pyridine ring are also significantly deshielded.
-
Phenyl Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of ~125-139 ppm. The ipso-carbon (C-1') is often identifiable by its lower intensity.
-
-
sp³ Carbon: The only sp³-hybridized carbon is from the methoxy group (-OCH₃), which will appear significantly upfield at ~55.5 ppm.[6]
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula.
Expertise & Experience: Ionization Strategy
For a molecule like this compound, which contains a basic nitrogen atom, electrospray ionization (ESI) in positive ion mode is the ideal choice.[11] This "soft" ionization technique protonates the molecule, typically at the pyridine nitrogen, to generate an abundant even-electron [M+H]⁺ ion with minimal fragmentation. This allows for the unambiguous determination of the monoisotopic mass.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, [M+H]⁺ ions are formed.
-
Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of high resolution.
-
Data Interpretation: Identify the m/z value of the most abundant ion in the spectrum, which corresponds to the protonated molecule.
Data Presentation & Analysis
| Parameter | Theoretical Value | Observed m/z |
| Molecular Formula | C₁₂H₁₁NO | - |
| Exact Mass | 185.0841 | - |
| [M+H]⁺ Ion | 186.0919 | ~186.091 |
In-Depth Analysis:
The primary goal is to observe the protonated molecular ion, [C₁₂H₁₂NO]⁺, at an m/z value that matches the calculated exact mass. The observation of a peak at m/z ≈ 186.0919 confirms the molecular weight and, with high-resolution instrumentation, the elemental composition C₁₂H₁₁NO. If a harder ionization technique like Electron Ionization (EI) were used, fragmentation would be more pronounced, potentially showing loss of a methyl group (-15 Da) or a methoxy group (-31 Da).
Figure 3: A simplified potential fragmentation pathway for this compound under mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR
A spectrum can be obtained by placing a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory and acquiring the spectrum. This requires minimal sample preparation.
Data Presentation & Analysis
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Phenyl & Pyridine) |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (-OCH₃) |
| ~1600, ~1500 | Strong | C=C / C=N Stretch | Aromatic & Pyridine Rings |
| ~1250 | Strong | C-O-C Stretch | Aryl-alkyl ether |
| ~830 | Strong | C-H Bend | Out-of-plane bending (Aromatic) |
Note: Wavenumbers are based on characteristic absorption frequencies for the given functional groups.[12][13][14]
In-Depth Analysis:
The IR spectrum provides clear, confirmatory evidence for the key structural components:
-
Aromatic System: The presence of peaks above 3000 cm⁻¹ (aromatic C-H stretch) and the strong absorptions around 1600 and 1500 cm⁻¹ (ring stretching) confirm the phenyl and pyridine rings.[14]
-
Ether Linkage: A strong, characteristic band around 1250 cm⁻¹ is indicative of the aryl-alkyl C-O-C asymmetric stretch of the methoxy group.[13]
-
Aliphatic Group: The bands between 2950 and 2850 cm⁻¹ confirm the presence of the sp³ C-H bonds of the methyl group.
Conclusion
The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a cohesive and unambiguous structural confirmation. ¹H and ¹³C NMR precisely map the hydrogen and carbon framework, Mass Spectrometry verifies the molecular formula, and IR Spectroscopy confirms the presence of key functional groups. This integrated analytical approach represents a gold standard in chemical research, ensuring the foundational accuracy required for subsequent studies in drug development and materials science.
References
- 1. ijres.org [ijres.org]
- 2. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 53698-56-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. rsc.org [rsc.org]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. researchgate.net [researchgate.net]
- 14. academicedgepress.co.uk [academicedgepress.co.uk]
An In-Depth Technical Guide to the Mass Spectrometry of 4-Methoxy-2-phenylpyridine
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-methoxy-2-phenylpyridine (C₁₂H₁₁NO). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its mass analysis, predictable fragmentation patterns, and the causal logic behind experimental design.
Introduction: The Analytical Significance of this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural characterization is a critical step in its synthesis and application. Mass spectrometry offers unparalleled sensitivity and structural elucidation capabilities, making it an indispensable tool for confirming the identity and purity of this molecule. This guide will explore the expected mass spectrometric behavior of this compound, providing a predictive framework for its analysis.
Core Molecular Properties
A foundational understanding of the molecule's properties is essential before delving into its mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |
| Molecular Weight (Average) | 185.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 185.084063974 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
The precise monoisotopic mass is the cornerstone of high-resolution mass spectrometry, allowing for unambiguous identification of the molecular ion.
Experimental Protocol: Acquiring a Mass Spectrum
The following protocol outlines a standard procedure for the analysis of this compound using a common technique like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Objective: To obtain a reproducible and interpretable electron ionization mass spectrum.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Standard non-polar capillary column (e.g., DB-5ms).
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's sensitivity (typically in the low µg/mL range).
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
Rationale for Experimental Choices:
-
70 eV Electron Energy: This standard energy level provides sufficient energy to ionize and fragment the molecule reproducibly, creating a characteristic "fingerprint" spectrum.[2]
-
GC Separation: Gas chromatography ensures that the analyte is pure when it enters the mass spectrometer, preventing spectral overlap from impurities or solvent.
-
Temperature Programming: A temperature ramp is crucial for ensuring the compound elutes as a sharp peak, leading to better sensitivity and spectral quality.
Interpreting the Mass Spectrum: A Predictive Analysis
While an experimental spectrum is not publicly available, we can predict the fragmentation pattern of this compound based on established principles of organic mass spectrometry.[3][4]
Upon entering the mass spectrometer, the molecule will be ionized by losing an electron to form the molecular ion (M•+). This ion, being a radical cation, is energetically unstable and will undergo fragmentation.[2]
The Molecular Ion Peak
The molecular ion peak is expected to be prominent due to the presence of two aromatic rings which can stabilize the positive charge.[4]
-
Expected m/z: 185
-
Significance: Corresponds to the monoisotopic mass of the molecule. Its presence is a primary indicator of the compound's identity.
Key Fragmentation Pathways
The fragmentation of this compound will likely be dominated by cleavages related to the methoxy group and the bond between the two aromatic rings.
Caption: A self-validating workflow for the analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is a powerful method for its structural confirmation. By understanding its fundamental properties and applying established principles of fragmentation, a detailed and predictive interpretation of its mass spectrum is achievable. The molecular ion is anticipated at m/z 185, with key fragments appearing at m/z 170 (loss of •CH₃) and m/z 155 (loss of CH₂O). For unambiguous identification, a multi-faceted approach incorporating high-resolution mass measurement and tandem mass spectrometry is recommended. This guide provides the foundational knowledge for researchers to confidently approach the mass analysis of this and structurally related compounds.
References
biological activity of pyridine derivatives
<An In-Depth Technical Guide to the Biological Activity of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability have made it a cornerstone in the design of novel therapeutic agents. Pyridine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical overview of these activities, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the core experimental protocols required for their evaluation. By synthesizing established knowledge with actionable methodologies, this document serves as a vital resource for researchers engaged in the discovery and development of next-generation pyridine-based pharmaceuticals.
Chapter 1: The Chemical Eminence of the Pyridine Scaffold
The pyridine nucleus is a key structural component in numerous natural products, including nicotine and vitamin B3 (niacin), and is the second most common heterocycle found in FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of chemical attributes:
-
Aromaticity and Stability: The delocalized π-electron system confers significant aromatic stability, making the ring robust under various physiological conditions.
-
Polarity and Solubility: The presence of the electronegative nitrogen atom induces a dipole moment, enhancing the molecule's polarity and potential for aqueous solubility, which is a critical factor for bioavailability.
-
Hydrogen Bonding Capability: The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.
-
Bioisosterism: The pyridine ring can serve as a bioisostere for a phenyl ring, offering a similar size and shape while introducing a key hydrogen bond acceptor and altering electronic properties. This substitution is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles.
These fundamental characteristics make the pyridine scaffold an exceptionally versatile building block, allowing medicinal chemists to fine-tune molecular properties to achieve desired biological effects.
Chapter 2: Anticancer Activity of Pyridine Derivatives
Pyridine derivatives have emerged as a highly successful class of anticancer agents, with several compounds achieving clinical use.[3] Their efficacy spans a wide range of malignancies, including breast, lung, and colon cancers, owing to their ability to modulate a variety of oncogenic pathways.[3]
Mechanisms of Action
The anticancer effects of pyridine derivatives are diverse and often target processes essential for tumor growth and survival.[3] Key mechanisms include:
-
Kinase Inhibition: Many pyridine-based drugs function as potent inhibitors of protein kinases, enzymes that play a central role in cell signaling pathways controlling proliferation, survival, and angiogenesis.[3][4] For example, derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), thereby disrupting the formation of new blood vessels that tumors need to grow.[3]
-
Tubulin Polymerization Inhibition: Certain pyridine derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[4][5] By binding to tubulin, they can inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5][6]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves between the base pairs of DNA or inhibit topoisomerase enzymes, which are critical for managing DNA topology during replication. These actions lead to DNA damage and trigger apoptotic pathways.[5][6]
-
Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrases (CAs), particularly CA IX and XII, are involved in regulating pH in the tumor microenvironment, contributing to cancer progression. Specific pyridine derivatives have been developed as potent inhibitors of these enzymes.[7]
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed key structural features that govern the anticancer potency of pyridine derivatives:
-
Enhancing Groups: The presence and position of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), have been shown to enhance antiproliferative activity against various cancer cell lines.[1][2][8]
-
Detrimental Groups: Conversely, the introduction of halogen atoms or bulky substituents often leads to a decrease in activity.[1][2]
-
Positional Importance: The substitution pattern on the pyridine ring is critical. For instance, in one study of 3-pyridines, a methoxy group at the 4- or 5-position improved potency, while a 2-methoxy group did not.[9]
-
Fused Ring Systems: Fused heterocyclic derivatives, such as thienopyridines, have demonstrated enhanced effectiveness against drug-resistant cancers.[3]
Visualizing a Key Anticancer Mechanism: Kinase Inhibition
The following diagram illustrates a simplified workflow for how a pyridine-based kinase inhibitor can block a signaling pathway crucial for cancer cell proliferation.
Caption: Pyridine kinase inhibitor blocking signal transduction.
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyridine derivatives against various cancer cell lines, illustrating their potent antiproliferative effects.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Pyridine Urea | Compound 8e | MCF-7 (Breast) | < Doxorubicin | [3] |
| Pyridine Urea | Compound 8n | MCF-7 (Breast) | < Doxorubicin | [3] |
| Steroidal Pyridine | Compound 8 | PC-3 (Prostate) | 1.55 | [7] |
| Pyridine-Thiazolidinone | Compound 4 | CA IX (Target) | 0.0066 (Ki) | [7] |
| Chalcone Pyridine | Compound 71 | Tubulin Polymerization | Potent | [5] |
Chapter 3: Antimicrobial and Antiviral Activities
The chemical versatility of the pyridine scaffold also lends itself to the development of potent antimicrobial and antiviral agents.[10][11]
Antimicrobial Activity
Pyridine derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[12]
-
Mechanisms of Action: While varied, common mechanisms include the inhibition of essential enzymes like DNA gyrase, disruption of cell wall synthesis, and interference with metabolic pathways.[10]
-
Structure-Activity Relationship (SAR):
-
N-alkylation of the pyridine ring has been shown to produce organic salts with significant antibacterial and antibiofilm activity against S. aureus and E. coli.[12]
-
The introduction of an alkylthio chain or a piperidyl ring can confer moderate activity against Mycobacterium species.[10]
-
Specific pyridine-imidazo[2,1b]-1,3,4-thiadiazole compounds have shown good antimicrobial activity against a panel of seven microbial pathogens.[13]
-
Antiviral Activity
Pyridine-containing heterocycles are effective against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and coronaviruses.[11][14][15]
-
Mechanisms of Action: The antiviral mechanisms are diverse and can target various stages of the viral life cycle.[11][14] These include:
-
Reverse Transcriptase (RT) Inhibition: Blocking the enzyme that converts viral RNA into DNA.[16]
-
Polymerase Inhibition: Preventing the replication of the viral genome.[14]
-
Protease Inhibition: Interfering with the processing of viral proteins.[14]
-
Inhibition of Post-Integrational Events: Affecting viral gene expression after the viral DNA has been integrated into the host genome.[16]
-
Chapter 4: Anti-inflammatory and Other Therapeutic Activities
Beyond their roles in fighting cancer and microbes, pyridine derivatives also exhibit significant potential in treating inflammatory conditions and other diseases.[17][18][19]
Anti-inflammatory Activity
-
Mechanism of Action: The anti-inflammatory effects of some pyridine derivatives are linked to their ability to chelate iron.[18] Key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent (contain iron). By sequestering iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators.[18] Other derivatives have been shown to reduce the expression of inflammatory cytokines like IL-1, IL-6, and TNF-α in macrophage cell lines.[20]
-
Efficacy: In preclinical models, such as carrageenan-induced paw edema in rats, certain 3-hydroxy-pyridine-4-one derivatives have demonstrated anti-inflammatory potency greater than the standard drug, indomethacin.[18]
Chapter 5: Core Experimental Protocols for Activity Assessment
Rigorous and standardized experimental protocols are essential for accurately evaluating the biological activity of novel pyridine derivatives. This section provides detailed, step-by-step methodologies for two fundamental assays.[21][22]
Protocol 5.1: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[23] The intensity of the purple color is directly proportional to the number of viable cells.[24][25]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) and a non-malignant control cell line to ~80-90% confluency.
-
Trypsinize and count the cells using a hemocytometer.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[25]
-
-
Compound Treatment:
-
Prepare a stock solution of the test pyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound (or vehicle control). Include wells with medium only as a background control.[24]
-
Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[23]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the purple crystals.[23][25][26]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[25]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[23] A reference wavelength of >650 nm can be used to subtract background absorbance.[23]
-
Correct the absorbance values by subtracting the average absorbance of the medium-only blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
MTT Assay Workflow Diagram
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 5.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28] The MIC is the lowest concentration of the agent that prevents the visible growth of the microbe after a defined incubation period.[28]
Step-by-Step Methodology
-
Plate Preparation:
-
Use a sterile 96-well microtiter plate.
-
Prepare serial two-fold dilutions of the pyridine derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[28] This is typically done by adding 100 µL of broth to all wells, adding 100 µL of the concentrated drug to the first well, mixing, and then transferring 100 µL to the next well, repeating across the plate.
-
-
Inoculum Preparation:
-
Inoculation and Controls:
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[27]
-
-
Result Interpretation:
Broth Microdilution Workflow Diagram
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The pyridine scaffold remains a remarkably fruitful area of research in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of clinically important drugs for treating cancer, infections, and inflammatory diseases. The continued exploration of structure-activity relationships, coupled with the application of robust screening protocols as detailed in this guide, will undoubtedly uncover novel pyridine-based compounds with enhanced potency, selectivity, and improved therapeutic profiles. As our understanding of molecular disease pathways deepens, the rational design of pyridine derivatives will continue to be a powerful strategy in the quest for next-generation medicines.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. ijsat.org [ijsat.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemijournal.com [chemijournal.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. investigadores.unison.mx [investigadores.unison.mx]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijsdr.org [ijsdr.org]
- 20. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iv.iiarjournals.org [iv.iiarjournals.org]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
potential applications of substituted pyridines in medicinal chemistry
An In-depth Technical Guide on the Application of Substituted Pyridines in Drug Discovery and Development
Abstract
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique physicochemical properties, including its basicity, hydrogen bonding capability, and ability to act as a bioisostere for a benzene ring, have rendered it an indispensable component in the design of a vast array of therapeutic agents.[1][] This technical guide provides a comprehensive exploration of the multifaceted applications of substituted pyridines in modern drug discovery. We will delve into the fundamental principles that underpin their utility, examine their diverse pharmacological activities across major therapeutic areas, and provide insights into the rational design and synthesis of novel pyridine-containing drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pivotal role of substituted pyridines in the ongoing quest for innovative medicines.
The Pyridine Moiety: A Privileged Scaffold in Medicinal Chemistry
The pyridine ring system is a recurring motif in a remarkable number of FDA-approved drugs, second only to piperidine among nitrogen-containing heterocycles.[3][4] Its prevalence is not coincidental but rather a testament to its advantageous properties that medicinal chemists leverage to optimize drug candidates.
Physicochemical Properties and Their Implications in Drug Design
The nitrogen atom in the pyridine ring profoundly influences its electronic and physical characteristics, distinguishing it from its carbocyclic analog, benzene.[5]
-
Basicity and Solubility: The lone pair of electrons on the nitrogen atom imparts basicity to the pyridine ring, allowing for the formation of salts. This property can be strategically employed to enhance the aqueous solubility of drug molecules, a critical factor for oral bioavailability and formulation.[][6] The pH-dependent solubility of pyridine-containing compounds can also be fine-tuned through substitution.[]
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets such as enzymes and receptors.[5][7] This directional interaction contributes significantly to the potency and selectivity of many pyridine-based drugs.
-
Dipole Moment: The electronegative nitrogen atom creates a significant dipole moment in the pyridine ring, influencing its interactions with polar environments and its ability to penetrate biological membranes.
-
Bioisosterism: The pyridine ring is a well-established bioisostere of the benzene ring.[7] Replacing a benzene ring with a pyridine ring can lead to improvements in potency, selectivity, metabolic stability, and pharmacokinetic properties.[5][8] This substitution introduces a hydrogen bond acceptor and alters the electronic distribution without drastically changing the overall shape of the molecule.
The Pyridine Ring in Nature and in Approved Drugs
The pyridine scaffold is not only a synthetic invention but is also found in numerous natural products with significant biological activity, including vitamins like niacin (vitamin B3) and pyridoxine (vitamin B6), as well as alkaloids such as nicotine.[5][8]
A retrospective analysis of FDA-approved drugs reveals the extensive utility of the pyridine core across a wide spectrum of therapeutic indications.[5][9] Between 2014 and 2023, a total of 54 drugs containing a pyridine ring were approved by the US FDA, with the largest proportion being anticancer agents (33%) and drugs targeting the central nervous system (20%).[5][9]
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Imatinib | Oncology | Kinase Inhibitor (BCR-Abl)[5] |
| Amlodipine | Cardiovascular | Calcium Channel Blocker[5] |
| Esomeprazole | Gastroenterology | Proton Pump Inhibitor[5] |
| Atazanavir | Antiviral | HIV Protease Inhibitor[5] |
| Isoniazid | Antibacterial | Inhibits Mycolic Acid Synthesis[10] |
| Tacrine | Neurology | Acetylcholinesterase Inhibitor[5] |
| Abiraterone | Oncology | CYP17A1 Inhibitor[5] |
Therapeutic Applications of Substituted Pyridines
The versatility of the pyridine scaffold has led to its incorporation into drugs targeting a multitude of diseases. The following sections will explore some of the most prominent therapeutic areas where substituted pyridines have made a significant impact.
Oncology
Substituted pyridines are a cornerstone of modern cancer therapy, particularly in the development of targeted kinase inhibitors.[11] The pyridine nitrogen often plays a critical role in forming hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[12]
-
Kinase Inhibitors: A significant number of approved anticancer drugs are pyridine-containing kinase inhibitors.[5][13] For example, pyrazolopyridine scaffolds are present in several inhibitors targeting various kinases implicated in cancer, with some having received regulatory approval or being in late-stage clinical trials.[12][14] The strategic placement of substituents on the pyridine ring allows for fine-tuning of selectivity and potency against specific kinases.[15]
-
VEGFR-2 Inhibitors: Pyridine-urea derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth.[16][17][18]
-
Other Anticancer Mechanisms: Pyridine derivatives have also been investigated for their ability to inhibit other cancer-related targets, including histone deacetylases (HDACs) and human carbonic anhydrase IX and XII.[16]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of substituted pyridine derivatives against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (substituted pyridines) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, absorbance) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Antiviral Agents
The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. Pyridine derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including HIV, hepatitis B and C viruses (HBV, HCV), and coronaviruses.[19][20][21]
-
Mechanisms of Action: Pyridine-containing antivirals can inhibit various stages of the viral life cycle.[19] These mechanisms include inhibition of reverse transcriptase, polymerase, protease, and viral entry.[19][20]
-
COVID-19 Research: In the context of the recent pandemic, molecular docking studies have identified pyridine derivatives with the potential to inhibit key SARS-CoV-2 proteins.[20]
Diagram: Generalized Viral Life Cycle and Potential Inhibition by Pyridine Derivatives
Caption: Potential inhibition points of pyridine derivatives in the viral life cycle.
Antibacterial and Antifungal Agents
The pyridine scaffold is a common feature in many antimicrobial agents.[22] These compounds can disrupt various essential cellular processes in bacteria and fungi.[22]
-
Mechanisms of Action: Pyridine-based antimicrobials have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Their mechanisms of action include the inhibition of cell wall synthesis, DNA replication, and protein synthesis.[22]
-
Structure-Activity Relationships (SAR): Studies have shown that the nature and position of substituents on the pyridine ring significantly influence antibacterial activity.[7][23] For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited potent activity against Gram-positive bacteria.[7][23]
Central Nervous System (CNS) Disorders
The ability of pyridine derivatives to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders.[24]
-
Neurodegenerative Diseases: Pyridine-based compounds are being investigated for the treatment of Alzheimer's disease by targeting acetylcholinesterase (AChE), beta-secretase (BACE-1), and metal-induced amyloid-β (Aβ) aggregation.[25][26][27] Imidazopyridine derivatives, for instance, have shown promise in interacting with biological targets within the CNS.[28]
-
Parkinson's Disease: While some pyridine derivatives like MPTP are known to induce parkinsonism-like symptoms, understanding their structure-activity relationships is crucial for designing therapeutic agents and avoiding neurotoxicity.[24]
Synthesis of Substituted Pyridines
The facile synthesis and functionalization of the pyridine ring are key to its widespread use in medicinal chemistry.[29] Several classical and modern synthetic methods are employed to construct substituted pyridines.
-
Hantzsch Pyridine Synthesis: This is a classical and widely used method involving the condensation of an aldehyde, a β-ketoester, and ammonia.[30][31]
-
Guareschi-Thorpe Condensation: This method involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base.[30]
-
Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[30]
-
Modern Methodologies: More recent methods include transition metal-catalyzed cross-coupling reactions and cycloaddition reactions, which offer greater flexibility and functional group tolerance.[32]
Diagram: Simplified Hantzsch Pyridine Synthesis Workflow
Caption: A schematic representation of the Hantzsch synthesis of substituted pyridines.
Future Perspectives and Conclusion
The pyridine scaffold will undoubtedly continue to be a central theme in medicinal chemistry for the foreseeable future. The ongoing exploration of novel substitution patterns and the development of more efficient and versatile synthetic methodologies will further expand the chemical space accessible to drug discovery programs.[32] The incorporation of fluorine into pyridine-based scaffolds is a particularly promising strategy for enhancing drug-like properties.[33][34]
References
- 1. wjpps.com [wjpps.com]
- 3. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijsat.org [ijsat.org]
- 17. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 19. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eurekaselect.com [eurekaselect.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 24. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyridine derivatives as anti-Alzheimer agents (2023) | 1 Citations [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. nbinno.com [nbinno.com]
- 30. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 31. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 32. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
The Strategic deployment of the Methoxy Group in Pyridine Derivatives: A Technical Guide for Drug Discovery and Synthesis
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents.[1][2][3] The strategic functionalization of this heterocycle is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.[1] Among the vast arsenal of substituents available to the medicinal chemist, the seemingly simple methoxy group (-OCH₃) stands out for its profound and multifaceted influence on the chemical and biological properties of pyridine derivatives.[4][5] This technical guide provides an in-depth exploration of the role of the methoxy group, moving beyond a superficial overview to dissect its nuanced effects on electronic character, reactivity, and intermolecular interactions. We will delve into the causality behind its strategic use in drug design, supported by mechanistic insights, detailed experimental protocols, and field-proven applications. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of the methoxy group in the synthesis and optimization of novel pyridine-based therapeutics.
The Electronic Influence of the Methoxy Group on the Pyridine Ring
The impact of the methoxy group on a pyridine ring is a delicate interplay of opposing electronic effects: the electron-donating mesomeric effect (+M) and the electron-withdrawing inductive effect (-I). The position of the methoxy group dictates which effect dominates, thereby governing the electron density distribution and subsequent reactivity of the pyridine ring.
-
Mesomeric Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system. This increases electron density, particularly at the ortho and para positions relative to the methoxy group.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the methoxy group.
The net result of these competing effects determines the overall electronic character of the methoxypyridine isomer. For instance, in 2-methoxypyridine, the inductive effect of the alkoxy group contributes to a less basic nitrogen atom compared to an unsubstituted pyridine.[6] The pKa of the 2-methoxypyridinium ion is 3.06, significantly lower than the 5.23 for the pyridinium ion.[6]
Visualizing Electronic Effects
Caption: Dueling electronic influences of the methoxy group on a pyridine ring.
Modulating Reactivity: A Synthetic Chemist's Perspective
The electronic perturbations induced by the methoxy group provide synthetic chemists with a powerful tool to direct the course of chemical reactions. This is particularly evident in two key transformations: nucleophilic aromatic substitution and directed ortho-metalation.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the 2- and 4-positions.[2][7] A methoxy group can significantly influence the regioselectivity and rate of SNAr reactions. When positioned to stabilize the negatively charged Meisenheimer intermediate, it can facilitate the displacement of a leaving group.[8] For instance, in the synthesis of various aminopyridines, a methoxy group can be displaced by an amine nucleophile, offering a transition-metal-free approach to these valuable building blocks.[9]
The reactivity in SNAr reactions is highly dependent on the nature and position of all substituents on the ring.[10] In molecules like 3-chloro-5-fluoro-2-methoxypyridine, the electronegative halogen atoms and the ring nitrogen activate the molecule for nucleophilic attack.[8]
Directed ortho-Metalation (DoM)
The methoxy group is an effective directing group in ortho-lithiation reactions.[11][12] The lone pairs on the oxygen atom can coordinate with the lithium reagent (e.g., n-butyllithium or LDA), bringing the base into proximity of an adjacent C-H bond and facilitating its deprotonation.[12] This regioselective metalation creates a nucleophilic carbon center that can be subsequently quenched with various electrophiles to install a wide range of functional groups.
Interestingly, the lithiation of 2-methoxypyridine with lithium dialkylamides like LDA has been shown to be a complex process.[13][14] Studies using deuterated probes suggest that the process may involve precomplexation near the H-6 proton, followed by the formation of a 3,6-dilithio intermediate, rather than a straightforward ortho-lithiation at the C-3 position.[13][14][15]
Experimental Protocol: Directed ortho-Metalation of 4-Methoxypyridine
This protocol describes a general procedure for the ortho-lithiation of 4-methoxypyridine and subsequent quenching with an electrophile, adapted from established methodologies.[11]
Materials:
-
4-Methoxypyridine
-
Mesityllithium or a suitable strong base
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, sodium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add 4-methoxypyridine (1.0 eq) to the cooled THF.
-
Slowly add a solution of mesityllithium (1.1 eq) to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Methoxy Group in Medicinal Chemistry: A Tool for Fine-Tuning Drug Properties
The methoxy group is a prevalent substituent in approved drugs, where it plays a critical role in modulating ligand-target interactions, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) profiles.[4][5]
Impact on Physicochemical Properties
-
Solubility: The introduction of a methoxy group can enhance aqueous solubility compared to its methyl or phenyl analogues, a crucial parameter for drug formulation and bioavailability.[16][17]
-
Lipophilicity: The methoxy group can fine-tune the lipophilicity of a molecule, which is critical for its ability to cross cell membranes and reach its target.[1]
-
Hydrogen Bonding: While the methoxy group itself is not a hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor.[18][19] This can lead to favorable interactions with biological targets or influence the conformation of the molecule.[1] In the 2-methoxypyridine-water complex, the interaction is stabilized by a strong O-H···N hydrogen bond.[20]
Role in Target Binding and Biological Activity
The methoxy group's ability to act as a hydrogen bond acceptor and its steric bulk can be leveraged to achieve potent and selective binding to biological targets.[4] A prime example is in the development of kinase inhibitors, where the pyridine scaffold is a common feature.[1][21][22][23] The strategic placement of a methoxy group can lead to crucial interactions within the ATP-binding pocket of the kinase, enhancing potency and selectivity.[1]
In the context of gamma-secretase modulators for Alzheimer's disease, the introduction of a methoxypyridine motif led to compounds with improved activity and better overall properties, including solubility.[16]
Metabolic Considerations
The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes in the liver, which can be a primary metabolic pathway.[24] This can be either a liability, leading to rapid clearance, or a strategic advantage in prodrug design, where metabolism unmasks an active hydroxyl group. Understanding the metabolic fate of methoxypyridine derivatives is crucial for optimizing their pharmacokinetic profiles.
Data Summary: Physicochemical Properties of Methoxypyridine Isomers
| Isomer | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Predicted logP |
| 2-Methoxypyridine | 3.06[6] | 109.13[25] | 1.1 |
| 3-Methoxypyridine | ~4.9 (strong base)[26] | 109.13[27] | 0.9 |
| 4-Methoxypyridine | 6.62[28] | 109.13[29][30] | 0.8 |
Advanced Synthetic Applications: Cross-Coupling Reactions
Methoxypyridine derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for the construction of biaryl and heteroaryl structures.[31][32][33][34] Halogenated methoxypyridines can be coupled with a variety of boronic acids and their derivatives to generate complex molecular architectures.[32][34] The electronic nature of the methoxypyridine can influence the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps.
Workflow for Suzuki-Miyaura Coupling with a Methoxypyridine Derivative
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
The methoxy group provides distinct signatures in various spectroscopic techniques, aiding in the characterization of pyridine derivatives.
-
¹H NMR Spectroscopy: The methyl protons of the methoxy group typically appear as a sharp singlet in the range of 3.8-4.0 ppm.[25][27][29] The exact chemical shift is influenced by the position on the pyridine ring and the electronic environment. The protons on the pyridine ring will also exhibit characteristic shifts and coupling patterns depending on the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon of the methoxy group gives a signal around 55 ppm. The carbon atoms of the pyridine ring are also shifted according to the electronic effects of the methoxy group.
-
Photophysical Properties: The introduction of a methoxy group, in combination with other substituents, can significantly influence the photophysical properties of pyridine derivatives, leading to applications in materials science as luminescent mesogens and in optoelectronic devices.[35][36][37][38]
Conclusion
The methoxy group is far more than a simple substituent; it is a strategic tool that offers medicinal and synthetic chemists a remarkable degree of control over the properties and reactivity of pyridine derivatives. Its dual electronic nature allows for the fine-tuning of ring electronics, directing the course of key synthetic transformations and enabling the construction of complex molecular architectures. In drug design, the methoxy group's influence on solubility, lipophilicity, and target interactions makes it an invaluable component in the optimization of lead compounds.[5] A thorough understanding of the multifaceted roles of the methoxy group, from fundamental electronic effects to its behavior in complex biological systems, is essential for its effective deployment in the development of next-generation pyridine-based therapeutics and functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Hydrogen bond - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NMR study of the interaction of P-450 with 4-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 26. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]
- 27. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]
- 28. organicchemistrydata.org [organicchemistrydata.org]
- 29. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]
- 30. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 35. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 36. researchgate.net [researchgate.net]
- 37. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 38. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Compounds
Foreword: From Fundamental Understanding to Advanced Application
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the electronic landscape of 2-phenylpyridine (ppy) and its derivatives. These compounds, particularly when complexed with heavy metals like iridium, form the cornerstone of modern organic electronics and photoredox catalysis. Our journey will not be a mere recitation of facts, but a deep dive into the causality of their electronic behavior. We will explore how subtle modifications to their molecular structure can dramatically tune their properties, enabling applications from vibrant displays to novel synthetic pathways. This document is designed to be a practical and insightful resource, bridging theoretical principles with actionable experimental and computational protocols.
The Core Electronic Structure of 2-Phenylpyridine: A Tale of Two Rings
At its heart, 2-phenylpyridine is a bichromophoric system, consisting of an electron-rich phenyl ring and an electron-deficient pyridine ring. The electronic interplay between these two moieties governs its fundamental properties.
Molecular Geometry and its Electronic Implications
In its ground state, the phenyl and pyridine rings of 2-phenylpyridine are not coplanar. Density Functional Theory (DFT) calculations have shown a dihedral angle of approximately 21° between the rings.[1] This twist is a compromise between two opposing forces: the stabilizing π-conjugation that favors planarity and the steric hindrance between the ortho-hydrogens of the two rings, which disfavors it.[1][2] This non-planar structure has significant consequences for the electronic properties, as it influences the extent of electronic communication between the two rings. In certain excited states, the molecule tends to become more planar to facilitate intramolecular charge transfer.[1]
A Molecular Orbital Perspective
To truly grasp the electronic properties of 2-phenylpyridine, we must turn to Molecular Orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that dictate the molecule's reactivity and its photophysical behavior.
-
HOMO: The HOMO of 2-phenylpyridine is predominantly localized on the electron-rich phenyl ring, possessing significant π-character.
-
LUMO: Conversely, the LUMO is primarily centered on the electron-deficient pyridine ring, with π*-character.
This spatial separation of the frontier orbitals is a key feature of 2-phenylpyridine and is the basis for the charge-transfer character of its electronic transitions.
Caption: Frontier Molecular Orbitals of 2-Phenylpyridine.
Cyclometalation: Unleashing Phosphorescence
While 2-phenylpyridine itself is fluorescent, its true potential is realized when it acts as a cyclometalating ligand for heavy metal ions, most notably Iridium(III). The formation of a C-Ir bond in addition to the N-Ir bond creates a rigid, strained five-membered ring that profoundly alters the electronic structure.
The heavy iridium atom introduces strong spin-orbit coupling. This quantum mechanical effect facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). In most organic molecules, the transition from the triplet state back to the singlet ground state (S₀) is "forbidden" and thus very slow, allowing non-radiative decay processes to dominate. However, in iridium complexes of 2-phenylpyridine, the strong spin-orbit coupling mixes the singlet and triplet characters, making the T₁ → S₀ transition more probable. This results in highly efficient phosphorescence.
Caption: Jablonski Diagram for an Ir(ppy)₃ Complex.
The excited states in these complexes are often described as having significant metal-to-ligand charge transfer (MLCT) character, where an electron is promoted from a d-orbital of the iridium atom to a π* orbital of the 2-phenylpyridine ligand.
Structure-Property Relationships: Tuning the Electronic Landscape
A key advantage of 2-phenylpyridine-based systems is the ability to fine-tune their electronic and photophysical properties through synthetic modification. By adding electron-donating or electron-withdrawing groups to either the phenyl or pyridine ring, one can systematically alter the HOMO and LUMO energy levels.
-
Electron-donating groups (e.g., -CH₃, -OCH₃, -N(Ph)₂) on the phenyl ring will raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a red-shift in the emission color.
-
Electron-withdrawing groups (e.g., -F, -CF₃, -CN) on the phenyl ring will lower the energy of the HOMO, resulting in a larger HOMO-LUMO gap and a blue-shift in the emission.
-
Modifications to the pyridine ring primarily affect the LUMO energy level. Electron-withdrawing groups will lower the LUMO energy, while electron-donating groups will raise it.
The following table summarizes the effects of various substituents on the photophysical properties of fac-Ir(ppy)₃ derivatives.
| Complex | Substituent on ppy ligand | HOMO (eV) | LUMO (eV) | Emission λmax (nm) | Reference |
| fac-Ir(ppy)₃ | None | -5.4 | -2.1 | 510-520 | [3][4] |
| fac-Ir(tpy)₃ | 4'-methyl on phenyl | -5.3 | -2.1 | 513 | [4] |
| fac-Ir(dfppy)₃ | 2',4'-difluoro on phenyl | -5.8 | -2.2 | 470 | [4] |
| fac-Ir(CN-ppy)₃ | 5'-cyano on phenyl | -5.9 | -2.5 | 480 | [4] |
| fac-Ir(Me-ppy)₃ | 4-methyl on pyridine | -5.35 | -2.05 | 525 | [3] |
Experimental and Computational Characterization Protocols
A comprehensive understanding of the electronic properties of 2-phenylpyridine compounds requires a combination of experimental and computational techniques.
Experimental Protocols
A common and versatile method for the synthesis of 2-phenylpyridine derivatives is the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the appropriate bromopyridine derivative (1.0 eq), the desired phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio), followed by a base such as Na₂CO₃ (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylpyridine derivative.[5]
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.[6]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a ~1 mM solution of the 2-phenylpyridine compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[7]
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).[6]
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[6]
-
Measurement: Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe oxidation, and then reverse the scan towards a more negative potential to observe reduction. A typical scan rate is 100 mV/s.
-
Data Analysis: Determine the onset potentials for the first oxidation (Eox) and reduction (Ered) waves. Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
HOMO (eV) = -[Eox vs Fc/Fc⁺ + 4.8]
-
LUMO (eV) = -[Ered vs Fc/Fc⁺ + 4.8]
-
Caption: Experimental Workflow for Cyclic Voltammetry.
These techniques are essential for characterizing the photophysical properties of the compounds.
Step-by-Step Protocol:
-
Solution Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic grade solvent (e.g., dichloromethane or toluene).
-
UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer. This will reveal the electronic transitions of the molecule. The low-energy absorption bands in Ir(ppy)₃ complexes are typically assigned to MLCT transitions.
-
Photoluminescence (PL): Excite the sample at a wavelength where it absorbs light and record the emission spectrum using a spectrofluorometer. This will provide the emission maximum (λem), which corresponds to the color of the emitted light.
-
Quantum Yield Measurement: Determine the photoluminescence quantum yield (ΦPL) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters or fac-Ir(ppy)₃ in degassed toluene for green emitters).
-
Lifetime Measurement: Measure the phosphorescence lifetime (τ) using time-resolved spectroscopy.
Computational Protocol: Density Functional Theory (DFT)
DFT and Time-Dependent DFT (TD-DFT) are invaluable tools for predicting and understanding the electronic structure and properties of 2-phenylpyridine compounds.[8]
Step-by-Step Protocol:
-
Geometry Optimization: Optimize the ground state geometry of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for C, H, N and a larger basis set with effective core potential like LANL2DZ for Ir).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure it is a true minimum (no imaginary frequencies).
-
Frontier Molecular Orbital Analysis: Visualize the HOMO and LUMO and calculate their energy levels. This provides insight into the electronic distribution and the nature of the frontier orbitals.
-
Excited State Calculations (TD-DFT): Perform TD-DFT calculations on the optimized ground state geometry to predict the absorption spectrum (vertical excitations). This will provide information about the energies and nature (e.g., MLCT, ligand-centered) of the excited states.
-
Triplet State Optimization: To predict the phosphorescence energy, optimize the geometry of the lowest triplet state (T₁). A TD-DFT calculation on the T₁ geometry will give the emission energy.
Applications: Harnessing the Electronic Properties
The tunable electronic properties of 2-phenylpyridine compounds have led to their widespread use in several high-tech applications.
Organic Light-Emitting Diodes (OLEDs)
Iridium(III) complexes of 2-phenylpyridine are the workhorses of phosphorescent OLEDs (PhOLEDs). Their high quantum yields, tunable emission colors, and good thermal stability make them ideal emitters.[9] In a PhOLED, electrons and holes are injected from the cathode and anode, respectively, and recombine in an emissive layer containing the Ir(ppy)₃ derivative. The resulting excitons are harvested in the triplet state and radiatively decay, producing light with near 100% internal quantum efficiency. Non-radiative decay pathways, such as triplet-triplet annihilation and triplet-polaron annihilation, can reduce efficiency at high brightness levels.[10][11]
Photoredox Catalysis
The ability of excited Ir(ppy)₃ complexes to act as potent single-electron transfer agents has revolutionized organic synthesis.[12] Upon photoexcitation, the complex can either accept an electron (reductive quenching) or donate an electron (oxidative quenching), initiating radical-based transformations under mild conditions.[13] This has enabled the development of novel C-C and C-heteroatom bond-forming reactions that were previously challenging.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of bulky substituents on the photophysical properties of homoleptic iridium(iii) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 6. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 14. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of Biaryl Scaffolds and the Power of Suzuki Coupling
An In-Depth Guide to the Synthesis of 4-Methoxy-2-phenylpyridine via Suzuki-Miyaura Cross-Coupling
Substituted biaryl and heteroaryl moieties are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, this compound serves as a valuable building block in drug discovery and organic synthesis, with its derivatives showing potential in various therapeutic areas.[2][3] The construction of the pivotal carbon-carbon bond between the pyridine and phenyl rings is efficiently achieved using the Suzuki-Miyaura cross-coupling reaction.
First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds.[4] Its ascendancy is due to several key advantages: mild reaction conditions, exceptional tolerance of a wide array of functional groups, the use of thermally stable and environmentally benign organoboron reagents, and the commercial availability of a vast library of starting materials.[1][5][6] This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the fundamental principles of the Suzuki-Miyaura catalytic cycle.
Reaction Principle: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura reaction couples an organohalide (or triflate) with an organoboron compound in the presence of a palladium catalyst and a base.[4][7] The synthesis of this compound is typically achieved by coupling a halo-pyridine, such as 2-chloro-4-methoxypyridine, with phenylboronic acid. The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) oxidation states.
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-chloro-4-methoxypyridine. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[4][8][9] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5] While chlorides are less reactive, modern catalyst systems with specialized ligands can effectively activate them.[10]
-
Transmetalation : This step involves the transfer of the phenyl group from the boron atom to the palladium center.[4] For this to occur, the organoboron reagent must be activated by a base. The base reacts with the phenylboronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic substituent to the electrophilic Pd(II) center.[6][11] The halide or other ligand on the palladium complex is displaced in this process.
-
Reductive Elimination : The two organic groups (the methoxy-pyridyl and phenyl moieties) on the Pd(II) complex couple and are expelled as the final product, this compound. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[4][6][7]
Detailed Experimental Protocol
This protocol provides a reliable method for the gram-scale synthesis of this compound.
Reaction Scheme:
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Chloro-4-methoxypyridine | 143.57 | 5.0 | 1.0 | 718 mg |
| Phenylboronic Acid | 121.93 | 6.0 | 1.2 | 732 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.15 | 0.03 (3 mol%) | 173 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 | 1.38 g |
| 1,4-Dioxane | - | - | - | 20 mL |
| Water | - | - | - | 5 mL |
Causality Behind Reagent Choices:
-
Aryl Halide : 2-Chloro-4-methoxypyridine is a cost-effective starting material. While aryl bromides are more reactive, the use of a robust catalyst like Pd(PPh₃)₄ ensures efficient coupling with the chloride.[12]
-
Boronic Acid : Phenylboronic acid is used in slight excess (1.2 eq.) to drive the reaction to completion and compensate for potential side reactions like protodeboronation or homocoupling.[7]
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.[13][14] A 3 mol% loading is a standard starting point for optimization.
-
Base : Anhydrous potassium carbonate is a moderately strong inorganic base sufficient to form the active boronate species without causing hydrolysis of sensitive functional groups.[15] Two equivalents are used to ensure the reaction medium remains basic throughout the process.
-
Solvent System : A mixture of 1,4-dioxane and water (4:1 ratio) is a common and effective solvent system.[13][16] Dioxane solubilizes the organic reagents and the catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[17]
Step-by-Step Procedure
-
Apparatus Setup : Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask. Equip the flask with a reflux condenser and a rubber septum. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes to create an oxygen-free atmosphere. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Solids : To the flask, add 2-chloro-4-methoxypyridine (718 mg, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and Pd(PPh₃)₄ (173 mg, 0.15 mmol).
-
Solvent Addition and Degassing : Add 1,4-dioxane (20 mL) and water (5 mL) to the flask via syringe. It is crucial to use solvents that have been previously degassed. To do this, bubble an inert gas through the solvents for at least 20 minutes before use. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[18]
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90-95 °C. Stir the reaction mixture vigorously. The mixture will typically turn from a pale yellow to a dark brown or black color, indicating the formation of the active palladium species.
-
Monitoring Progress : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). To take a TLC sample, briefly remove the septum, quickly withdraw a small aliquot with a glass capillary, and dissolve it in ethyl acetate before spotting on a silica plate. A typical eluent system is 20% ethyl acetate in hexanes. The reaction is generally complete within 4-12 hours.
-
Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and deionized water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash them with brine (saturated NaCl solution, 50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Prepare a silica gel column using a slurry packing method with hexanes.
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a pure solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Optimization and Troubleshooting
The success of a Suzuki coupling can be sensitive to several parameters. The following tables provide guidance for optimization and troubleshooting.
Table of Key Reaction Parameters for Optimization
| Parameter | Common Choices & Rationale |
| Palladium Source | Pd(PPh₃)₄ : Reliable Pd(0) source. Pd(OAc)₂/PdCl₂(dppf) : Air-stable Pd(II) sources that are reduced in situ to active Pd(0). Often paired with a phosphine ligand.[8] |
| Ligand | PPh₃ : Standard, effective for many couplings. Bulky/Electron-Rich Ligands (e.g., SPhos, XPhos, PCy₃) : Used for less reactive substrates like aryl chlorides or sterically hindered partners.[8][10] |
| Base | K₂CO₃, Na₂CO₃ : Standard, inexpensive bases. K₃PO₄, Cs₂CO₃ : Stronger bases, often more effective for difficult couplings or when using boronic esters.[14][15] KF : Used in cases where base-labile functional groups are present.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF : Common solvent systems. The choice can affect solubility and reaction rates.[7][13] The addition of water is often beneficial.[16] |
| Temperature | 80-110 °C : Typical range. Higher temperatures may be needed for unreactive chlorides but can also lead to catalyst decomposition or side reactions.[18] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use a fresh bottle of catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the temperature in 10 °C increments. |
| Protodeboronation | The boronic acid reacts with residual water/protons to revert to an arene (benzene in this case). | Use anhydrous solvents (if possible for the chosen base), ensure the base is strong enough, and minimize reaction time once the starting material is consumed. |
| Homocoupling | Two molecules of the boronic acid couple together (forming biphenyl). | This is often caused by the presence of oxygen. Improve degassing procedures. Lowering catalyst loading can sometimes help. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (byproduct from Pd(PPh₃)₄). | Let the crude mixture stand in a 1:1 mixture of hexanes and ether; the phosphine oxide may precipitate and can be filtered off before chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By understanding the underlying catalytic mechanism and carefully controlling key experimental parameters—such as the choice of catalyst, base, and solvent, as well as maintaining an inert atmosphere—researchers can achieve high yields of the desired product. The protocol detailed here provides a robust and validated starting point for laboratory synthesis, enabling the efficient production of this important chemical scaffold for applications in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 4-Methoxy-2-phenylpyrimidine | 33630-20-5 [smolecule.com]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Methoxy-2-phenylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction
The 2-arylpyridine scaffold is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds, particularly with specific substitution patterns, is of significant interest in medicinal and materials chemistry. This document provides a detailed guide to the synthesis of a model compound, 4-Methoxy-2-phenylpyridine, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high efficiency, functional group tolerance, and mild reaction conditions.[1][2]
This guide is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring a thorough understanding for researchers at all levels.
Scientific Rationale and Reaction Principle
The core of this synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organic halide.[3] In this specific application, we will couple a substituted pyridine halide with a phenylboronic acid derivative in the presence of a palladium catalyst, a suitable ligand, and a base.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:[2][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4][5]
The choice of catalyst, ligand, base, and solvent are critical parameters that can significantly influence the reaction's outcome.[3] Electron-rich and sterically hindered phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[6][7]
Experimental Workflow
The overall experimental workflow for the synthesis, purification, and characterization of this compound is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from 2-bromo-4-methoxypyridine and phenylboronic acid.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromo-4-methoxypyridine | C6H6BrNO | 188.02 | 1.0 g | 5.32 |
| Phenylboronic acid | C6H7BO2 | 121.93 | 0.78 g | 6.38 |
| Pd(PPh3)4 | C72H60P4Pd | 1155.56 | 0.31 g | 0.27 |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 1.47 g | 10.64 |
| 1,4-Dioxane | C4H8O2 | 88.11 | 20 mL | - |
| Water (degassed) | H2O | 18.02 | 5 mL | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles
-
Standard glassware for work-up and purification
Reaction Setup and Procedure
Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (nitrogen or argon).[8][10][11]
-
Inert Atmosphere: Assemble the reaction flask with a stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.[9][12]
-
Reagent Addition: To the reaction flask, add 2-bromo-4-methoxypyridine (1.0 g, 5.32 mmol), phenylboronic acid (0.78 g, 6.38 mmol), tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol), and potassium carbonate (1.47 g, 10.64 mmol).
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling with nitrogen or argon for at least 30 minutes.[8] Add the degassed 1,4-dioxane (20 mL) and water (5 mL) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic aromatic proton signals for both the pyridine and phenyl rings, and a singlet for the methoxy group protons. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C12H11NO (m/z = 185.08).[13] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst, insufficient degassing, poor quality reagents. | Use a fresh batch of catalyst, ensure proper inert atmosphere techniques, and use pure, dry reagents and solvents. |
| Formation of side products | Homocoupling of the boronic acid, decomposition of starting materials. | Adjust the stoichiometry of the reagents, lower the reaction temperature, or screen different ligands and bases. |
| Difficulty in purification | Co-elution of product with impurities. | Optimize the eluent system for column chromatography, or consider recrystallization. |
Mechanism Diagram
The catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the exclusion of air and moisture, this protocol provides a reliable and high-yielding route to this important chemical scaffold. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of other biaryl and heteroaryl compounds, making this a valuable tool for researchers in organic synthesis and drug discovery.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling of Pyridines
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds in pharmaceutical and materials science.[1][2][3] However, the application of this powerful reaction to pyridine-containing substrates is fraught with unique challenges. The inherent electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, can lead to catalyst inhibition, low yields, and frustrating side reactions.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction conditions necessary for the successful Suzuki-Miyaura coupling of pyridines. We will dissect the causal relationships behind experimental choices, provide field-proven protocols, and offer robust troubleshooting strategies to navigate the complexities of these critical transformations.
The "2-Pyridyl Problem": Understanding the Core Challenges
While Suzuki-Miyaura couplings are widely applicable, pyridyl substrates, especially those substituted at the 2-position, present a notorious set of obstacles often referred to as the "2-pyridyl problem".[6][7] A successful experimental design hinges on understanding and mitigating these issues:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[5][8] This coordination can sequester the active catalytic species, forming stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[4]
-
Substrate Instability (Protodeboronation): Pyridylboronic acids are often significantly less stable than their carbocyclic aryl counterparts. They are highly susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved by a proton source (often water or alcohol) to return the unfunctionalized pyridine.[6][9][10][11][12] This side reaction consumes the nucleophilic partner and is a primary cause of low yields.
-
Difficult Oxidative Addition: For less reactive coupling partners like chloropyridines, the high bond dissociation energy of the C-Cl bond makes the initial oxidative addition step—where the palladium catalyst inserts into the carbon-halogen bond—the rate-limiting step of the entire process.[13]
Overcoming these challenges requires a carefully orchestrated selection of catalysts, ligands, bases, and boron reagents, where each component is chosen to counteract these inherent difficulties.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][14] Understanding this mechanism is key to rationalizing the role of each reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rational Reagent Selection: A Causality-Driven Approach
The success of a pyridine Suzuki coupling is determined by the synergistic interplay of its components. Here, we detail the function and optimal choices for each.
Palladium Precatalysts
The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[9]
-
Common Precatalysts: Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various pre-formed ligand-palladium complexes are frequently used.[9][15][16]
Ligands: The Key to Overcoming Pyridine Inhibition
For pyridine substrates, the ligand is arguably the most critical reaction parameter.[4] Its primary roles are to stabilize the palladium center, promote the challenging oxidative addition step, and prevent deactivation by the pyridine nitrogen.
| Ligand Class | Key Examples | Mechanism of Action & Rationale |
| Bulky, Electron-Rich Biaryl Phosphines | XPhos, SPhos, RuPhos, P(t-Bu)₃ | These ligands are the gold standard for challenging couplings.[5][15] Steric Bulk: The large size of the ligand creates a protective pocket around the palladium atom, physically shielding it from coordination by the pyridine nitrogen. This steric hindrance also promotes the final, product-releasing reductive elimination step. Electron-Rich Nature: The phosphine's ability to donate electron density to the palladium center facilitates the otherwise difficult oxidative addition of the C-X bond (especially C-Cl) to the Pd(0) complex.[15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes (often as PEPPSI™ precatalysts) | NHCs are powerful sigma-donating ligands that form very stable bonds with palladium. This stability can prevent ligand dissociation and catalyst decomposition, leading to highly active and long-lived catalysts suitable for coupling unreactive chlorides.[9][15][17] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often used in catalysts like Pd(dppf)Cl₂, this ligand is a reliable choice for many standard couplings, particularly with bromopyridines, though it may be less effective for highly challenging substrates compared to modern biaryl phosphines.[18][19] |
Bases: Activating the Boron Reagent
The base is not a mere spectator; it plays a crucial role in activating the organoboron species for transmetalation.[5][20] It reacts with the boronic acid or ester to form a more nucleophilic "ate" complex, which more readily transfers its organic group to the palladium center.[12]
| Base | Strength | Typical Use Case & Rationale |
| Potassium Phosphate (K₃PO₄) | Strong | Highly effective for challenging couplings, especially with chloropyridines and electron-deficient systems.[5][11][15] Its strength and solubility in aqueous mixtures drive the formation of the boronate complex. |
| Cesium Carbonate (Cs₂CO₃) | Strong | Another excellent choice for difficult couplings. Its high solubility in many organic solvents can be advantageous.[11][14][15] |
| Sodium/Potassium Carbonate (Na₂CO₃ / K₂CO₃) | Moderate | The workhorse bases for standard couplings involving more reactive bromopyridines or iodopyridines.[14][21][22] They are often sufficient when the substrate is not overly challenging. |
| Fluoride Salts (KF, CsF) | Mild/Specialized | Used to minimize base-sensitive functional group degradation (e.g., esters).[20][23] Often employed under anhydrous conditions to reduce protodeboronation.[24] |
Boron Reagents: The Stability Factor
The choice of the organoboron reagent is a critical decision, directly impacting the potential for the destructive protodeboronation side reaction.
-
Boronic Acids (R-B(OH)₂): While commercially available for many pyridyl systems, they are often the least stable option and highly prone to protodeboronation, especially 2-pyridylboronic acids.[6][10][12]
-
Pinacol Boronic Esters (R-Bpin): These are significantly more stable than the corresponding boronic acids and are the preferred reagent for mitigating protodeboronation.[11][25] Under the reaction conditions, they are believed to act as a "slow-release" source of the active boron species, keeping its standing concentration low and minimizing decomposition.[11]
-
MIDA Boronates & Trifluoroborates: These represent even more stable forms of the boron reagent, designed for use with particularly sensitive substrates or in multi-step sequences.[11][12][26]
Solvents
The solvent system must solubilize the reagents and facilitate the interaction between the organic and inorganic components.
-
Common Choices: Aprotic ethereal solvents like 1,4-Dioxane or Tetrahydrofuran (THF) , and aromatic solvents like Toluene are most common.[16]
-
The Role of Water: Most protocols employ a biphasic solvent system, such as Dioxane/H₂O or Toluene/H₂O.[15][19] Water helps to dissolve the inorganic base, which is crucial for activating the boronic acid. However, the amount of water is a delicate balance; while necessary for base activity, excess water can serve as a proton source and accelerate protodeboronation.[11] For highly sensitive substrates, anhydrous conditions may be required.[24]
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common scenarios encountered in the Suzuki-Miyaura coupling of pyridines.
Protocol 1: Coupling of a Challenging 2-Chloropyridine using a Buchwald Ligand System
This protocol is designed for less reactive chloropyridine substrates where a highly active catalyst system is required.[5][15]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Toluene (4 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
-
Reaction vial (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the 2-chloropyridine, arylboronic acid pinacol ester, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vial with a septum or screw cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Standard Coupling of a 3-Bromopyridine
This protocol uses more conventional conditions suitable for more reactive bromopyridine substrates.[2][21][22]
Materials:
-
3-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the 3-bromopyridine, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Inert Atmosphere: Fit the flask with a reflux condenser and seal the system. Evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are often complete within 2-12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
Even with optimized protocols, challenges can arise. The following table and workflow provide a systematic approach to troubleshooting.
| Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective oxidative addition (esp. with chlorides).2. Catalyst deactivation by pyridine coordination.3. Ineffective base. | 1. Switch to a more active, electron-rich ligand (e.g., XPhos, SPhos).[5]2. Use a bulkier ligand to shield the Pd center.[5]3. Switch to a stronger base (K₃PO₄, Cs₂CO₃).[5][15] |
| Protodeboronation of Boron Reagent | 1. Inherent instability of the boronic acid.2. Excess water or protic solvent.3. High temperature or long reaction time.4. Base is too strong/hydroxide-containing. | 1. Switch to a more stable boronic ester (pinacol or MIDA).[11][12]2. Use anhydrous conditions with a base like KF or CsF.[11][24]3. Lower the reaction temperature; use a more active catalyst to shorten reaction time.[11]4. Avoid hydroxide bases; use K₃PO₄ or K₂CO₃.[11] |
| Homocoupling of Boron Reagent | 1. Presence of oxygen in the reaction.2. Incomplete reduction of Pd(II) precatalyst. | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[9][11]2. Use a reliable precatalyst or ensure conditions are sufficient to generate Pd(0). |
| Hydrolysis of Ester Functional Groups | 1. Use of a strong, hydroxide-containing base or aqueous conditions. | 1. Switch to a non-nucleophilic base like KF or K₃PO₄ under anhydrous conditions.[20][23] |
Optimization Workflow
When facing a challenging pyridine coupling, a logical, stepwise approach to optimization is crucial.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. reddit.com [reddit.com]
The Versatile Synthon: Harnessing 4-Methoxy-2-phenylpyridine in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic deployment of functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures. Among these, 4-Methoxy-2-phenylpyridine has emerged as a versatile and highly valuable building block. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the phenyl substituent on the pyridine ring, render it a powerful tool for medicinal chemists, materials scientists, and researchers in drug development. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 53698-56-9 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₂H₁₁NO | --INVALID-LINK--[1] |
| Molecular Weight | 185.22 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline solid | Inferred from general properties of similar compounds |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and dichloromethane. | Inferred from general properties of similar compounds |
Safety Information: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Organic Synthesis
The synthetic utility of this compound primarily revolves around its application as a key precursor in palladium-catalyzed cross-coupling reactions and as a substrate for C-H activation, enabling the introduction of further molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. While direct protocols for this compound are not extensively documented in publicly available literature, its structural similarity to other 2-halopyridines allows for the adaptation of established procedures. The following protocol is a generalized yet robust starting point for researchers.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of an organoboron species with an organic halide or triflate. In this context, a bromo- or iodo- derivative of this compound would be the ideal substrate to couple with a variety of boronic acids or esters.
Detailed Experimental Protocol (Adapted from similar substrates): [2]
Materials:
-
Halogenated this compound (e.g., 2-Bromo-4-methoxy-phenylpyridine) (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
High purity nitrogen or argon gas
-
Standard, oven-dried Schlenk flask and magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated this compound, the respective boronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Data Presentation: Representative Yields for Suzuki Coupling of a Similar Substrate (2-Bromo-4-methylpyridine) [2]
| Boronic Acid | Product | Yield (%) |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 (on a similar substrate) |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 (representative) |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 (representative) |
Note: The yields presented are for a structurally similar compound and should be considered as a strong indicator of expected performance for this compound derivatives.
C-H Activation and Functionalization
The 2-phenylpyridine scaffold is a classic directing group for ortho-C-H activation of the phenyl ring. The nitrogen atom of the pyridine coordinates to a transition metal catalyst, bringing the metal center in close proximity to the ortho C-H bonds of the phenyl group, facilitating their cleavage and subsequent functionalization.
Reaction Principle: A transition metal catalyst, typically palladium, rhodium, or iridium, forms a cyclometalated intermediate with 2-phenylpyridine derivatives. This intermediate then reacts with a coupling partner to form a new C-C or C-heteroatom bond at the ortho position of the phenyl ring.
Detailed Experimental Protocol (Generalized from 2-phenylpyridine): [3][4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Oxidant (e.g., Ag₂CO₃, 2.0 equiv.)
-
Coupling partner (e.g., an alkene or alkyne, 1.5 equiv.)
-
Solvent (e.g., trifluoroacetic acid (TFA) or a high-boiling solvent like DMF or toluene)
-
High purity nitrogen or argon gas
-
Sealed reaction vessel (e.g., a pressure tube)
Procedure:
-
To a pressure tube, add this compound, palladium(II) acetate, and the oxidant.
-
Evacuate and backfill the tube with high-purity nitrogen or argon.
-
Add the degassed solvent and the coupling partner via syringe.
-
Seal the pressure tube and place it in a preheated oil bath at the desired temperature (typically 100-150 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Directing Group: The pyridine nitrogen is crucial for directing the C-H activation to the ortho position of the phenyl ring through the formation of a stable five-membered palladacycle intermediate.[3]
-
Catalyst: Palladium(II) acetate is a common and effective catalyst for this transformation. Other transition metals like Rh(III) and Ir(III) can also be employed, sometimes offering different reactivity or selectivity.[5]
-
Oxidant: An oxidant is often required to facilitate the catalytic cycle, typically by reoxidizing the palladium from its Pd(0) state back to the active Pd(II) state.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like TFA can promote the C-H activation step.
As a Ligand in Transition Metal Catalysis
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an effective ligand for transition metals. The electronic properties of the ligand, influenced by the methoxy and phenyl groups, can modulate the catalytic activity of the metal center. While specific applications of this compound as a ligand are not extensively detailed in readily available literature, its structural analogue, 2-phenylpyridine, is a well-known ligand in catalysis. It can be inferred that this compound would exhibit similar coordinating properties, with the methoxy group potentially enhancing the electron-donating ability of the pyridine ring.
Applications in Medicinal Chemistry and Drug Development
The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a methoxy group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its polarity, metabolic stability, and ability to form hydrogen bonds. While specific examples of drugs containing the this compound core are not prevalent, its derivatives are of great interest in drug discovery programs targeting a wide range of diseases. For instance, substituted pyridine and pyrimidine derivatives have shown potential as antitumor candidates.[6][7]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions and C-H activation makes it an attractive starting material for the synthesis of novel pharmaceuticals and functional materials. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and expand the synthetic applications of this powerful synthon.
References
- 1. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Synthesis of 4-Methoxy-2-phenylpyridine via Suzuki-Miyaura Cross-Coupling
Abstract: This document provides a detailed, field-proven experimental protocol for the synthesis of 4-Methoxy-2-phenylpyridine, a key structural motif in medicinal chemistry and materials science. The primary method detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high functional group tolerance, broad substrate scope, and typically high yields. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the scientific rationale behind key experimental choices, a comparative analysis of alternative synthetic routes, and a practical troubleshooting guide.
Introduction: The Significance of 2-Arylpyridines
The 2-arylpyridine scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence stems from the unique electronic properties of the pyridine ring and its ability to act as a versatile ligand for metal coordination. This compound, in particular, serves as a crucial building block for more complex molecular architectures. The methoxy group acts as an electron-donating group, modulating the electronic character of the pyridine ring, which can be critical for tuning the biological activity or photophysical properties of the final compound.
The synthesis of such biaryl compounds has been revolutionized by transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is one of the most robust and widely used methods for constructing carbon-carbon bonds.[1][2][3] Its operational simplicity and the general stability and low toxicity of boronic acid reagents make it a preferred method in both academic and industrial settings.
Overview of Synthetic Strategies
While this note focuses on the Suzuki-Miyaura coupling, several effective methods exist for the synthesis of 2-arylpyridines. Understanding these alternatives provides researchers with the flexibility to adapt to different substrate requirements and laboratory constraints.
-
Suzuki-Miyaura Coupling: Employs a palladium catalyst to couple an aryl halide with an arylboronic acid or ester in the presence of a base. It is known for its tolerance of a wide variety of functional groups.[3]
-
Negishi Coupling: Involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[4][5][6] Organozinc reagents are often more reactive than their boronic acid counterparts, which can be advantageous for less reactive halides, though they are also more sensitive to air and moisture.[7]
-
Stille Coupling: Uses organotin reagents, but its application has diminished due to the toxicity of tin compounds.
-
Grignard Reagent-Based Methods: A transition-metal-free approach involves the addition of Grignard reagents to pyridine N-oxides, followed by a rearrangement step to yield the 2-substituted pyridine.[8][9]
The choice of method is dictated by factors such as starting material availability, functional group compatibility, and desired reaction scale. For this protocol, the Suzuki-Miyaura reaction is selected for its balance of reactivity, stability, and operational safety.
Featured Protocol: Suzuki-Miyaura Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2-Bromo-4-methoxypyridine and Phenylboronic acid.
Principle and Rationale
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4-methoxypyridine, forming a Pd(II) complex.
-
Transmetalation: The phenyl group is transferred from the boronic acid (activated by the base) to the palladium center, displacing the halide.
-
Reductive Elimination: The desired this compound product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The choice of ligand on the palladium catalyst is critical for stabilizing the metal center and promoting the key steps of the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Bromo-4-methoxypyridine | 1092645-92-3 | 188.02 | 1.0 g | 5.32 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 778 mg | 6.38 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 307 mg | 0.266 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.47 g | 10.64 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 25 mL | - | - |
| Ethanol | 64-17-5 | 46.07 | 5 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 5 mL | - | - |
Equipment
-
100 mL Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
Caption: Experimental workflow from reaction setup to final product characterization.
-
Flask Preparation: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 2-Bromo-4-methoxypyridine (1.0 g, 5.32 mmol), phenylboronic acid (778 mg, 6.38 mmol), potassium carbonate (1.47 g, 10.64 mmol), and Tetrakis(triphenylphosphine)palladium(0) (307 mg, 0.266 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic activity and achieving high yield.
-
Solvent Addition: Prepare a solvent mixture of Toluene (25 mL), Ethanol (5 mL), and Deionized Water (5 mL). Degas this mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask.
-
Reaction: Immerse the flask in a preheated oil bath set to 90 °C. Stir the mixture vigorously under reflux. Monitor the reaction's progress by thin-layer chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine (1 x 30 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexane to afford the pure product.[10]
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₁₁NO[11]
-
Molecular Weight: 185.22 g/mol [11]
-
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, 1H), 7.95 (m, 2H), 7.45 (m, 3H), 7.10 (d, 1H), 6.80 (dd, 1H), 3.90 (s, 3H).
-
MS (ESI): m/z 186.1 [M+H]⁺.
-
Safety and Hazard Information
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
| Compound | GHS Hazard Statements |
| This compound | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[11] |
| 2-Phenylpyridine (Analogue) | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12][13] |
| Phenylboronic Acid | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Pd(PPh₃)₄ | May cause an allergic skin reaction. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. |
| Toluene | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. May cause drowsiness or dizziness. |
Note: Always consult the most current Safety Data Sheet (SDS) for all reagents before use.[12][14]
Comparative Overview of Synthetic Methods
| Method | Key Reagents | Pros | Cons |
| Suzuki-Miyaura | Aryl Halide, Boronic Acid, Pd Catalyst, Base | High functional group tolerance; Stable, non-toxic boron reagents; Commercially available reagents.[1] | Boronic acids can undergo protodeboronation; Catalyst can be expensive. |
| Negishi | Aryl Halide, Organozinc Reagent, Pd or Ni Catalyst | High reactivity, good for hindered substrates; Can use aryl chlorides.[6][15] | Organozinc reagents are moisture/air sensitive; Preparation of zinc reagent required.[7] |
| Grignard/N-Oxide | Pyridine N-Oxide, Grignard Reagent, Ac₂O | Transition-metal-free; Regiospecific for the 2-position.[8][9] | Limited to Grignard-compatible functional groups; Can have lower yields. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (oxidized). | Ensure a thoroughly inert atmosphere; Use fresh, high-quality catalyst. |
| Insufficiently active base or poor mixing. | Use a finer powder of K₂CO₃ or switch to a stronger base like Cs₂CO₃. Ensure vigorous stirring. | |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the internal reaction temperature reaches the target. Extend reaction time and monitor by TLC. |
| Protodeboronation of boronic acid. | Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Ensure the base is not excessively strong or wet. | |
| Difficult Purification | Formation of byproducts (e.g., homocoupling). | Optimize catalyst loading (lower may help). Ensure proper stoichiometry. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 10. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. angenechemical.com [angenechemical.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of 4-Methoxy-2-phenylpyridine via Flash Column Chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
4-Methoxy-2-phenylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities that necessitate an efficient purification strategy. This application note provides a detailed, field-proven protocol for the purification of this compound using flash column chromatography. We will delve into the rationale behind solvent system selection, stationary phase choice, and the step-by-step execution of the purification workflow. The protocol is designed to be a self-validating system, ensuring reproducibility and high-purity yields.
Introduction: The Rationale for Purification
The biological activity and material properties of a chemical entity are intrinsically linked to its purity. In the context of drug development, even minute impurities can lead to altered pharmacological profiles or unforeseen toxicity. This compound, as a potential building block for more complex molecules, requires a high degree of purity to ensure the integrity of subsequent synthetic steps and the reliability of experimental data.
Column chromatography is a cornerstone technique in organic synthesis for the separation of compounds based on their differential adsorption onto a solid stationary phase and their varying solubility in a liquid mobile phase. For a moderately polar compound like this compound, silica gel flash column chromatography offers an optimal balance of resolution, speed, and cost-effectiveness.
Foundational Principles: Selecting the Right Conditions
The success of any chromatographic separation hinges on the appropriate selection of the stationary and mobile phases. This choice is dictated by the polarity of the target compound and its impurities.
Stationary Phase: Silica Gel
Silica gel (SiO₂) is a highly porous, polar adsorbent. Its surface is rich in silanol (-Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules. Non-polar compounds will have weaker interactions with the silica gel and will thus elute faster. Given the presence of the polar pyridine nitrogen and the methoxy group, this compound will exhibit moderate interaction with the silica gel, allowing for effective separation from both more polar and less polar impurities.
Mobile Phase Selection: The Power of TLC
The ideal mobile phase (eluent) should provide good separation between the target compound and its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate.[1] This Rf value generally translates to an elution volume of 3-5 column volumes in flash chromatography, which is optimal for good separation without excessive solvent consumption.
A common and effective eluent system for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][3] By varying the ratio of these two solvents, the overall polarity of the mobile phase can be fine-tuned.
Pre-Column TLC Analysis: Before committing to a large-scale column, it is imperative to perform TLC analysis to determine the optimal solvent system.
-
Spotting: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined ratio of hexane and ethyl acetate.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light (if the compounds are UV active) and/or by staining with an appropriate agent (e.g., iodine or potassium permanganate).[4]
-
Optimization: Adjust the hexane/ethyl acetate ratio until the spot corresponding to this compound has an Rf value in the desired range (0.2-0.4) and is well-separated from other spots.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the purification of crude this compound using flash column chromatography.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (230-400 mesh) | Rotary evaporator |
| Hexane (HPLC grade) | TLC plates (silica gel 60 F₂₅₄) |
| Ethyl acetate (HPLC grade) | TLC developing chamber |
| Dichloromethane (for sample loading) | UV lamp |
| Collection tubes/flasks | Heating mantle or water bath |
| Cotton or glass wool | Fume hood |
| Sand (optional) | Personal Protective Equipment (PPE) |
Column Preparation
-
Column Setup: Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Plug: Place a small piece of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out. A thin layer of sand can be added on top of the plug.
-
Slurry Packing:
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel bed.
-
Add more eluent as needed until the desired column height is reached.
-
Ensure a layer of solvent remains above the silica bed at all times to prevent the column from running dry.
-
Sample Loading
-
Dissolution: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorption (Dry Loading - Recommended):
-
Add a small amount of silica gel to the dissolved sample.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading (Alternative):
-
Carefully add the concentrated solution of the crude product directly to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining a small amount of solvent.
-
Elution and Fraction Collection
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content), is often effective for separating compounds with a range of polarities.[2]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column.
-
Monitoring: Monitor the separation by periodically spotting the collected fractions onto TLC plates. Develop and visualize the TLC plates to identify which fractions contain the pure product.
Isolation of Pure Product
-
Combining Fractions: Once the fractions containing the pure this compound have been identified, combine them in a round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified product.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Visualizing the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the eluent using TLC. Try a different solvent system if necessary. |
| Column overloaded. | Use less crude material or a larger column. | |
| Column packed unevenly. | Ensure the silica gel is packed as a uniform bed. | |
| Cracked or Channeled Column | Column ran dry. | Always keep the solvent level above the silica gel bed. |
| Drastic change in solvent polarity. | When running a gradient, increase the polarity gradually. | |
| Product Elutes Too Quickly or Slowly | Eluent is too polar or not polar enough, respectively. | Adjust the solvent ratio based on TLC analysis. |
Safety Precautions
This compound and the solvents used in this procedure pose certain hazards. It is crucial to handle them with appropriate care in a well-ventilated fume hood.
-
This compound: May cause skin, eye, and respiratory irritation.[6]
-
Hexane: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.
-
Silica Gel: May cause respiratory irritation. Avoid inhaling the dust.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [6] |
| Molecular Weight | 185.22 g/mol | [6] |
| CAS Number | 53698-56-9 | [6] |
| Appearance | Off-white to yellow solid or semi-solid | |
| Purity (Typical) | >95% | [9] |
Conclusion
This application note provides a comprehensive and practical guide for the purification of this compound using flash column chromatography. By following the detailed protocol and understanding the underlying principles, researchers can consistently obtain high-purity material, which is essential for reliable downstream applications in drug discovery and materials science. The emphasis on preliminary TLC analysis and careful execution of each step ensures the robustness and reproducibility of this purification method.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. organomation.com [organomation.com]
- 6. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. This compound | 53698-56-9 [sigmaaldrich.com]
Application Notes & Protocols: 4-Methoxy-2-phenylpyridine in Advanced Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 4-Methoxy-2-phenylpyridine as a strategic ligand in the design of next-generation photocatalysts. While direct, extensive literature on this specific ligand is emerging, its structural features—a classic 2-phenylpyridine scaffold functionalized with a potent electron-donating group—position it as a highly valuable component in heteroleptic iridium(III) complexes. By leveraging established principles of photoredox catalysis, this guide will extrapolate the anticipated photophysical properties and detail the practical applications of catalysts derived from this compound. We will provide not only the theoretical framework but also actionable, field-proven protocols to empower researchers in harnessing these catalysts for transformative organic synthesis.
Introduction: The Phenylpyridine Ligand Family in Photocatalysis
The field of visible-light photoredox catalysis has revolutionized modern organic synthesis, offering green, efficient, and novel pathways for bond formation. At the heart of this revolution are transition metal complexes, particularly those of iridium(III) and ruthenium(II). Heteroleptic iridium(III) complexes of the type [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand like 2-phenylpyridine (ppy) and N^N is a diimine ligand like 2,2'-bipyridine (bpy), have become workhorse catalysts.[1][2]
The power of these catalysts lies in their modularity. The electronic and steric properties of the complex can be systematically tuned by modifying the ligands. The highest occupied molecular orbital (HOMO) is primarily located on the iridium center and the phenyl ring of the cyclometalating C^N ligand, while the lowest unoccupied molecular orbital (LUMO) is localized on the diimine N^N ligand.[3][4] This separation allows for the independent tuning of the catalyst's oxidative and reductive potentials.
The Strategic Advantage of the 4-Methoxy Substituent
The introduction of a methoxy group (-OCH₃) at the 4-position of the phenyl ring in 2-phenylpyridine is a deliberate design choice with significant implications for the resulting photocatalyst's properties.
-
Electron-Donating Nature: The methoxy group is a strong π-donor. When incorporated into the C^N ligand, it increases the electron density on the phenyl ring.
-
HOMO Energy Modulation: This increased electron density destabilizes (raises the energy of) the HOMO of the iridium complex.
-
Enhanced Reductive Power: A higher HOMO energy makes the complex easier to oxidize. Consequently, the excited state of the catalyst becomes a more potent reducing agent, capable of activating a wider range of substrates that are inaccessible to the parent [Ir(ppy)2(bpy)]+ catalyst.[5]
The logical progression of this molecular design is illustrated below:
Synthesis Protocol: Heteroleptic Iridium(III) Photocatalyst
The synthesis of a photocatalyst incorporating the this compound ligand, hereafter referred to as (MeOppy), follows a well-established two-step procedure common for this class of complexes.[6][7][8] The target molecule is [Ir(MeOppy)2(bpy)]PF6.
Step 1: Synthesis of the Iridium(III) Chloride-Bridged Dimer, [(MeOppy)2Ir(μ-Cl)]2
This protocol is foundational for creating the heteroleptic complex.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
This compound (MeOppy)
-
2-Ethoxyethanol
-
Water (deionized)
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add IrCl₃·xH₂O (1.0 equiv) and this compound (2.5 equiv).
-
Add a 3:1 mixture of 2-ethoxyethanol and deionized water (e.g., 20 mL: 6.7 mL).
-
Purge the flask with argon for 15 minutes to ensure an inert atmosphere.
-
Heat the mixture to reflux (approx. 135 °C) under a positive pressure of argon. The reaction is typically maintained for 18-24 hours, during which a yellow precipitate will form.
-
After cooling to room temperature, add 50 mL of deionized water to the mixture to ensure complete precipitation of the product.
-
Collect the yellow solid by vacuum filtration. Wash the solid sequentially with water (3 x 30 mL) and hexane (2 x 30 mL).
-
Dry the resulting yellow powder under high vacuum to yield the chloride-bridged dimer, [(MeOppy)2Ir(μ-Cl)]2. This product is often used in the next step without further purification.
Step 2: Synthesis of the Final Complex, [Ir(MeOppy)2(bpy)]PF6
Materials:
-
[(MeOppy)2Ir(μ-Cl)]2 (from Step 1)
-
2,2'-Bipyridine (bpy)
-
Ethylene glycol
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Methanol (MeOH)
Procedure:
-
In a 100 mL round-bottom flask, combine the iridium dimer [(MeOppy)2Ir(μ-Cl)]2 (1.0 equiv) and 2,2'-bipyridine (2.2 equiv).
-
Add ethylene glycol (approx. 30 mL) as the solvent.
-
Heat the mixture to 150 °C under an argon atmosphere and stir for 16-20 hours. The solution will become homogeneous and change color.
-
Cool the reaction mixture to room temperature. Add the solution dropwise to a vigorously stirred aqueous solution of ammonium hexafluorophosphate (NH₄PF₆, approx. 10 equiv in 200 mL water).
-
A bright yellow-orange precipitate of the desired complex will form.
-
Collect the solid by vacuum filtration. Wash thoroughly with water (3 x 50 mL) and then diethyl ether (2 x 50 mL).
-
Recrystallize the crude product from an acetone/methanol mixture or by slow vapor diffusion of ether into a dichloromethane solution to obtain pure [Ir(MeOppy)2(bpy)]PF6 as a crystalline solid.
Photophysical and Electrochemical Properties
The properties of the synthesized catalyst should be characterized to confirm its identity and catalytic potential. Based on analogous structures, the following properties are anticipated.[3][5]
| Property | Anticipated Value/Observation | Significance |
| Absorption (λₘₐₓ) | ~400-410 nm (¹MLCT), ~460-470 nm (³MLCT) | Strong absorption in the visible range is critical for efficient light harvesting with common light sources (e.g., blue LEDs). |
| Emission (λₑₘ) | ~580-600 nm (Yellow-Orange) | The phosphorescent emission provides information about the energy of the triplet excited state. |
| Excited State Lifetime (τ) | 1-2 µs | A long excited-state lifetime is crucial as it allows sufficient time for bimolecular quenching events (electron transfer) to occur, leading to higher reaction efficiency. |
| Ground State Potential (E₁/₂) | ~ +0.8 to +0.9 V vs SCE | Reflects the stability of the catalyst to oxidation in its ground state. |
| Excited State Potential (E*₁/₂) | ~ -1.3 to -1.5 V vs SCE | This is the key parameter. A more negative value indicates stronger reducing power, enabling the reduction of less electrophilic substrates. |
Note: Potentials are estimated relative to the Saturated Calomel Electrode (SCE). Values are extrapolated and should be confirmed experimentally via cyclic voltammetry.
Application Protocol: Photocatalytic C–H Arylation
The enhanced reducing power of [Ir(MeOppy)2(bpy)]PF6 makes it an excellent candidate for challenging C-H functionalization reactions. Below is a representative protocol for the pyridine-directed C-H arylation of a phenylpyrimidine substrate, a transformation valuable in medicinal chemistry.[2][9]
Materials and Reagents:
-
[Ir(MeOppy)2(bpy)]PF6 (Photocatalyst, PC)
-
Palladium(II) acetate [Pd(OAc)₂] (Co-catalyst)
-
(6-phenylpyridin-2-yl)pyrimidine (Substrate)
-
Phenyldiazonium tetrafluoroborate (Aryl source)
-
Silver acetate (AgOAc) (Oxidant)
-
Acetonitrile (MeCN), degassed
-
Schlenk flasks or reaction vials with septa
-
Blue LED light source (e.g., 460-470 nm)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the (6-phenylpyridin-2-yl)pyrimidine substrate (0.2 mmol, 1.0 equiv), phenyldiazonium tetrafluoroborate (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), [Ir(MeOppy)2(bpy)]PF6 (0.004 mmol, 2 mol%), and AgOAc (0.2 mmol, 1.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add 4.0 mL of degassed acetonitrile via syringe.
-
Place the flask approximately 2-5 cm from a blue LED lamp and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.
-
Irradiate the reaction for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the arylated product.
Mechanism and the Role of the Photocatalyst
The reaction proceeds via a dual catalytic cycle involving both the iridium photocatalyst and a palladium co-catalyst.
-
Photoexcitation: The iridium photocatalyst [Ir(MeOppy)2(bpy)]+ absorbs a blue light photon to form its long-lived triplet excited state, *[Ir(MeOppy)2(bpy)]+.
-
Reductive Quenching: The excited state is a powerful reductant. It undergoes a single-electron transfer (SET) to the palladium(II) species, reducing it to a more reactive palladium(0) or palladium(I) intermediate. The iridium catalyst is oxidized to [Ir(MeOppy)2(bpy)]2+.
-
C-H Activation: The reduced palladium catalyst coordinates to the substrate and performs a pyridine-directed C-H activation on the adjacent phenyl ring, forming a palladacycle intermediate.
-
Oxidative Addition/Regeneration: The aryl source (phenyldiazonium salt) is reduced, generating a phenyl radical that engages with the palladium cycle. The external oxidant (AgOAc) helps regenerate the active catalytic species and turn over the cycle.
-
Catalyst Regeneration: The oxidized [Ir(MeOppy)2(bpy)]2+ is reduced back to its ground state by a sacrificial agent or an intermediate in the palladium cycle, closing the photocatalytic loop.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient light penetration; poor solvent degassing; catalyst degradation. | Ensure the reaction vessel is close to the light source and the solution is not too concentrated. Degas the solvent thoroughly by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. While [Ir(ppy)2(bpy)]+ type catalysts are robust, prolonged irradiation can lead to degradation; consider running the reaction for a shorter duration or in a flow setup. |
| Side Product Formation | Undesired radical reactions; substrate decomposition. | Screen different solvents (e.g., DMF, DMSO). Adjust the stoichiometry of the aryl source or oxidant. Lower the catalyst loading to minimize background reactivity. |
| No Reaction | Inactive catalyst; wrong wavelength of light. | Verify the identity and purity of the synthesized photocatalyst via NMR and MS. Ensure the LED light source's emission spectrum overlaps with the catalyst's absorption spectrum (typically blue light for these complexes). |
References
- 1. researchgate.net [researchgate.net]
- 2. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Cationic iridium( iii ) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00964B [pubs.rsc.org]
- 5. Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Agents Utilizing a 4-Methoxy-2-phenylpyridine Scaffold
Introduction: The Strategic Importance of the 4-Methoxy-2-phenylpyridine Moiety in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceutical agents, prized for its ability to engage in various biological interactions and its synthetic versatility.[1][2][3] The introduction of specific substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[4] The this compound scaffold, in particular, offers a unique combination of features: the phenyl group at the 2-position provides a key site for interaction with biological targets and a handle for further synthetic elaboration, while the methoxy group at the 4-position modulates the electronic properties of the pyridine ring, influencing its reactivity and potential for hydrogen bonding.[5]
This technical guide provides an in-depth exploration of the application of the this compound core in the synthesis of pharmaceutical agents, with a focus on the development of novel opioid receptor modulators. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its synthesis and functionalization, and present a case study inspired by the synthesis of potent analgesics.
Case Study: Synthesis of a Key Intermediate for Novel Mu-Opioid Receptor (µOR) Agonists
Recent advancements in the design of safer opioid analgesics have focused on the development of G-protein biased µOR agonists, such as PZM21.[1][4] These compounds aim to provide potent pain relief with reduced side effects like respiratory depression and physical dependence.[2] The synthesis of PZM21 and its analogs involves the construction of complex molecular architectures where a substituted aromatic or heteroaromatic core plays a crucial role in receptor binding and signaling.[6][7]
While the direct synthesis of PZM21 does not start from this compound, the underlying principles of its synthesis, particularly the coupling of a substituted pyridine with another aromatic system, are highly relevant. Here, we present a detailed workflow for the synthesis of a key 2-aryl-4-methoxypyridine intermediate, a structural analog that serves as a valuable building block for µOR modulators and other CNS-active agents.
Experimental Workflows and Protocols
Workflow Overview: From Pyridine to a Functionalized Biaryl Core
The following workflow outlines the key steps in the synthesis of a 2-aryl-4-methoxypyridine intermediate, a critical scaffold for the development of novel pharmaceutical agents.
Caption: Synthetic workflow for a 4-methoxy-2-arylpyridine intermediate.
Protocol 1: Synthesis of 2-Amino-4-methoxypyridine
This protocol describes the nucleophilic aromatic substitution reaction to replace the chloro group of 2-amino-4-chloropyridine with a methoxy group.
Materials:
-
2-Amino-4-chloropyridine
-
Sodium methoxide (NaOMe) solution (e.g., 25% in methanol)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide solution (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-4-methoxypyridine as a solid.
Causality behind Experimental Choices:
-
Sodium Methoxide: A strong nucleophile and base, ideal for displacing the chloride at the 4-position of the electron-deficient pyridine ring.
-
Methanol as Solvent: Serves as the solvent and the source of the methoxy group in situ with sodium metal, or as a polar protic solvent to facilitate the reaction with sodium methoxide solution.
-
Aqueous Work-up: The use of NaHCO₃ neutralizes any acidic byproducts and helps in the separation of the organic product from water-soluble impurities.
Protocol 2: Synthesis of 2-Bromo-4-methoxypyridine via Sandmeyer Reaction
This protocol details the conversion of the amino group of 2-amino-4-methoxypyridine to a bromo group, a key transformation for enabling subsequent cross-coupling reactions.
Materials:
-
2-Amino-4-methoxypyridine
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker, ice bath, and magnetic stirrer
-
Dropping funnel
Procedure:
-
In a beaker cooled in an ice-salt bath to -5 to 0 °C, add 2-amino-4-methoxypyridine (1.0 eq) to a stirred solution of 48% hydrobromic acid.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into a separatory funnel containing dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with ethyl acetate/hexanes) to yield 2-bromo-4-methoxypyridine.
Causality behind Experimental Choices:
-
Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for the successful formation and subsequent reaction of the diazonium intermediate.
-
Copper(I) Bromide: Acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium group with a bromide ion.
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
This protocol describes the palladium-catalyzed cross-coupling of 2-bromo-4-methoxypyridine with phenylboronic acid to form the target biaryl structure. This is a highly versatile reaction for forming carbon-carbon bonds.
Materials:
-
2-Bromo-4-methoxypyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a Schlenk flask, add 2-bromo-4-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) via syringe. The solution should be degassed by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.
Causality behind Experimental Choices:
-
Palladium Catalyst and Ligand: The Pd(OAc)₂/PPh₃ system is a common and effective catalyst for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base (K₂CO₃): The base is essential for the transmetalation step of the Suzuki-Miyaura reaction, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic substrates and the inorganic base.
Data Presentation: Expected Yields and Purity
| Step | Product | Typical Yield (%) | Typical Purity (%) (after purification) |
| Protocol 1 | 2-Amino-4-methoxypyridine | 75-85 | >98 |
| Protocol 2 | 2-Bromo-4-methoxypyridine | 60-75 | >97 |
| Protocol 3 | This compound | 70-90 | >98 |
Conclusion and Future Perspectives
The this compound scaffold and its derivatives are valuable intermediates in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system. The protocols outlined in this guide provide a robust and reproducible pathway for the synthesis of these key building blocks. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, enabling the generation of diverse chemical libraries for drug discovery. Further functionalization of the pyridine ring and the appended phenyl group can lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Functional characterization of a novel opioid, PZM21, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PZM21 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Synthesis of Enantiopure PZM21, A Novel Biased Agonist of the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: C-H Activation of 2-Phenylpyridines for Advanced Synthesis
Abstract
Transition metal-catalyzed C–H activation has emerged as a transformative strategy in organic synthesis, enabling the construction of complex molecules with high atom economy and novel bond disconnections.[1][2] The 2-phenylpyridine scaffold is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and functional materials, particularly organic light-emitting diodes (OLEDs).[3][4] The intrinsic directing ability of the pyridine nitrogen atom facilitates highly regioselective functionalization at the ortho C–H bond of the phenyl ring.[1][5] This application note provides a comprehensive guide for researchers, covering the core mechanistic principles and detailed, field-proven protocols for the palladium-, rhodium-, and iridium-catalyzed C–H functionalization of 2-phenylpyridines.
Introduction: The Strategic Advantage of Pyridine-Directed C–H Activation
Traditional cross-coupling reactions, while powerful, necessitate substrate pre-functionalization (e.g., halogenation), adding steps and generating stoichiometric waste. Direct C–H activation circumvents this requirement by converting ubiquitous C–H bonds directly into new C–C or C-heteroatom bonds.[6]
The 2-phenylpyridine framework is an ideal substrate for this strategy. The nitrogen lone pair of the pyridine ring acts as an efficient directing group, coordinating to a transition metal center and positioning it in close proximity to the ortho C–H bonds of the phenyl ring.[1][5][7] This chelation assistance dramatically lowers the activation energy for C–H bond cleavage, leading to the formation of a stable five-membered metallacyclic intermediate, which is the cornerstone of these transformations.[1][8] This high degree of regiocontrol is a key advantage, preventing the formation of complex isomeric mixtures and simplifying product purification.
Mechanistic Principles: The Concerted Metalation-Deprotonation (CMD) Pathway
For many high-valent, late transition metals like Pd(II), Rh(III), and Ru(II), the operative mechanism for C–H bond cleavage is the Concerted Metalation-Deprotonation (CMD) pathway.[9][10] Unlike oxidative addition, the CMD mechanism does not involve a change in the metal's oxidation state during the C–H cleavage event.
The key features of the CMD mechanism are:
-
Coordination: The pyridine nitrogen first coordinates to the metal center.
-
Concerted Cleavage: The C–H bond breaks and the new C–Metal bond forms simultaneously through a single, six-membered transition state.[9]
-
Internal Base: A basic ligand on the metal, typically an acetate or carbonate, acts as an internal base to abstract the proton.[9][10][11]
This process leads to the formation of a cyclometalated intermediate, which then proceeds through subsequent steps like oxidative addition and reductive elimination to yield the final functionalized product and regenerate the active catalyst.[1][8]
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled according to their Safety Data Sheet (SDS).
Protocol 1: Palladium-Catalyzed ortho-Arylation
This protocol describes a reliable method for the direct arylation of 2-phenylpyridine with an aryl iodide, a foundational transformation in this field.[1]
Materials:
-
2-Phenylpyridine (1.0 mmol, 155 mg)
-
Aryl iodide (e.g., 4-iodotoluene, 1.2 mmol, 262 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)
-
Schlenk flask (25 mL) with a magnetic stir bar
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Setup: Add the 2-phenylpyridine, aryl iodide, Pd(OAc)₂, and K₂CO₃ to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to remove oxygen.
-
Solvent Addition: Add anhydrous DMAc (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Expected Results: For the reaction with 4-iodotoluene, the desired product, 2-(2'-p-tolylphenyl)pyridine, is typically obtained in 75-90% yield as a white solid after purification.
Protocol 2: Rhodium(III)-Catalyzed ortho-Olefination
This protocol details the coupling of 2-phenylpyridine with an activated olefin, such as an acrylate, using a rhodium catalyst.[12][13]
Materials:
-
2-Phenylpyridine (0.5 mmol, 77.5 mg)
-
Ethyl acrylate (1.0 mmol, 100 mg, 109 µL)
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer, 0.01 mmol, 6.2 mg)
-
Silver hexafluoroantimonate (AgSbF₆, 0.04 mmol, 13.7 mg)
-
1,2-Dichloroethane (DCE), anhydrous (2 mL)
-
Sealed reaction tube with a magnetic stir bar
Step-by-Step Procedure:
-
Setup: In a glovebox or under a stream of inert gas, add [Cp*RhCl₂]₂ and AgSbF₆ to the reaction tube.
-
Solvent Addition: Add anhydrous DCE (2 mL). Stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add 2-phenylpyridine followed by ethyl acrylate.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 16 hours.
-
Workup: After cooling, filter the reaction mixture through a short plug of celite, washing with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the product.
Expected Results: The ortho-olefinated product, ethyl (E)-3-(2-(pyridin-2-yl)phenyl)acrylate, is typically isolated in 80-95% yield.
Protocol 3: Iridium-Catalyzed ortho-Borylation
This protocol enables the installation of a versatile boronic ester group, a key building block for subsequent Suzuki-Miyaura cross-coupling reactions.[14][15][16]
Materials:
-
2-Phenylpyridine (0.5 mmol, 77.5 mg)
-
Bis(pinacolato)diboron (B₂pin₂, 0.75 mmol, 190 mg)
-
[Ir(cod)OMe]₂ (Methoxy(1,5-cyclooctadiene)iridium(I) dimer, 0.015 mmol, 10 mg)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 mmol, 8 mg)
-
Tetrahydrofuran (THF), anhydrous (2.5 mL)
-
Schlenk flask (25 mL) with a magnetic stir bar
Step-by-Step Procedure:
-
Setup: In a glovebox, add B₂pin₂, [Ir(cod)OMe]₂, and dtbpy to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, remove from the glovebox, and connect to a Schlenk line.
-
Reagent Addition: Add 2-phenylpyridine, followed by anhydrous THF (2.5 mL).
-
Reaction: Stir the reaction mixture at 80 °C for 16 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of DCM and purify directly by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the desired borylated product.
Expected Results: 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is typically obtained in 70-85% yield. The product can be sensitive to protodeborylation, so prolonged exposure to silica gel should be avoided.[14][15]
Caption: General experimental workflow for C-H activation reactions.
Comparative Analysis and Optimization Insights
Choosing the appropriate catalytic system is crucial for success. The table below summarizes the key features of the presented protocols.
| Feature | Palladium-Catalyzed Arylation | Rhodium-Catalyzed Olefination | Iridium-Catalyzed Borylation |
| Catalyst | Pd(OAc)₂ | [Cp*RhCl₂]₂ | [Ir(cod)OMe]₂ / dtbpy |
| Coupling Partner | Aryl Halides | Activated Olefins | B₂pin₂ |
| Typical Oxidant | Not always required (can be substrate) | Often requires Ag(I) salt | Not required |
| Key Advantage | Broad scope for C-C bond formation | High efficiency for alkenylation | Forms versatile boronate intermediate |
| Common Solvent | Polar aprotic (DMAc, DMF) | Chlorinated (DCE) | Ethereal (THF) or alkanes |
| Potential Issue | Catalyst deactivation, homocoupling | Limited to activated olefins | Product instability (protodeborylation) |
Troubleshooting & Optimization:
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can inhibit the catalyst. Screen different ligands (for Pd/Ir) or additives. Increasing the temperature or reaction time may also improve conversion.
-
Poor Regioselectivity: While 2-phenylpyridine strongly directs to the ortho position, highly sterically hindered substrates may show reduced reactivity or side reactions.[1] For substrates with multiple C-H bonds, selectivity can be an issue, though the directing group is powerful.
-
Catalyst Inhibition: The pyridine nitrogen can sometimes inhibit the catalyst, particularly in iridium-catalyzed borylation, by strongly coordinating to the metal center.[14][17] Using the correct ligand (like dtbpy) is essential to mitigate this.
Applications in Drug Discovery and Materials Science
The functionalized 2-phenylpyridine core is a cornerstone in modern molecular design.
-
Drug Discovery: The ability to rapidly generate analogues by varying the coupling partner in C-H activation reactions is invaluable for structure-activity relationship (SAR) studies. Many kinase inhibitors and anti-inflammatory agents feature this scaffold.[1][4]
-
Materials Science: Cyclometalated iridium(III) and platinum(II) complexes based on functionalized 2-phenylpyridines are among the most important phosphorescent emitters for high-efficiency OLEDs used in displays and lighting.[3] C-H activation provides a direct route to tune the electronic properties and emission colors of these materials.
Conclusion
Pyridine-directed C-H activation of 2-phenylpyridines is a robust and versatile synthetic platform. By leveraging the intrinsic coordinating ability of the nitrogen atom, chemists can achieve highly regioselective functionalizations that would be challenging using conventional methods. The palladium, rhodium, and iridium-catalyzed protocols detailed herein provide reliable starting points for researchers to access a wide array of valuable compounds for applications ranging from medicinal chemistry to materials science. A thorough understanding of the underlying mechanistic principles is key to troubleshooting reactions and expanding the scope of this powerful technology.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 10. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]
- 16. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Fidelity Analytical Methods for the Detection and Quantification of 4-Methoxy-2-phenylpyridine
Abstract: This document provides a comprehensive guide to the principal analytical methodologies for the robust detection and quantification of 4-Methoxy-2-phenylpyridine, a substituted pyridine derivative of interest in synthetic and pharmaceutical chemistry. We present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices, method validation strategies, and troubleshooting are discussed to ensure the generation of reliable, accurate, and reproducible results.
Introduction and Analytical Strategy
This compound is a heterocyclic aromatic compound whose precise and accurate quantification is essential for process monitoring, purity assessment, and stability testing in research and development settings. The presence of both a phenyl and a methoxy-substituted pyridine ring gives the molecule distinct chemical properties that dictate the optimal analytical strategy. Its molecular structure (see Figure 1) lends itself to analysis by both liquid and gas chromatography.
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for qualitative versus quantitative data.[1] This guide focuses on the two most powerful and versatile techniques for this purpose:
-
High-Performance Liquid Chromatography (HPLC): Ideal for routine quantification, purity analysis, and stability studies due to its high precision and adaptability.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique for definitive identification, impurity profiling, and trace-level detection, offering high sensitivity and structural confirmation.[1][3]
This note will detail validated starting protocols for both techniques, grounded in established methods for structurally similar pyridine derivatives.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | [6] |
| Molecular Weight | 185.22 g/mol | [6] |
| CAS Number | 53698-56-9 | [7] |
| InChIKey | OXUCGUHGNJQWMT-UHFFFAOYSA-N | [6] |
High-Performance Liquid Chromatography (HPLC-UV) Method
Reverse-Phase HPLC (RP-HPLC) is the preferred method for quantifying this compound in solution. The methodology leverages the compound's moderate polarity, allowing for excellent retention and separation on a non-polar stationary phase like C18.
Scientific Rationale for Method Design
-
Stationary Phase: An octadecylsilane (C18) column is selected for its hydrophobic properties, which provide effective retention for the aromatic rings of the analyte.[8] A column with dimensions of 250 mm x 4.6 mm and 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.[9]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common and robust choice for pyridine derivatives.[8] Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time (typically 3-10 minutes). A slightly acidic buffer (e.g., pH 2-3) is used to ensure the pyridine nitrogen is protonated, leading to sharper peaks and more consistent retention.[10]
-
Detection: The conjugated aromatic system in this compound results in strong UV absorbance. Based on similar compounds, a detection wavelength in the range of 230-260 nm is expected to provide high sensitivity.[9][11] An initial wavelength of 239 nm is recommended as a starting point.[9]
Detailed Experimental Protocol: RP-HPLC
A. Reagents and Materials
-
This compound reference standard (>97% purity)[7]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (H₃PO₄) (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (ensure compatibility with organic solvents)[12]
B. Equipment
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator for degassing
C. Solution Preparation
-
Mobile Phase Preparation (Acetonitrile:Phosphate Buffer pH 2.0):
-
Prepare a 0.01 M phosphate buffer by dissolving 1.36 g of KH₂PO₄ in 1 L of ultrapure water.
-
Adjust the pH of the buffer to 2.0 using phosphoric acid.
-
Prepare the mobile phase by mixing acetonitrile and the pH 2.0 phosphate buffer. The exact ratio should be optimized, but a starting point of 50:50 (v/v) is recommended.[10]
-
Degas the mobile phase for 15-20 minutes using a sonicator or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This is the stock solution.
-
-
Calibration Standards (e.g., 1-100 µg/mL):
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards.[1]
-
-
Sample Preparation:
D. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.01 M Phosphate Buffer (pH 2.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 239 nm[9] |
| Run Time | ~10 minutes |
E. Data Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
-
Identify the peak corresponding to this compound based on its retention time from the standard injections.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds like this compound.[8] It provides both quantitative data and mass spectral information, which is invaluable for unequivocal identification and the characterization of unknown impurities.
Scientific Rationale for Method Design
-
Column Selection: A mid-polarity capillary column, such as a DB-5ms or equivalent, is an excellent first choice.[13] These columns provide good selectivity for a wide range of aromatic compounds.
-
Injection Mode: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading and ensuring sharp peaks, which is suitable for samples where the analyte is not at trace levels.
-
Temperature Program: A temperature ramp is employed to ensure that components of different volatilities are separated effectively. The program starts at a low temperature to trap the analyte at the head of the column and then ramps to a higher temperature to elute it.[8]
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.[13] This technique produces a reproducible fragmentation pattern that can be compared to spectral libraries for confident identification.
Detailed Experimental Protocol: GC-MS
A. Reagents and Materials
-
This compound reference standard (>97% purity)
-
Dichloromethane or Methanol (GC grade or equivalent high purity)[1]
-
Helium (carrier gas), ultra-high purity (99.999%)
-
0.2 µm syringe filters (PTFE or other solvent-compatible membrane)
B. Equipment
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler or manual syringe for injection
-
Analytical balance and volumetric glassware
C. Solution Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent like dichloromethane.
-
-
Calibration Standards (e.g., 0.1-10 µg/mL):
-
Prepare a series of calibration standards by serially diluting the stock solution. The concentration range should be chosen based on the expected sample concentration and instrument sensitivity.
-
-
Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range (typically 0.1-0.5 mg/mL is a good starting point for GC-MS).[14]
-
Filter the solution using a 0.2 µm syringe filter into a GC vial.
-
D. GC-MS Conditions
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C[8] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min[8] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[13] |
| Mass Range | m/z 40-400 |
E. Data Analysis
-
Inject a solvent blank to check for system contamination.
-
Inject the series of calibration standards, followed by the samples.
-
Identify the this compound peak by its characteristic retention time.
-
Confirm the identity by comparing the acquired mass spectrum with the reference spectrum. Key expected fragments would include the molecular ion (M⁺) at m/z 185 and fragments corresponding to the loss of methyl or methoxy groups.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 185) against concentration.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method Validation and Best Practices
For use in regulated environments, any analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH).[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In HPLC, this is demonstrated by peak purity analysis using a DAD. In GC-MS, the uniqueness of the mass spectrum provides high specificity.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.995 is typically required.
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, often assessed by spike/recovery experiments. Precision measures the repeatability (intra-day) and intermediate precision (inter-day) of the method, expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10]
Troubleshooting Tips:
-
Peak Tailing (HPLC): Often caused by active silanol groups on the column. Ensure the mobile phase pH is low enough to fully protonate the pyridine nitrogen. Using a modern, end-capped column can also mitigate this.
-
Poor Resolution: Optimize the mobile phase composition (HPLC) or the temperature ramp rate (GC). A slower ramp rate in GC will generally improve separation.
-
Contamination (GC-MS): Ghost peaks can appear from septum bleed or contaminated solvents. Always run a solvent blank before samples and use high-purity reagents.
Conclusion
This application note provides robust, scientifically-grounded protocols for the analysis of this compound using HPLC-UV and GC-MS. The HPLC method is recommended for high-throughput quantitative analysis and purity determination, while the GC-MS method offers superior specificity for identification and impurity profiling. By understanding the principles behind the method design and adhering to good laboratory practices, researchers can generate high-quality, reliable data for their development and quality control needs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 53698-56-9 | 4H07-1-4Z | MDL MFCD14702090 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. phenomenex.com [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sample Preparation Guidelines | AxisPharm [axispharm.com]
HPLC analysis of substituted pyridine compounds
An Application Note for the Robust HPLC Analysis of Substituted Pyridine Compounds
Abstract
Substituted pyridines are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their inherent basicity and varying polarity present unique challenges for chromatographic analysis, often leading to poor peak shape, insufficient retention, and complex method development cycles. This guide provides a comprehensive framework for developing, validating, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this important class of compounds. We will explore the causal relationships behind key experimental choices, from column and mobile phase selection to method validation according to regulatory standards. Detailed protocols for Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC are presented to address the diverse analytical needs of researchers and drug development professionals.
The Chromatographic Challenge: Understanding Pyridine Chemistry
The primary obstacle in the HPLC analysis of pyridine derivatives is the basicity of the pyridine nitrogen atom. Most simple pyridines have a pKa in the range of 5.2 to 6.0[1][2]. This has profound implications for chromatography, particularly in reversed-phase mode.
Causality of Peak Tailing: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At the typical mobile phase pH range of 3 to 7, these silanols can become deprotonated (Si-O⁻), creating localized negative charges. Simultaneously, the pyridine nitrogen becomes protonated, acquiring a positive charge. This leads to a strong secondary ionic interaction between the analyte and the stationary phase, in addition to the desired hydrophobic interactions. This unwanted interaction results in significant peak tailing, reduced efficiency, and poor reproducibility[2].
Controlling these secondary interactions is the cornerstone of successful method development.
Caption: Unwanted ionic interactions causing peak tailing.
Strategic Method Development
A systematic approach to method development is crucial. The process involves selecting the appropriate chromatographic mode and then optimizing the parameters to achieve the desired separation.
Caption: Systematic workflow for HPLC method development.
Column Selection: The First Line of Defense
-
Reversed-Phase (RP-HPLC): This is the workhorse for most applications. For pyridines, it is essential to choose a modern, high-purity, end-capped C18 or C8 column. End-capping minimizes the accessible residual silanols, significantly reducing peak tailing[2]. For methods requiring a higher pH to keep the pyridine neutral, a hybrid or polymer-based column stable at pH > 8 is necessary[2].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar substituted pyridines (e.g., those with multiple hydroxyl or amino groups) that show poor retention in RP-HPLC, HILIC is an excellent alternative[1][3][4]. HILIC utilizes a polar stationary phase and a mobile phase rich in organic solvent[5][6]. Water acts as the strong eluting solvent, providing a unique selectivity that is often orthogonal to reversed-phase[3][5].
-
Chiral Stationary Phases (CSPs): For the separation of enantiomers, which is critical in pharmaceutical development, a CSP is required. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic (e.g., vancomycin) columns are widely used for separating chiral pyridine compounds like 1,4-dihydropyridines[7][8][9][10].
Mobile Phase Optimization: Fine-Tuning Selectivity
The mobile phase is the most powerful tool for controlling retention and peak shape.
-
pH Control: This is the most critical parameter. The goal is to ensure a consistent ionization state for the analyte and to suppress silanol activity.
-
Low pH (2-3): Using a buffer like phosphate or formate at a low pH fully protonates the pyridine analyte. This also keeps the residual silanols protonated (neutral), effectively eliminating the ionic interaction that causes tailing. This is the most common and effective strategy[2].
-
High pH (8-10): This approach keeps the pyridine analyte in its neutral, unprotonated state. While this also produces excellent peak shape, it mandates the use of a pH-resistant column to prevent dissolution of the silica backbone[2].
-
-
Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient to control the pH and provide sharp peaks.
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent due to its low viscosity and UV transparency. Methanol can offer different selectivity and is a viable alternative.
Detailed Application Protocols
Protocol 1: General Purity Analysis by Reversed-Phase HPLC
This protocol is designed for the routine analysis of a moderately polar substituted pyridine, such as a pyridine carboxylic acid or nicotinamide, for purity and quantification.
Objective: To achieve a robust, high-resolution separation of the main component from its potential impurities.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the reference standard and sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.[1]
-
Ensure the diluent is compatible with the mobile phase to avoid peak distortion.
-
-
Chromatographic System:
-
An HPLC or UHPLC system equipped with a UV detector or Diode Array Detector (DAD) is suitable.[11]
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | Minimizes silanol interactions for better peak shape.[2] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄ | Low pH protonates the pyridine and suppresses silanol ionization.[2] |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% to 60% B over 15 minutes, then hold for 3 min. | A generic gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility. |
| Detection | UV at 254 nm or analyte-specific λmax | Pyridine rings have strong UV absorbance.[1] |
| Injection Vol. | 5 µL | Adjust as needed based on concentration and sensitivity. |
-
System Suitability:
Protocol 2: Analysis of Highly Polar Pyridines by HILIC
This protocol is suitable for highly hydrophilic compounds like pyridoxine (Vitamin B6) or other polyhydroxylated pyridines that are poorly retained in RP-HPLC.
Objective: To achieve sufficient retention and separation of highly polar analytes.
Methodology:
-
Standard and Sample Preparation:
-
Dissolve standards and samples in a solvent with a high organic content (e.g., 90:10 acetonitrile:water) to a concentration of 0.2 mg/mL. This is critical to match the initial mobile phase conditions and prevent peak splitting.
-
-
Chromatographic System:
-
An HPLC/UHPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is appropriate.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Zwitterionic HILIC, 150 x 4.6 mm, 5 µm | Zwitterionic phases offer excellent retention for a broad range of polar compounds.[4] |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | High organic content is necessary for retention in HILIC.[3][5] |
| Mobile Phase B | Water with 0.1% Formic Acid | Water is the strong, eluting solvent in HILIC mode.[4] |
| Gradient | 95% to 60% A over 10 minutes, then re-equilibrate. | Gradient starts with high organic and increases aqueous content to elute analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 35 °C | Higher temperature can improve peak shape. |
| Detection | UV at 260 nm | Adjust wavelength for the specific analyte. |
| Injection Vol. | 3 µL | Keep injection volume low to minimize solvent mismatch effects. |
Protocol 3: Chiral Separation of Pyridine Enantiomers
This protocol provides a starting point for separating the enantiomers of a chiral pyridine derivative, such as a 1,4-dihydropyridine calcium channel blocker.
Objective: To resolve and quantify the individual enantiomers of a chiral compound.
Methodology:
-
Standard and Sample Preparation:
-
Dissolve the racemic mixture and any available pure enantiomer standards in the mobile phase to a concentration of 0.5 mg/mL.
-
-
Chromatographic System:
-
An HPLC system with a UV/DAD detector is required.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based), 250 x 4.6 mm, 5 µm | The CSP provides stereospecific interactions necessary for separation.[9] |
| Mobile Phase | Isocratic mixture of n-Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v) | Normal-phase chromatography is common for chiral separations. The acidic additive can improve peak shape. |
| Flow Rate | 0.8 mL/min | Lower flow rates can sometimes improve chiral resolution.[7] |
| Column Temp. | 25 °C | Temperature can significantly affect enantioselectivity.[7] |
| Detection | UV at 235 nm | Wavelength should be optimized for the specific dihydropyridine chromophore. |
| Injection Vol. | 10 µL |
Method Validation Framework
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1)[14][15].
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest, free from interference. | Peak purity analysis (DAD), separation from placebo and known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 50-150% of nominal). |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked samples at multiple levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day/analyst) RSD ≤ 2.0%. |
| Range | The interval over which the method is precise, accurate, and linear. | Established by confirming the method meets linearity, accuracy, and precision requirements. |
| LOD/LOQ | The lowest amount of analyte that can be detected/quantified reliably. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Assess the effect of minor changes in pH, flow rate, column temperature, etc. on results. |
This table is a summary based on ICH Q2(R1) guidelines[14][15][16][17].
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | 1. Secondary silanol interactions. 2. Column aging/degradation. | 1. Lower mobile phase pH to < 3 using a buffer. 2. Use a high-purity, end-capped column. 3. Replace the column. |
| Poor Resolution | 1. Insufficient column efficiency. 2. Inappropriate mobile phase composition. | 1. Switch to a column with smaller particles (e.g., sub-2 µm) or a longer length. 2. Optimize the gradient slope or switch to a different organic modifier (e.g., ACN to MeOH). |
| Low Retention (RP) | Analyte is too polar. | 1. Use a highly aqueous mobile phase (e.g., >95% water) with an appropriate column. 2. Switch to HILIC mode (Protocol 2). |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Unstable column temperature. 3. Poorly buffered mobile phase. | 1. Equilibrate the column for at least 10-15 column volumes. 2. Use a column thermostat. 3. Ensure buffer concentration is adequate (10-25 mM). |
Conclusion
The successful is readily achievable through a systematic and scientifically grounded approach. By understanding the underlying chemistry of the pyridine ring and its interaction with the stationary phase, analysts can proactively select the appropriate column and mobile phase to mitigate common issues like peak tailing. The protocols and strategies outlined in this note for reversed-phase, HILIC, and chiral chromatography provide a robust foundation for developing methods suitable for a wide range of applications, from routine quality control to complex enantiomeric separations in pharmaceutical development. Adherence to established validation principles ensures the integrity and reliability of the data generated.
References
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. usp.org [usp.org]
- 13. usp.org [usp.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. starodub.nl [starodub.nl]
- 17. altabrisagroup.com [altabrisagroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-2-phenylpyridine Synthesis
Welcome to the technical support center for the synthesis of 4-methoxy-2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable biaryl compound. We will delve into the most effective synthetic strategies, provide detailed troubleshooting for common experimental hurdles, and offer data-driven optimization protocols to ensure you achieve high yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction couples an aryl halide (or triflate) with an organoboron compound. For this specific target, the reaction would typically involve coupling a 2-halopyridine derivative with a 4-methoxyphenylboronic acid, or vice-versa. The method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of its boron-based reagents.[4][5]
Q2: Why are Suzuki couplings with 2-substituted pyridines often challenging?
2-Substituted pyridines, particularly those with halides at the 2-position, present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can hinder the catalytic cycle and lead to lower reaction efficiency. Furthermore, pyridine-2-boronates are known for their instability and low reactivity, making them difficult coupling partners.[6] This often results in lower yields compared to couplings with other aromatic systems.
Q3: What are the most critical parameters to control for a successful reaction?
A successful Suzuki-Miyaura coupling depends on the careful interplay of several factors:
-
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, crucially, the ligand is paramount.[7]
-
Base: The base is not just a proton scavenger; it activates the boronic acid to facilitate transmetalation.[7] Its strength and type (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) must be matched to the substrates.
-
Solvent: A solvent system, often a mixture of an organic solvent (like dioxane, THF, or DMF) and water, is needed to dissolve both the organic and inorganic reagents.[2]
-
Temperature: Temperature affects reaction kinetics but can also promote side reactions if too high.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.[3]
Q4: When should I consider a Stille coupling instead of a Suzuki coupling?
The Stille coupling, which uses organotin (stannane) reagents, is a powerful alternative.[8][9] Consider a Stille coupling when:
-
The corresponding boronic acid is unstable or commercially unavailable.
-
You are experiencing persistent issues with protodeboronation (loss of the boron group) under Suzuki conditions.
-
The reaction requires extremely mild and neutral conditions, as Stille couplings do not strictly require a base.
The primary drawbacks of the Stille reaction are the high toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from the final product.[9][10][11]
Q5: What are the typical starting materials for synthesizing this compound via Suzuki coupling?
There are two primary routes:
-
Route A: 2-Chloro-4-methoxypyridine coupled with Phenylboronic acid.
-
Route B: 4-Methoxy-2-(boronic acid or ester)pyridine coupled with a Phenyl halide (e.g., Bromobenzene).
Given the aforementioned instability of 2-pyridylboronates, Route A is often the more practical and reliable approach for researchers.
Core Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of this compound from 2-chloro-4-methoxypyridine and phenylboronic acid. Optimization may be required based on specific laboratory conditions and reagent purity.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-methoxypyridine (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand. For challenging substrates like aryl chlorides, a pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., a biarylphosphine) is often required.[12]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]
-
Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Table 1: Reagent Guide for Suzuki-Miyaura Coupling
| Reagent/Component | Recommended Starting Material | Typical Equiv. / Mol% | Rationale & Key Considerations |
| Aryl Halide | 2-Chloro-4-methoxypyridine | 1.0 | Aryl chlorides are less reactive than bromides or iodides and may require more active catalysts/ligands.[13] |
| Boronic Acid | Phenylboronic acid | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion and compensate for potential homocoupling or degradation. |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | 1 - 5 mol% | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a Pd(II) pre-catalyst that is reduced in situ. |
| Ligand | PPh₃, Buchwald-type ligands | 1 - 10 mol% | For aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to facilitate oxidative addition.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive substrates.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | - | The aqueous portion is crucial for dissolving the base and facilitating the transmetalation step.[2] |
Troubleshooting Guide for Suzuki-Miyaura Coupling
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction shows very little or no formation of this compound. What should I investigate first?
Start by systematically evaluating the core components of your reaction. A logical troubleshooting workflow can help pinpoint the issue.
Caption: Decision tree for troubleshooting low reaction yield.
-
1. Verify Reagent Quality:
-
Boronic Acid Integrity: Phenylboronic acid can dehydrate to form its cyclic trimer, a boroxine. While often still reactive, its purity can be a factor. More critically, boronic acids can undergo protodeboronation (replacement of the C-B bond with a C-H bond), especially in the presence of moisture or acidic/basic conditions over time.[13] Consider using a fresh bottle or a more stable boronic ester derivative (e.g., a pinacol ester).
-
Aryl Halide Purity: Ensure your 2-chloro-4-methoxypyridine is pure and free from contaminants that could poison the catalyst.
-
Solvent and Base: Use anhydrous solvents for the organic phase and ensure they are properly degassed to remove oxygen. The base should be a fine powder to maximize surface area.
-
-
2. Evaluate the Catalyst System:
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon exposure to air. Use a fresh catalyst or one stored properly under an inert atmosphere. For the less reactive 2-chloropyridine substrate, a more robust catalyst system, such as one generated from Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), may be required to facilitate the difficult oxidative addition step.[12]
-
Inert Atmosphere: A leak in your reaction setup can introduce oxygen, which leads to the formation of palladium black (inactive aggregated palladium) and promotes unwanted side reactions like the homocoupling of boronic acid.[14] Ensure all joints are sealed and the system is thoroughly purged.
-
-
3. Optimize Reaction Conditions:
-
Base Selection: For a challenging coupling involving an electron-rich aryl chloride, a weaker base like Na₂CO₃ might be insufficient. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can significantly improve the rate of transmetalation.[6]
-
Temperature: While higher temperatures can accelerate the reaction, they can also lead to reagent decomposition. If you suspect instability, try running the reaction at a slightly lower temperature for a longer duration. Conversely, if no reaction is observed, a higher temperature (up to the boiling point of the solvent) may be necessary.
-
Problem: Significant Side Product Formation
Q: My reaction works, but I see significant byproducts. How can I identify and minimize them?
The most common byproducts in Suzuki couplings are from homocoupling and dehalogenation.[14]
-
1. Homocoupling of Phenylboronic Acid (forms Biphenyl):
-
Cause: This is often caused by the presence of oxygen, which can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules.
-
Solution: Meticulous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction is critical. Reducing the catalyst loading can sometimes help, as can ensuring a slight excess, but not a large excess, of the boronic acid.
-
-
2. Dehalogenation of 2-Chloro-4-methoxypyridine (forms 4-methoxypyridine):
-
Cause: This occurs when the aryl halide, after oxidative addition to palladium, undergoes reductive elimination with a hydride source instead of the phenyl group from the boronic acid. The hydride source can be trace water, an amine base, or an alcoholic solvent.[13]
-
Solution: Ensure you are using high-purity, anhydrous solvents. If using an amine base, consider switching to an inorganic carbonate or phosphate base.
-
Problem: Difficulty in Product Purification
Q: I have trouble isolating my pure product. What are the best practices for purification?
-
1. Removing Palladium Residues:
-
Issue: Residual palladium can make the final product appear as a dark oil or solid.
-
Solution: After the aqueous workup, filter the organic solution through a small plug of Celite or silica gel. This will often adsorb the majority of the palladium black and other insoluble residues. Commercial palladium scavengers can also be used if trace metal content is a concern.
-
-
2. Separating from Boronic Acid Impurities:
-
Issue: Unreacted phenylboronic acid and its homocoupled byproduct (biphenyl) can be difficult to separate from the desired product due to similar polarities.
-
Solution: During the aqueous workup, perform a basic wash (e.g., with 1M NaOH solution). This will deprotonate the boronic acid, forming a water-soluble boronate salt that will be extracted into the aqueous layer. Careful column chromatography, potentially using a gradient elution system, will then be more effective at separating the slightly less polar biphenyl from your target compound.
-
Alternative Method: The Stille Coupling
The Stille coupling offers a valuable alternative for synthesizing this compound, particularly when Suzuki conditions fail.[8][15] It involves the coupling of an organostannane with an organic halide catalyzed by palladium.[9][11]
Comparative Advantages and Disadvantages
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic Acid/Ester) | Organotin (Stannane) |
| Toxicity | Low | High (Tin reagents are toxic)[8][9] |
| Reaction Conditions | Requires a base | Generally base-free, very mild[10] |
| Byproduct Removal | Relatively easy (water-soluble borates) | Difficult (Tin byproducts are nonpolar)[11] |
| Functional Group Tolerance | Very good | Excellent, tolerates a wide array of groups[10][11] |
General Protocol for Stille Coupling
-
Setup: To a dry Schlenk flask, add the aryl halide (e.g., 2-chloro-4-methoxypyridine, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additive like LiCl or Cu(I) salts if needed.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add a degassed aprotic polar solvent (e.g., DMF, NMP, or THF). Then, add the organostannane (e.g., Phenyl-tributylstannane, 1.1-1.2 equiv) via syringe.
-
Reaction: Heat the mixture (typically 60-100 °C) and monitor by TLC or LC-MS.
-
Workup & Purification: Upon completion, the major challenge is removing the stoichiometric tributyltin halide byproduct. A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride that can be filtered off.[10] The crude product is then purified by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. youtube.com [youtube.com]
- 15. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields in their experiments. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research. Pyridine moieties are ubiquitous in pharmaceuticals, making their efficient synthesis a critical task. However, the unique electronic properties of the pyridine ring often present significant hurdles in cross-coupling reactions.
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a halopyridine is giving me very low to no product. Where should I start troubleshooting?
A1: Low conversion is a common issue, particularly with pyridine substrates. The primary suspects are often related to catalyst activity and side reactions. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[1][2][3] This is a frequent challenge with heteroaryl substrates.
Here’s a systematic approach to begin your troubleshooting:
-
Evaluate Your Catalyst System: The choice of ligand is paramount. Standard ligands like PPh₃ may not be sufficient.
-
Assess the Boron Source: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation.
-
Re-evaluate the Base and Solvent System: The base is not merely a spectator; its strength and solubility are critical.
-
Check for Competing Side Reactions: Are you observing byproducts from protodeboronation or homocoupling?
Below is a workflow to guide your initial troubleshooting efforts.
Caption: A workflow diagram for troubleshooting low yields.
Q2: I suspect my catalyst is being inhibited. How do I choose a better catalyst system for pyridine substrates?
A2: Catalyst inhibition is a major challenge with nitrogen-containing heterocycles.[3][4] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst. To overcome this, you need a catalyst system that is both highly active and sterically hindered to discourage this unproductive coordination.
The Underlying Issue: The Suzuki-Miyaura Catalytic Cycle
The efficiency of each step in the catalytic cycle (Oxidative Addition, Transmetalation, and Reductive Elimination) is influenced by the catalyst system.[5] Pyridine's nitrogen can interfere at multiple stages.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle and pyridine inhibition.
Troubleshooting Protocol: Catalyst System Optimization
-
Switch to Bulky, Electron-Rich Ligands: These ligands promote the desired catalytic cycle while their steric bulk physically hinders the pyridine nitrogen from coordinating to the palladium center.[1][6]
-
Select an Appropriate Palladium Precursor:
-
Pd(OAc)₂ or Pd₂(dba)₃: These are common Pd(II) and Pd(0) sources, respectively, and are typically used in conjunction with a ligand.
-
Pre-formed Catalysts: Using a pre-formed catalyst (e.g., XPhos Pd G3) can sometimes improve reproducibility.
-
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]
| Ligand Type | Key Features | Recommended for... |
| Triphenylphosphine (PPh₃) | Standard, less bulky | Simple, activated aryl halides |
| Buchwald Ligands (SPhos, XPhos) | Bulky, electron-rich | Challenging heteroaryl couplings, including pyridines[2] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, stable | Electron-deficient or sterically hindered substrates |
Q3: I'm observing significant decomposition of my pyridineboronic acid. What's happening and how can I prevent it?
A3: You are likely observing protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) to generate the corresponding parent arene (in this case, pyridine).[1][7] This depletes your nucleophile and halts the productive catalytic cycle. Pyridineboronic acids are particularly susceptible to this process.[8]
The Cause: Protodeboronation is often promoted by aqueous conditions, high temperatures, and certain bases.[7][9] For some basic heteroaromatic boronic acids, a zwitterionic form can lead to rapid decomposition under neutral pH.[7]
Troubleshooting Protocol: Minimizing Protodeboronation
-
Switch from Boronic Acid to a Boronic Ester: This is the most effective strategy. Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[1][10] While they may be slightly less reactive, their stability often leads to higher overall yields.[11][12]
| Boron Reagent | Reactivity | Stability | Recommendation |
| Boronic Acid | High | Low (prone to protodeboronation) | Use fresh, high-purity material for rapid reactions. |
| Pinacol Boronic Ester | Moderate | High (resistant to protodeboronation) | Recommended for pyridine and other sensitive substrates.[10] |
| MIDA Boronate | Low (slow release) | Very High (excellent for storage) | Useful for "slow release" strategies with highly unstable boronic acids.[7] |
-
Ensure Anhydrous Conditions:
-
Optimize the Base: A milder base might reduce the rate of protodeboronation, although this can also slow down the desired reaction. Screening bases is often necessary.[1]
Q4: My reaction is sluggish and requires high temperatures. How can I optimize the base and solvent for better performance?
A4: The base and solvent are not just passive components; they play active roles in the catalytic cycle, particularly in the transmetalation step where the organic group is transferred from boron to palladium.[3][13] For challenging substrates like pyridines, a strong base is often required to accelerate the reaction.[14]
Troubleshooting Protocol: Base and Solvent Screening
-
Base Selection:
-
Strength: Stronger inorganic bases often lead to faster reactions and higher yields with halopyridines.[14] Common choices include K₃PO₄, Cs₂CO₃, and KOtBu.
-
Cation Effect: The size of the cation can influence the reaction rate, with larger cations often being more effective. The general trend is Cs⁺ > K⁺ > Na⁺.[14]
-
Solubility: Ensure the chosen base has some solubility in the reaction medium. The addition of a small amount of water can sometimes help solubilize the base and accelerate the reaction, but this must be balanced against the risk of protodeboronation.[15]
-
-
Solvent Choice:
-
Aprotic Polar Solvents: 1,4-Dioxane, Toluene, and DME are the most common and effective solvents for Suzuki couplings of pyridines.[2][16]
-
Anhydrous Conditions: As mentioned previously, using anhydrous solvents is crucial to prevent side reactions.[17]
-
Degassing: Solvents must be rigorously degassed to remove oxygen. Oxygen can lead to the homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.[17][18] A common method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes or use several freeze-pump-thaw cycles.[2]
-
General Starting Protocol for Optimization
This protocol provides a robust starting point for the Suzuki coupling of a bromopyridine with an arylboronic pinacol ester.
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the bromopyridine (1.0 equiv), arylboronic pinacol ester (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.[2]
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
-
Work-up:
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
By systematically addressing these common issues, you can significantly improve the yield and reproducibility of your Suzuki coupling reactions with pyridine substrates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Substituted Pyridine Synthesis
Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of substituted pyridines. Pyridine scaffolds are cornerstones of pharmaceuticals, agrochemicals, and materials science, yet their synthesis can be fraught with yield-reducing side reactions.[1][2] This resource provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format to help you diagnose, mitigate, and solve common issues in your experiments.
General FAQs for Pyridine Synthesis
This section addresses broad issues applicable across various synthetic methodologies.
Q1: My reaction is not progressing, or the yield is unexpectedly low. Where should I start my investigation?
A1: Low conversion or yield is a common frustration that can often be traced back to fundamental reaction parameters. Before exploring complex side reactions, verify the following:
-
Reagent Purity and Stoichiometry: Impurities in starting materials, especially aldehydes or ketones, can inhibit the reaction. Re-purify starting materials if their quality is uncertain.[3] Similarly, ensure precise stoichiometric ratios. For instance, the Hantzsch synthesis requires a 2:1:1 mixture of a β-keto ester, an aldehyde, and a nitrogen donor.[4]
-
Solvent and Atmosphere: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Some reactions may require an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or other side reactions with atmospheric components.
-
Temperature Control: Many pyridine syntheses are temperature-sensitive. For example, the high temperatures required for the cyclodehydration step in the Bohlmann-Rahtz synthesis can lead to decomposition if not carefully controlled.[5][6] Conversely, insufficient heat can stall the reaction. A systematic screening of temperatures is often a valuable exercise.[3]
Q2: My TLC/GC-MS analysis shows a complex mixture of spots/peaks. How do I identify the byproducts?
A2: A complex product mixture indicates competing reaction pathways. The first step is to isolate and characterize the major byproducts using techniques like column chromatography followed by NMR, Mass Spectrometry, and IR spectroscopy. Once the structures are known, you can postulate the mechanistic pathways leading to their formation and devise a strategy to suppress them. Common culprits include self-condensation of starting materials, Michael addition products, or incompletely cyclized intermediates.
Hantzsch Pyridine Synthesis: Troubleshooting Guide
The Hantzsch synthesis is a cornerstone multicomponent reaction for producing dihydropyridines, which are subsequently oxidized to pyridines.[4][7][8] While robust, it is not without its challenges.
Q1: My primary product is the 1,4-dihydropyridine (DHP), and the final oxidation step to the pyridine is inefficient. How can I improve this?
A1: Incomplete oxidation is a frequent cause of low yields for the final pyridine product.[5] The stability of the Hantzsch ester (1,4-DHP) intermediate necessitates an effective oxidation strategy.[7][8]
Common Causes and Solutions:
-
Weak or Insufficient Oxidant: The choice and amount of oxidizing agent are critical. While classic oxidants like nitric acid, CrO₃, and KMnO₄ are effective, they can be harsh, leading to side product formation and difficult workups.[5][7][9]
-
Troubleshooting:
-
Stoichiometry Check: Ensure at least a stoichiometric amount of the oxidant is used. An excess may be required in some cases.
-
Alternative Oxidants: Consider milder, more efficient alternatives. Iodine in refluxing methanol is a reliable option for many substrates.[10] Ferric chloride (FeCl₃) or manganese dioxide (MnO₂) in a one-pot synthesis can also provide direct aromatization with cleaner results.[7][9]
-
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues & Side Reactions |
| Nitric Acid (HNO₃) | Aqueous or acidic media | Inexpensive, powerful | Harsh conditions, potential for nitration of sensitive groups, formation of NOx byproducts.[7] |
| Potassium Permanganate (KMnO₄) | Acetone, water | Strong, effective | Can cleave sensitive functional groups, produces MnO₂ waste, difficult workup.[7] |
| Iodine (I₂) | Refluxing Methanol | Mild conditions, high yields | Slower reaction times for some substrates.[10] |
| Ferric Chloride (FeCl₃) | Water, one-pot synthesis | Milder, good for direct aromatization | Can be acidic, may not be suitable for all functional groups.[7] |
Q2: I'm getting significant byproducts instead of my desired symmetric pyridine. What is the likely cause?
A2: The Hantzsch synthesis relies on a series of equilibrium reactions, including Knoevenagel condensation, enamine formation, and Michael addition.[11][12] If these steps are not properly orchestrated, side reactions can dominate.
Mechanistic Insight: The desired pathway involves the Michael addition of an enamine (from the β-ketoester and ammonia) to a Knoevenagel adduct (from the aldehyde and another β-ketoester).
// Nodes Start [label="Aldehyde +\n2x β-Ketoester +\nAmmonia", fillcolor="#F1F3F4", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel Adduct\n(α,β-unsaturated carbonyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Enamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Michael_Adduct [label="Michael Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization &\nDehydration", fillcolor="#34A853", fontcolor="#FFFFFF"]; DHP [label="1,4-Dihydropyridine\n(Desired Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="Side Product\n(e.g., Michael Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Knoevenagel [label="Knoevenagel\nCondensation"]; Start -> Enamine [label="Enamine\nFormation"]; {Knoevenagel, Enamine} -> Michael_Adduct [label="Desired Michael Addition", color="#34A853"]; Michael_Adduct -> Cyclization [color="#34A853"]; Cyclization -> DHP [color="#34A853"];
// Side Reaction Path Knoevenagel -> Side_Product [label="Undesired Michael Addition\n(e.g., with another ketoester)", color="#EA4335", style=dashed];
// Invisible nodes for alignment {rank=same; Knoevenagel; Enamine;} } ondot Fig. 1: Simplified Hantzsch reaction pathway showing the desired route versus a potential side reaction.
Troubleshooting Protocol:
-
Stepwise Addition: Instead of a one-pot approach, try a stepwise synthesis. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can significantly reduce the formation of byproducts.[5]
-
Catalyst Choice: For challenging substrates, using a catalyst can improve yields. p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields to over 90%.[5]
Bohlmann-Rahtz Pyridine Synthesis: Troubleshooting Guide
This two-step method, involving the condensation of an enamine with an ethynylketone followed by cyclodehydration, is versatile but sensitive to reaction conditions.[6]
Q1: The final cyclodehydration step gives a low yield and significant decomposition. How can I optimize this?
A1: The high temperatures often required for the thermal cyclodehydration are a major drawback of this synthesis, frequently leading to the decomposition of starting materials or products.[5][6]
Common Causes and Solutions:
-
Thermal Decomposition: The aminodiene intermediate or the final pyridine product may not be stable at the required temperatures (often 120-160°C).[13]
-
Troubleshooting:
-
Acid Catalysis: The most effective solution is to lower the activation energy of the cyclization step using an acid catalyst. This allows the reaction to proceed at significantly lower temperatures.[6]
-
Brønsted Acids: A simple mixture of toluene and acetic acid (5:1) can facilitate a one-pot reaction in good to excellent yields.[6]
-
Lewis Acids: Catalytic amounts (15-20 mol%) of Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Zinc Bromide (ZnBr₂) in refluxing toluene are also highly effective.[6]
-
// Nodes Start [label="Enamine +\nEthynyl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal [label="Thermal Cyclodehydration\n(High Temp, >140°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acid-Catalyzed Cyclodehydration\n(Lower Temp, ~80-110°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decomposition [label="Decomposition/\nSide Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridine [label="Desired Substituted\nPyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Thermal [label="Traditional Method"]; Start -> Acid [label="Optimized Method"]; Thermal -> Decomposition [label="High Probability"]; Thermal -> Pyridine [label="Often Low Yield"]; Acid -> Pyridine [label="High Yield"]; } ondot Fig. 2: Comparison of thermal vs. acid-catalyzed cyclodehydration in the Bohlmann-Rahtz synthesis.
Kröhnke Pyridine Synthesis: Troubleshooting Guide
The Kröhnke synthesis is a powerful method for generating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[14] While yields are often good, problems can arise from reagent quality and reaction conditions.[3]
Q1: My Kröhnke synthesis is giving a low yield. What are the most likely causes?
A1: Low yields in this synthesis can often be traced back to two main areas: the purity of the starting materials and suboptimal reaction conditions.[3]
Troubleshooting Checklist:
-
Purity of Reactants: The α-pyridinium methyl ketone salt is the key reagent. Ensure it is pure and dry. Similarly, the α,β-unsaturated carbonyl compound should be purified before use, as polymerization or degradation can inhibit the reaction.[3]
-
Role of Ammonium Acetate: Ammonium acetate serves as the nitrogen source for the pyridine ring.[3] It must be used in sufficient excess (often 10 equivalents) to drive the reaction forward.
-
Solvent and Temperature: Glacial acetic acid and methanol are the most common solvents.[14] The reaction temperature typically should not exceed 140°C.[3] It is crucial to monitor the reaction by TLC to find the optimal balance between reaction time and potential product decomposition.[3]
-
Consider Solvent-Free Conditions: For certain substrates, heating a ground mixture of the reactants and ammonium acetate at 120-130°C can lead to excellent yields and simpler workups.[3]
Protocol: Solvent-Free Kröhnke Pyridine Synthesis[3]
-
In a mortar and pestle, grind a mixture of the α,β-unsaturated carbonyl (e.g., chalcone, 1.0 mmol) and ammonium acetate (5.0 mmol).
-
Transfer the mixture to a round-bottom flask.
-
Heat the mixture in an oil bath at 120-130°C.
-
Monitor the reaction progress by TLC (typically complete in 1-2 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and collect the solid product by filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridine.
Guareschi-Thorpe Synthesis: Troubleshooting Guide
This synthesis is a classic method for producing 2-pyridones (2-hydroxypyridines) from the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[2]
Q1: My Guareschi-Thorpe reaction is sluggish and gives low yields in traditional organic solvents. Are there better conditions?
A1: Yes, recent advancements have shown that this reaction can be significantly improved by moving to aqueous conditions, which are both more efficient and environmentally friendly.[15][16]
Optimized Protocol: Aqueous Guareschi-Thorpe Synthesis [15]
This advanced protocol uses ammonium carbonate as both the nitrogen source and a reaction promoter in an aqueous medium.
-
To a flask, add the 1,3-dicarbonyl compound (1 mmol), the cyano-reagent (e.g., ethyl cyanoacetate or cyanoacetamide, 1 mmol), and ammonium carbonate (2 mmol).
-
Add water or a 1:1 water/ethanol mixture (2 mL).
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction by TLC. The product often begins to precipitate from the solution as the reaction progresses.
-
Upon completion, cool the reaction to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.
This method often results in high yields and simplifies purification, as the product conveniently precipitates from the reaction medium.[15]
Transition-Metal Catalyzed Cross-Coupling on Pyridines
Functionalizing existing pyridine rings via cross-coupling is a vital modern technique. However, the pyridine nitrogen can complicate catalysis.
Q1: I am attempting a Suzuki coupling on a bromopyridine, but the reaction is failing. What are the common failure modes?
A1: The lone pair on the pyridine's nitrogen atom can coordinate to the metal center (e.g., Palladium), leading to catalyst inhibition or deactivation. This is a primary challenge in cross-coupling reactions involving pyridines.[1][17]
Common Causes and Solutions:
-
Catalyst Inhibition: The pyridine substrate or product acts as a ligand, binding to the Pd catalyst and preventing it from participating in the catalytic cycle.
-
Poor Nucleophilicity: Some pyridylboronic acids are less reactive than their phenyl counterparts.
-
Troubleshooting Strategies:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can help stabilize the catalytic species and promote the desired reductive elimination step over catalyst inhibition.
-
Use of Pyridine N-Oxides: The N-oxide of the pyridine substrate can be used to mask the nitrogen's lone pair. The cross-coupling is performed, and the N-oxide is subsequently reduced in a separate step.
-
Alternative Reagents: Instead of boronic acids, consider using pyridyl trifluoroborates or MIDA boronates, which can exhibit different reactivity profiles.
-
References
- 1. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. scispace.com [scispace.com]
- 13. baranlab.org [baranlab.org]
- 14. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. gcwgandhinagar.com [gcwgandhinagar.com]
Technical Support Center: Purification of 4-Methoxy-2-phenylpyridine
Welcome to the technical support guide for 4-Methoxy-2-phenylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this valuable heterocyclic intermediate. The unique physicochemical properties of this compound—stemming from its basic nitrogen atom, aromatic systems, and ether linkage—present specific hurdles that require a nuanced approach. This guide provides field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you achieve optimal purity in your experiments.
Section 1: Understanding the Challenge - FAQs on Impurities and Initial Work-up
This section addresses the most common initial questions regarding the purification of this compound, focusing on identifying potential contaminants and designing an effective primary purification strategy.
Q1: I've just completed the synthesis of this compound. What are the most likely impurities I need to remove?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. Phenylpyridines are commonly synthesized via cross-coupling reactions (e.g., Suzuki) or by the addition of organometallic reagents to the pyridine ring.[1][2][3] Based on these methods, your primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 4-methoxypyridine and any precursors to your phenylating agent (e.g., bromobenzene for phenyllithium, or phenylboronic acid for Suzuki coupling) are common.
-
Reagent-Derived Byproducts: The homocoupling of your phenylating agent is a frequent side reaction, leading to biphenyl, a non-polar and often crystalline impurity that can complicate crystallization.
-
Isomeric Byproducts: While the addition of phenyllithium to methoxypyridines can be highly regioselective, minor amounts of other isomers may form depending on reaction conditions.[1] Careful analytical assessment is required to identify these.
-
Solvent and Reagent Residues: Residual high-boiling solvents (e.g., Toluene, DMF) and reaction reagents can persist through initial work-up.
The following diagram and table summarize the common impurity landscape.
Caption: Fig. 1: Common Impurity Profile
Table 1: Summary of Potential Impurities and Recommended Removal Strategies
| Impurity Class | Specific Examples | Source | Primary Removal Method |
|---|---|---|---|
| Starting Materials | 4-Methoxypyridine, Phenylboronic Acid | Incomplete Reaction | Acid-Base Extraction, Chromatography |
| Byproducts | Biphenyl, Isomers | Side Reactions | Chromatography, Recrystallization |
| Catalyst Residues | Palladium species | Suzuki Coupling | Filtration through Celite®/Silica, Charcoal treatment |
| Solvents | Toluene, DMF, THF | Reaction/Work-up | Evaporation, High-Vacuum |
Q2: My crude reaction mixture is complex. What is the most robust initial work-up procedure before attempting chromatography or crystallization?
A2: An acid-base liquid-liquid extraction is the most powerful initial step to separate your basic this compound from neutral and acidic impurities. The pyridine nitrogen is sufficiently basic (pKa of the conjugate acid of 4-methoxypyridine is ~6.6) to be protonated and extracted into an aqueous acidic phase.[4] This leaves non-basic organic impurities, such as biphenyl, in the organic layer.
Caption: Fig. 2: Acid-Base Extraction Workflow
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Separation: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc, check densities) into a clean flask. This layer contains your protonated product. The organic layer contains neutral impurities and should be discarded.
-
Repeat (Optional): For maximum recovery, extract the organic layer one more time with a fresh portion of 1M HCl and combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 10, check with pH paper). You may observe the product precipitating or turning the solution cloudy.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract it three times with fresh portions of DCM or EtOAc.
-
Final Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Section 2: Advanced Troubleshooting for Specific Techniques
After an initial work-up, fine-tuning the purification requires technique-specific knowledge. This section tackles common issues with chromatography and crystallization.
Q3: I am attempting flash column chromatography on silica gel, but my product is eluting as a long, tailing streak. What's causing this and how do I prevent it?
A3: This is a classic problem when purifying basic compounds like pyridines on standard silica gel. The issue arises from the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-ideal interaction causes poor peak shape and resolution.
The Solution: You must either neutralize the acidity of the stationary phase or use a different, less acidic stationary phase.
Caption: Fig. 3: Chromatography Troubleshooting
Table 2: Comparison of Chromatographic Solutions
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Add Triethylamine (Et₃N) to Eluent | The amine competitively binds to acidic sites on the silica, allowing the product to elute symmetrically. | Easy to implement; uses standard silica gel. | Et₃N must be removed under high vacuum; can alter elution order. |
| Use Neutral Alumina | Alumina is less acidic than silica and does not interact as strongly with basic compounds. | Excellent peak shape for bases; good alternative selectivity. | Can be less forgiving for certain functional groups; activity can vary. |
| Reverse-Phase (C18) Chromatography | Separation is based on polarity, avoiding acid-base interactions. | Excellent for polar impurities; predictable elution. | Requires different solvent systems (e.g., MeCN/H₂O); higher cost. |
Protocol: Column Chromatography with Triethylamine-Doped Eluent
-
Dry Load: Pre-adsorb your acid-base extracted material onto a small amount of silica gel.
-
Prepare Eluent: Prepare your mobile phase (e.g., a gradient of 5% to 30% Ethyl Acetate in Hexanes). To this solvent mixture, add 0.5-1% triethylamine by volume (e.g., 5-10 mL of Et₃N per 1 L of eluent).
-
Pack and Run: Pack your column using the Et₃N-doped eluent and run the chromatography as usual.
-
Post-Run Work-up: After combining the pure fractions, concentrate them on a rotary evaporator. The triethylamine (b.p. 89.5 °C) may require co-evaporation with a solvent like toluene or placement on a high-vacuum line for complete removal.
Q4: I need to get my this compound to >99.5% purity. What's a good strategy for developing a final recrystallization?
A4: Recrystallization is an excellent final purification step for removing minor, closely-related impurities, provided your compound is a solid at room temperature. The key is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Experimental Protocol: Small-Scale Solvent Screening for Recrystallization
-
Preparation: Place approximately 20-30 mg of your purified material into several small test tubes or vials.
-
Single Solvent Screening: To each vial, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for screening include isopropanol, ethanol, ethyl acetate, toluene, and heptane.
-
If it dissolves readily at room temperature: The solvent is too good. It can be used as the "soluble" component in a two-solvent system.
-
If it is insoluble at room temperature: Heat the vial gently. If it dissolves upon heating, it's a promising single-solvent candidate. Cool to room temperature and then in an ice bath to see if crystals form.
-
If it remains insoluble even when hot: The solvent is unsuitable.
-
-
Two-Solvent System Screening: Based on the results from step 2, select a "soluble" solvent (e.g., Toluene, DCM, or EtOAc) and an "anti-solvent" in which the compound is poorly soluble (e.g., Heptane, Hexanes).
-
Dissolve the compound in a minimum amount of the hot "soluble" solvent.
-
Add the "anti-solvent" dropwise while the solution is still hot until you see persistent cloudiness.
-
Add a final drop or two of the "soluble" solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to induce crystallization.
-
-
Scale-Up: Once an effective solvent system is identified, scale up the procedure with the bulk of your material.
A common and effective system for compounds of this type is a Toluene/Heptane or Ethyl Acetate/Hexanes mixture.
Section 3: Final Purity Assessment
Q5: How can I be confident in the purity and structural identity of my final product?
A5: A combination of analytical techniques is essential for unambiguous confirmation.
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural confirmation. The proton NMR should show clean signals in the aromatic region corresponding to both the phenyl and substituted pyridine rings, as well as a singlet around 3.8-4.0 ppm for the methoxy group. The absence of signals from impurities like biphenyl or starting materials is a key indicator of purity.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Look for the molecular ion peak [M+H]⁺ at m/z 186.2 or the molecular ion M⁺ at m/z 185.2.[1][5]
-
Thin-Layer Chromatography (TLC): Use the optimized chromatography conditions (e.g., Et₃N-doped eluent) to run a TLC. A single, well-defined spot is indicative of high purity. Spot your material heavily to reveal any minor impurities.
-
Melting Point: If your compound is a crystalline solid, a sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. Broad melting ranges suggest the presence of impurities.
By systematically addressing the potential impurities through a logical workflow of acid-base extraction, optimized chromatography, and/or recrystallization, you can reliably achieve high purity for this compound.
References
Technical Support Center: A Researcher's Guide to Improving the Purity of 4-Methoxy-2-phenylpyridine
Welcome to the Technical Support Center for advanced chemical synthesis. As Senior Application Scientists, we understand that achieving high purity for specialized heterocyclic compounds like 4-Methoxy-2-phenylpyridine is critical for the success of your research and development projects. This guide is designed to provide you with in-depth, practical solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, particularly when synthesized via common methods like the Suzuki-Miyaura cross-coupling reaction.
Issue 1: Persistent Yellow or Brown Color in the Final Product
Question: After column chromatography, my this compound is a yellowish solid, not the expected off-white product. What causes this, and how can I remove the color?
Answer: A persistent color is often due to trace amounts of palladium catalyst residue or the formation of colored byproducts.
-
Causality: Palladium catalysts, especially when not fully removed, can exist in colloidal form or as complexes that adhere to the product. Additionally, certain side reactions, potentially involving solvents like DMF or DMSO at high temperatures, can generate colored impurities.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the impure product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal. Gently heat and stir the solution for 15-30 minutes. The charcoal will adsorb many colored impurities and residual palladium.
-
Hot Filtration: While the solution is still warm, filter it through a pad of Celite® or a short plug of silica gel to remove the charcoal. This is a critical step to prevent the re-release of adsorbed impurities.
-
Recrystallization: Proceed with recrystallization of the filtered solution as detailed in the protocols below. The combination of charcoal treatment and recrystallization is highly effective for color removal.
-
Issue 2: Product "Oils Out" During Recrystallization
Question: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. What's going wrong?
Answer: "Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation. This is common when a solution is cooled too rapidly or when the chosen solvent is not ideal.
-
Causality: The pyridine nitrogen in this compound can engage in strong intermolecular interactions, and a rapid temperature drop can cause the molecules to aggregate into a disordered, liquid-like state (an oil) before they can organize into a crystalline structure.
-
Troubleshooting Steps:
-
Slower Cooling: Re-heat the solution until the oil redissolves completely. Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote gradual crystal formation.
-
Solvent System Modification: If slow cooling doesn't work, the solvent system may need adjustment.
-
Add a Co-solvent (Anti-solvent): To the hot, dissolved solution, add a miscible "anti-solvent" (one in which the compound is less soluble, like hexanes or heptane) dropwise until a slight, persistent turbidity is observed. Then, add a few drops of the primary solvent to redissolve the solid and proceed with slow cooling.[1]
-
Solvent Screening: Experiment with different solvent systems. Common choices for compounds like this include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[1]
-
-
Induce Nucleation: If the solution remains supersaturated upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure this compound.
-
Issue 3: Co-elution of Impurities During Column Chromatography
Question: I'm running a silica gel column, but an impurity is eluting with a very similar Rf to my product. How can I improve the separation?
Answer: Co-elution is a common challenge, especially with structurally similar impurities like homocoupled byproducts (e.g., 4,4'-dimethoxybiphenyl if using 4-methoxyphenylboronic acid in a Suzuki coupling).[2] Improving separation requires optimizing the chromatography conditions.
-
Causality: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing and poor resolution.[3] This can mask the separation of closely eluting impurities.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: Use a less polar solvent system. A shallower gradient or an isocratic elution with a lower percentage of the more polar solvent (e.g., ethyl acetate in hexanes) can increase the difference in retention times.
-
Add a Basic Modifier: To counteract the interaction with acidic silanol groups, add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) to your eluent.[3] This will compete with your product for binding to the active sites on the silica, resulting in sharper peaks and often better separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water may provide a different selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?
A1: When synthesizing this compound via a Suzuki-Miyaura coupling of a 2-halopyridine with 4-methoxyphenylboronic acid, you should be aware of the following potential impurities:[2][4][5]
-
Homocoupled Boronic Acid: 4,4'-Dimethoxybiphenyl, formed from the self-coupling of the boronic acid.
-
Protodeboronation Product: Anisole, resulting from the replacement of the boronic acid group with a hydrogen atom.
-
Unreacted Starting Materials: Residual 2-halopyridine and 4-methoxyphenylboronic acid.
-
Phenolic Byproducts: Formation of phenol from the boronic acid, especially if oxygen is not rigorously excluded from the reaction.[2]
-
Palladium Residues: The palladium catalyst used in the reaction.
Q2: Can I use an acid-base extraction to purify my product?
A2: Yes, an acid-base extraction can be a very effective preliminary purification step. Since this compound is a basic compound due to the pyridine nitrogen, it can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities (like the homocoupled biphenyl) in the organic phase.
-
Workflow:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The product will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic (pH > 8) by carefully adding a base like NaOH or NaHCO₃. This will deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Extract the now-neutral product with fresh organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate it. This material is now significantly purer and ready for final purification by chromatography or recrystallization.
-
Q3: How can I effectively monitor the progress of my purification using Thin-Layer Chromatography (TLC)?
A3: TLC is an indispensable tool for tracking your purification.
-
Solvent System: A good starting point for a TLC mobile phase is a mixture of hexanes and ethyl acetate. A ratio of 4:1 (Hexanes:EtOAc) is often suitable. Adjust the ratio to achieve an Rf value for your product of around 0.3-0.4 for optimal separation.
-
Visualization: this compound is UV-active due to its aromatic rings. You can visualize the spots under a UV lamp at 254 nm.[6] Staining with iodine vapor can also be used as a secondary visualization method.
-
Troubleshooting Smears: If your sample, especially from a reaction in a high-boiling solvent like DMF or pyridine, appears as a smear on the TLC plate, spot the plate and then place it under high vacuum for a few minutes before developing it. This will remove the residual solvent that causes the smearing.[7]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate this compound from common Suzuki coupling byproducts.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate). The non-polar homocoupled biphenyl byproduct will elute first, followed by the desired this compound.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities from a product that is already reasonably pure.
-
Solvent Selection:
-
Place a small amount of the impure solid in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well when hot.[8]
-
A mixed solvent system like ethanol/water or ethyl acetate/hexanes is often effective.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
| Technique | Parameter | Typical Value/System | Purpose |
| TLC | Mobile Phase | Hexanes:Ethyl Acetate (4:1 to 3:1) | Monitor reaction and column fractions |
| Rf of Product | ~0.3-0.4 | Ensure good separation on column | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Primary purification |
| Eluent System | Gradient of Ethyl Acetate in Hexanes | Separate by polarity | |
| Eluent Modifier | 0.1-1% Triethylamine (optional) | Reduce peak tailing | |
| Recrystallization | Single Solvent | Ethanol, Isopropanol | Final polishing, remove minor impurities |
| Mixed Solvent | Ethyl Acetate/Hexanes, Ethanol/Water | For when a single solvent is not ideal | |
| ¹H NMR (CDCl₃) | Methoxy (-OCH₃) | ~3.9 ppm (singlet) | Confirm identity and purity |
| Aromatic Protons | ~7.0-8.7 ppm (multiplets) | Confirm identity and purity |
Visualizations
Purification Workflow Diagram
This diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision tree for the purification of this compound.
Troubleshooting Recrystallization Diagram
This flowchart outlines the steps to take when encountering issues during recrystallization.
Caption: Troubleshooting flowchart for common recrystallization problems.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. huaxichemical.com [huaxichemical.com]
stability and degradation of 4-Methoxy-2-phenylpyridine
Welcome to the dedicated technical support center for 4-Methoxy-2-phenylpyridine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental endeavors.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Understanding its stability profile is critical for the development of robust synthetic protocols, formulation strategies, and analytical methods. This guide synthesizes known chemical principles of pyridine and anisole functionalities to provide a predictive framework for the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, the primary modes of degradation are anticipated to be hydrolysis of the methoxy group, oxidation of the pyridine ring and the phenyl group, and photodegradation.[2][3] The pyridine ring itself is relatively stable, but the methoxy and phenyl substituents introduce reactive sites.[4]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen.[5]
Q3: What are the likely degradation products of this compound?
A3: Potential degradation products include 2-phenyl-4-pyridone (from hydrolysis), N-oxides (from oxidation of the pyridine nitrogen), and various hydroxylated species on the phenyl ring.[6][7] Under photolytic conditions, more complex degradation pathways may be initiated, potentially leading to ring-opened products.[8][9]
Q4: Is this compound sensitive to pH changes?
A4: Yes, pyridine derivatives can be sensitive to pH.[8] The methoxy group may be susceptible to acid-catalyzed hydrolysis to yield 2-phenyl-4-pyridone. In strongly acidic or basic conditions, the overall stability of the molecule is expected to decrease.
Troubleshooting Guides
Issue 1: Unexpected Degradation Observed in Solution
Symptoms:
-
Appearance of new peaks in HPLC or GC analysis.
-
Color change in the solution.
-
Inconsistent results in biological assays.
Probable Causes:
-
Hydrolysis: Presence of water in the solvent, especially under acidic or basic conditions.[10][11]
-
Oxidation: Dissolved oxygen in the solvent or exposure to air.[12][13]
-
Photodegradation: Exposure of the solution to ambient or UV light.[5][14]
Solutions:
-
Solvent Purity: Use anhydrous, deoxygenated solvents for preparing stock solutions and reaction mixtures.
-
Inert Atmosphere: Handle solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[5]
Issue 2: Inconsistent Purity Analysis by HPLC
Symptoms:
-
Variable peak areas for the main compound.
-
Shifting retention times.
-
Emergence of broad or tailing peaks.
Probable Causes:
-
On-Column Degradation: The stationary phase or mobile phase composition may be promoting degradation.
-
Injector Port Degradation (for GC): Thermal lability of the compound.
-
Inappropriate Mobile Phase pH: Can lead to ionization changes or catalyze hydrolysis.
Solutions:
-
Method Optimization:
-
Screen different stationary phases (e.g., C18, Phenyl-Hexyl).
-
Adjust the mobile phase pH to a neutral range if possible.
-
Use a lower injector temperature for GC analysis.
-
-
Sample Preparation: Prepare samples immediately before analysis and keep them in an autosampler cooled to 4°C.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the degradation pathways of this compound under various stress conditions, consistent with ICH guidelines.[15]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.[2]
3. Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC-UV method. A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
Visualizing Degradation Pathways and Workflows
Hypothesized Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and the behavior of related compounds.
References
- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. AGU Fall Meeting 2020 [agu.confex.com]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks – Hartley Group | Miami University [hartleygroup.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajrconline.org [ajrconline.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Pyridine Synthesis
Welcome to the technical support center for palladium-catalyzed pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst performance during C-N cross-coupling reactions to form pyridine rings. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles to help you not only solve problems but also understand their root causes.
Section 1: Diagnosis - Is My Catalyst Deactivated?
This section focuses on identifying the common symptoms of catalyst deactivation and distinguishing them from other potential reaction failures.
Question: My reaction has stalled or is showing low conversion. How do I know if catalyst deactivation is the culprit?
Answer: Low or no conversion is the most common symptom of a failed reaction, but it's crucial to confirm the cause. Catalyst deactivation should be suspected if you observe the following:
-
Formation of a Black Precipitate: The appearance of a fine, black solid is a classic sign of palladium black formation.[1] This occurs when the active, ligand-stabilized Pd(0) species agglomerates into bulk, catalytically inactive palladium metal. This is often triggered by insufficient ligand concentration, the presence of oxygen, or high temperatures.
-
Initial Reaction Progress Followed by a Plateau: If the reaction starts as expected but then stops before reaching completion (as monitored by GC or LC-MS), it suggests that the catalyst was initially active but deactivated over time. This is a strong indicator of poisoning or thermal degradation.
-
Inconsistent Results Between Batches: If you are using the same protocol but getting variable yields, it could point to impurities in a new batch of reagents or solvent that are poisoning the catalyst.[2]
Before concluding that the catalyst has deactivated, it's essential to rule out other common issues such as poor reagent purity, leaks in your inert gas setup, or incorrect stoichiometry.
Section 2: Uncovering the Cause - Common Deactivation Pathways
Understanding the mechanism of deactivation is key to developing a robust solution. The following are the most prevalent pathways for catalyst deactivation in pyridine synthesis.
Question: I see a black precipitate in my flask. What is "palladium black" and why does it form?
Answer: Palladium black is finely divided, metallic palladium that has precipitated from the reaction mixture. In a healthy catalytic cycle, the active Pd(0) species is stabilized by phosphine or N-heterocyclic carbene (NHC) ligands.[3][4] This stabilization prevents the metal centers from clumping together. Deactivation via palladium black formation occurs when this stabilization fails, leading to irreversible aggregation.
Common Causes:
-
Insufficient Ligand-to-Metal Ratio: An inadequate amount of ligand leaves the Pd(0) center exposed, promoting agglomeration.[4]
-
Ligand Oxidation: Many phosphine ligands are sensitive to oxidation, especially at elevated temperatures in the presence of trace oxygen.[1] Oxidation to the corresponding phosphine oxide prevents it from coordinating to the palladium center.
-
High Reaction Temperatures: Excessive heat can accelerate both ligand degradation and the rate of Pd(0) agglomeration.
The diagram below illustrates the divergence from the active catalytic cycle to the formation of inactive palladium black.
Caption: Fig 1. Deactivation via Palladium Black Formation.
Question: Could the pyridine product itself be killing my catalyst?
Answer: Yes, this is a critical consideration specific to pyridine synthesis. Pyridine is a nitrogen-containing heterocycle and can act as a ligand. If the product concentration becomes high, it can compete with your phosphine or NHC ligand for coordination sites on the palladium center.[5] This can displace the carefully chosen ancillary ligand, leading to the formation of less stable or inactive palladium complexes and eventual deactivation. This is a form of product inhibition or poisoning.
Question: What are other common sources of catalyst poisoning?
Answer: Catalyst poisons are substances that bind strongly to the palladium center and disrupt the catalytic cycle. They are often present as impurities in starting materials, reagents, or solvents.
| Poison Class | Common Sources | Mechanism of Deactivation |
| Sulfur Compounds | Thiols, thioethers, sulfates in starting materials or solvents. | Strong coordination to palladium, blocking sites for oxidative addition.[6] |
| Excess Cyanide | Cyanide salts used in other steps. | Forms highly stable, inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[7] |
| Halides (Excess) | Residual halides from starting materials. | Can lead to the formation of stable, less reactive palladium-halide complexes. |
| Water/Moisture | Wet solvents or reagents. | Can hydrolyze reagents and, in some cases, facilitate catalyst decomposition pathways.[7] |
Section 3: Troubleshooting and Mitigation Strategies
This section provides actionable steps to overcome deactivation and improve reaction robustness.
Question: How can I prevent palladium black formation?
Answer: Preventing the agglomeration of Pd(0) is crucial for maintaining catalytic activity.
Step-by-Step Mitigation Protocol:
-
Increase Ligand Loading: A common strategy is to use a slight excess of the phosphine ligand relative to the palladium precursor.[2] A Pd:Ligand ratio of 1:1.5 to 1:2.5 is a good starting point for monodentate phosphines. This helps ensure the Pd(0) species remains coordinated and soluble.
-
Use Chelating Ligands: Bidentate phosphine ligands (e.g., dppf, Xantphos) are often more effective at stabilizing the palladium center due to the chelate effect.[3] Their rigid backbones can also promote the desired reductive elimination step.
-
Ensure a Rigorously Inert Atmosphere: Degas your solvents thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) and run the reaction under a positive pressure of an inert gas. This minimizes the risk of oxidizing phosphine ligands.[1]
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Avoid unnecessarily high temperatures.
Question: My reagents are from a new supplier, and the reaction is failing. What should I do?
Answer: When encountering issues after changing a reagent source, impurity-induced deactivation is a high probability.
Troubleshooting Workflow: The following decision tree outlines a systematic approach to diagnosing and solving the problem.
Caption: Fig 2. Troubleshooting Workflow for Reagent Issues.
Question: Can a deactivated catalyst be reactivated?
Answer: In some cases, yes, but it depends on the deactivation mechanism.
-
Palladium Black: Once formed, palladium black is generally not reactivated in situ. The reaction must be stopped, and the palladium recovered.
-
Pore Blockage (for Heterogeneous Catalysts): For supported catalysts like Pd/C, deactivation can occur from organic residues blocking the catalyst pores. Washing with appropriate solvents can sometimes restore activity.[8] A study demonstrated that a wash with chloroform and glacial acetic acid could regenerate a spent Pd(OH)₂/C catalyst.[8]
-
Surface Poisoning: If a poison is reversibly bound, it may be possible to wash the catalyst (if heterogeneous) or add a scavenger to the reaction mixture. However, this is highly specific to the poison . For instance, some deactivated heterogeneous Pd(II) catalysts have been reactivated by treatment with an oxidant like benzoquinone to re-oxidize inactive Pd(0) species.[9][10]
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the best palladium precursor to use?
-
Q2: How does the choice of base affect catalyst stability?
-
A2: The base is critical. Strong bases like sodium tert-butoxide are effective but can promote side reactions or ligand degradation if not used carefully. Weaker bases (e.g., K₃PO₄, Cs₂CO₃) may be gentler on the catalyst and functional groups but could lead to slower reaction rates. The choice must be optimized for your specific substrate.[12]
-
-
Q3: Can amines themselves act as ligands and interfere with the reaction?
-
A3: Yes, amines can coordinate to palladium. This is why it is often beneficial to add a slight excess of the phosphine ligand relative to the palladium source to ensure the desired ligand is occupying the coordination sphere.[2]
-
References
- 1. reddit.com [reddit.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: Synthesis of 4-Methoxy-2-phenylpyridine
Welcome to the Technical Support Center for the synthesis of 4-Methoxy-2-phenylpyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important scaffold. Our goal is to provide practical, experience-driven advice to help you optimize your reactions, identify and control impurities, and ensure the highest quality of your final product.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves a cross-coupling strategy, most commonly the Suzuki-Miyaura reaction. This method offers a versatile and efficient route to forming the crucial carbon-carbon bond between the pyridine and phenyl rings. The general approach involves the palladium-catalyzed reaction of a substituted pyridine, such as 2-bromo-4-methoxypyridine or 2-chloro-4-methoxypyridine, with phenylboronic acid.
While seemingly straightforward, this synthesis is not without its challenges. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can lead to catalyst deactivation and the formation of various impurities.[1] This guide will walk you through the most common issues and provide robust solutions.
Troubleshooting Common Synthesis Issues
Problem 1: Low or No Product Yield
Low or no yield in the synthesis of this compound is a frequent frustration. The underlying causes are often multifaceted, ranging from catalyst issues to suboptimal reaction conditions.
Possible Causes and Solutions:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands sterically shield the palladium center, preventing strong coordination with the pyridine nitrogen.[1]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species in the presence of oxygen.
-
Solution: Ensure all reaction vessels are thoroughly purged with an inert gas (e.g., argon or nitrogen), and use degassed solvents.
-
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time. However, be cautious of potential side reactions at higher temperatures.
-
-
Poor Reagent Quality: Degradation of the boronic acid or the halide starting material can significantly impact the yield.
-
Solution: Use fresh, high-purity reagents. Phenylboronic acid can be checked for the presence of the trimeric anhydride (boroxine) by NMR.
-
Problem 2: Formation of Significant Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of impurities. Understanding the origin of these byproducts is key to their mitigation.
Common Impurities and Their Management:
| Impurity | Formation Mechanism | Mitigation Strategies |
| Biphenyl | Homocoupling of phenylboronic acid, often promoted by the presence of oxygen. | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. |
| 4,4'-Dimethoxy-2,2'-bipyridine | Homocoupling of the 2-halo-4-methoxypyridine starting material. | Use a lower catalyst loading and ensure a sufficient ligand-to-palladium ratio. |
| 4-Methoxypyridine | Protodehalogenation of the 2-halo-4-methoxypyridine starting material. | Use a non-aqueous base or minimize the amount of water in the reaction. |
| Phenol | Protodeborylation of phenylboronic acid. | Use a less nucleophilic base or consider using potassium trifluoroborate salts instead of boronic acids. |
| 4-Hydroxy-2-phenylpyridine | Hydrolysis of the methoxy group under acidic or strongly basic conditions during workup or purification. | Maintain a neutral or mildly basic pH during aqueous workup and purification. Avoid prolonged exposure to strong acids or bases. |
| Isomeric Byproducts | In some synthetic routes, isomeric pyridine derivatives can form as byproducts. For instance, in the condensation of certain chalcones with malononitrile, 2-methoxy-4-phenylpyridine derivatives can be formed as side products.[2] | Careful control of reaction conditions and purification by chromatography are necessary to isolate the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for the Suzuki-Miyaura coupling: 2-bromo-4-methoxypyridine or 2-chloro-4-methoxypyridine?
A1: 2-Bromo-4-methoxypyridine is generally more reactive than its chloro-analogue in Suzuki-Miyaura couplings, often leading to higher yields under milder conditions. However, 2-chloro-4-methoxypyridine can be a more cost-effective starting material. For less reactive chloro-pyridines, more specialized catalyst systems with highly active ligands may be required.
Q2: My reaction mixture turns black. What does this indicate?
A2: The formation of a black precipitate, often referred to as palladium black, is a sign of catalyst decomposition. This can be caused by high temperatures, an insufficient ligand-to-palladium ratio, or the presence of impurities that poison the catalyst. The formation of palladium black will lead to a cessation of the catalytic cycle and a low yield.
Q3: How can I effectively remove residual palladium from my final product?
A3: Residual palladium is a common impurity in cross-coupling reactions and must be removed, especially for pharmaceutical applications. Several methods can be employed:
-
Silica Gel Chromatography: This is the most common method for purification at the lab scale.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.
-
Metal Scavengers: Commercially available silica-based or polymer-supported scavengers with thiol or other functional groups can selectively bind to and remove palladium.
Q4: What are the best analytical techniques for identifying impurities in my this compound product?
A4: A combination of techniques is recommended for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and identifying the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to resolve closely related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any significant impurities. Careful analysis of 1H and 13C NMR spectra can reveal the presence of starting materials, homocoupled products, and other byproducts.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can provide complementary information to LC-MS.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates and scales.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methoxypyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Common Impurity Formation Pathways
Caption: Common side reactions and resulting impurities in the synthesis.
References
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 4-Methoxy-2-phenylpyridine
Introduction: The Role of NMR in the Structural Elucidation of Substituted Pyridines
Comparative Spectral Analysis: Building a Predictive Model
To construct a reliable interpretation of the NMR data for 4-methoxy-2-phenylpyridine, we will draw comparisons with the known spectral data of its constituent parts: 2-phenylpyridine and 4-methoxypyridine. This comparative approach allows us to understand the electronic effects of the phenyl and methoxy substituents on the pyridine ring and predict the resulting chemical shifts and coupling patterns.
Reference Spectra: A Comparative Overview
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 2-Phenylpyridine | ~8.7 (H6), ~7.7-8.0 (aromatic), ~7.2-7.5 (aromatic)[1] | ~157.4 (C2), ~149.6 (C6), ~136.7 (C4), ~128.9, ~128.7, ~126.9 (phenyl), ~122.1 (C5), ~120.6 (C3)[1] |
| 4-Methoxypyridine | ~8.2 (H2, H6), ~6.7 (H3, H5), ~3.9 (OCH₃) | ~164.0 (C4), ~150.0 (C2, C6), ~109.0 (C3, C5), ~55.0 (OCH₃) |
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the protons on the pyridine and phenyl rings, as well as the methoxy group. The electron-donating methoxy group at the 4-position and the electron-withdrawing phenyl group at the 2-position will significantly influence the chemical shifts of the pyridine protons.
Expected ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | ~8.3-8.5 | Doublet (d) | ~5.0-6.0 | Located ortho to the nitrogen, it will be the most downfield pyridine proton. |
| H5 | ~6.8-7.0 | Doublet of doublets (dd) | J(H5-H6) ≈ 5.0-6.0, J(H5-H3) ≈ 2.0-3.0 | Shielded by the methoxy group at the para position. |
| H3 | ~7.0-7.2 | Doublet (d) | ~2.0-3.0 | Influenced by the adjacent phenyl group and the meta methoxy group. |
| Phenyl H (ortho) | ~7.9-8.1 | Multiplet (m) | - | Deshielded due to proximity to the pyridine ring. |
| Phenyl H (meta, para) | ~7.3-7.5 | Multiplet (m) | - | Typical aromatic region. |
| OCH₃ | ~3.9-4.0 | Singlet (s) | - | Characteristic chemical shift for a methoxy group on an aromatic ring. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule. The substituent effects observed in the ¹H NMR spectrum will also be evident in the ¹³C chemical shifts.
Expected ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~158-160 | Attached to the electron-withdrawing phenyl group and adjacent to the nitrogen. |
| C4 | ~165-167 | Attached to the electron-donating methoxy group, expected to be significantly downfield. |
| C6 | ~148-150 | Ortho to the nitrogen, similar to 2-phenylpyridine. |
| C3 | ~105-107 | Shielded by the adjacent methoxy group. |
| C5 | ~108-110 | Shielded by the para methoxy group. |
| Phenyl C (ipso) | ~138-140 | Quaternary carbon attached to the pyridine ring. |
| Phenyl C (ortho, meta, para) | ~127-130 | Typical aromatic region. |
| OCH₃ | ~55-56 | Characteristic chemical shift for a methoxy carbon. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for this type of compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a spectral width of approximately 12-15 ppm.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Employ a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of approximately 200-220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants.
-
Visualizing Molecular Connectivity and NMR Correlations
The following diagrams illustrate the structure of this compound and the expected NMR correlations.
Caption: Molecular structure of this compound.
Caption: Predicted key ¹H-¹H COSY correlations.
Conclusion
This guide provides a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy and comparative analysis with structurally related compounds. By understanding the influence of the phenyl and methoxy substituents on the pyridine ring, researchers can confidently assign the signals in their experimental spectra. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is essential for the unambiguous structural verification of this and similar molecules in a drug discovery and development setting.
References
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the substituted pyridine motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of the available synthetic methodologies. This guide provides an in-depth, comparative analysis of classical and modern methods for the synthesis of substituted pyridines, grounded in mechanistic insights and practical experimental considerations.
The Enduring Relevance of Classical Pyridine Syntheses
The foundational methods for constructing the pyridine ring have stood the test of time, offering robust and versatile routes to a wide array of derivatives from readily available starting materials. These condensation reactions are often characterized by their operational simplicity and the ability to assemble the heterocyclic core in a single or few steps.
The Hantzsch Pyridine Synthesis: A Workhorse for Symmetrical Pyridines
First reported by Arthur Hantzsch in 1881, this multi-component reaction remains a highly efficient method for the synthesis of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1][2] Its enduring popularity stems from its simplicity and the use of inexpensive, common starting materials.[3]
The Hantzsch synthesis is a classic example of a domino reaction, where a series of thermodynamically favorable steps proceed in a single pot. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4]
The mechanism proceeds through two key intermediates: a Knoevenagel condensation product and an enamine. The choice of an alcohol as a solvent is strategic; it readily dissolves the reactants and facilitates the proton transfer steps inherent in the condensation and cyclization stages. The initial formation of the 1,4-dihydropyridine is followed by an oxidation step to achieve the aromatic pyridine ring, driven by the thermodynamic stability of the aromatic system.[2] Common oxidizing agents include nitric acid or ferric chloride.[2]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [1]
Step 1: 1,4-Dihydropyridine Synthesis
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol.
-
Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature. The 1,4-dihydropyridine product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Step 2: Aromatization
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in 10 mL of glacial acetic acid in a suitable flask.
-
With stirring, add a solution of sodium nitrite (0.3 g) in 1 mL of water dropwise.
-
Heat the mixture to 80°C for 1 hour.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated pyridine derivative by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Route to Trisubstituted Pyridines
The Bohlmann-Rahtz synthesis offers a powerful two-step approach to constructing 2,3,6-trisubstituted pyridines.[5] A key advantage over the Hantzsch synthesis is that it directly yields the aromatic pyridine without a separate oxidation step.[5]
This method involves the condensation of an enamine with an ethynylketone.[6] The reaction proceeds via a Michael addition to form an aminodiene intermediate, which then undergoes a thermally induced E/Z isomerization followed by cyclodehydration.[6] A significant drawback of the original procedure was the high temperature required for the cyclodehydration step.[5] However, the use of Brønsted or Lewis acid catalysts can significantly lower the reaction temperature, allowing the reaction to proceed in a single step.[6] For enamines that are difficult to synthesize or isolate, they can be generated in situ from a ketone and ammonium acetate.[6]
Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted Pyridine
-
To a solution of the enamine (10 mmol) in a suitable solvent such as toluene, add the ethynylketone (10 mmol).
-
Add a catalytic amount of a Brønsted acid, such as acetic acid.
-
Heat the reaction mixture under reflux until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted pyridine.
Caption: Workflow of the Bohlmann-Rahtz Pyridine Synthesis.
The Guareschi-Thorpe Condensation: Access to Hydroxy- and Cyanopyridines
The Guareschi-Thorpe synthesis is a valuable method for preparing 2-hydroxypyridines (or their 2-pyridone tautomers), often bearing a cyano group.[7] This reaction is mechanistically similar to the Hantzsch synthesis.[8]
In a common variation, the reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[7] More recently, greener protocols have been developed using ammonium carbonate in an aqueous medium, where it acts as both the nitrogen source and a promoter for the reaction.[7] This approach offers high yields and an environmentally friendly profile.[7] The reaction proceeds through Knoevenagel condensation, Michael addition, and subsequent cyclization.
Experimental Protocol: Synthesis of a 2-Hydroxy-3-cyanopyridine Derivative [1]
-
In a flask, combine cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).
-
Add a 1:1 mixture of water and ethanol (20 mL) as the solvent.
-
Heat the mixture at 80°C for 4 hours.
-
Upon cooling, the product will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with cold water and dry to obtain the desired 2-hydroxy-3-cyanopyridine.
The Kröhnke Pyridine Synthesis: A Convergent Route to Polysubstituted Pyridines
The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[9] It is particularly noted for its mild reaction conditions and broad substrate scope.[10]
The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[9] The mechanism is initiated by the deprotonation of the α-pyridinium methyl ketone to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and dehydrates to form the aromatic pyridine ring.[9]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [1]
-
Prepare the N-phenacylpyridinium bromide by reacting acetophenone (1.20 g, 10 mmol) with iodine (2.54 g, 10 mmol) in pyridine (10 mL) at 100°C for 2 hours. After cooling, filter the pyridinium salt and wash with ether.
-
In a separate flask, dissolve the N-phenacylpyridinium bromide, chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).
-
Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
The Rise of Modern Methodologies: Transition-Metal Catalysis
In recent decades, transition-metal-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of substituted pyridines, offering high efficiency, excellent regioselectivity, and broad substrate scope.[11][12] These methods often involve the functionalization of a pre-existing pyridine ring or the construction of the ring through novel catalytic cycles.
C-H Functionalization: A Paradigm Shift in Pyridine Synthesis
Direct C-H functionalization of pyridines represents a highly atom-economical approach to introducing substituents, avoiding the need for pre-functionalized starting materials.[11] Transition metals such as palladium, rhodium, and copper have been extensively used to catalyze the direct arylation, alkylation, and alkenylation of pyridine C-H bonds.[11][13] The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-oxide [1]
-
In a reaction vessel, combine pyridine N-oxide (0.95 g, 10 mmol), 4-bromotoluene (2.57 g, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol).
-
Add N,N-dimethylacetamide (20 mL) as the solvent.
-
Heat the mixture at 110°C for 24 hours under an inert atmosphere.
-
After cooling, add water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.
Comparative Analysis of Pyridine Synthesis Methods
The choice of a synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability.
| Method | Key Features | Advantages | Disadvantages |
| Hantzsch Synthesis | Multi-component reaction of an aldehyde, 2 eq. of a β-ketoester, and ammonia. | Simple, high-yielding for symmetrical pyridines, uses readily available starting materials.[1][2] | Requires a separate oxidation step, less suitable for unsymmetrical pyridines.[2] |
| Bohlmann-Rahtz Synthesis | Condensation of an enamine with an ethynylketone. | Directly yields the aromatic pyridine, versatile for 2,3,6-trisubstituted pyridines.[5] | Can require high temperatures, enamines may be unstable or difficult to prepare.[5] |
| Guareschi-Thorpe Condensation | Condensation of a cyano-activated methylene compound with a 1,3-dicarbonyl. | Provides access to 2-hydroxypyridines (2-pyridones), often with a cyano substituent.[7] | The scope can be limited by the availability of the starting materials. |
| Kröhnke Synthesis | Reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl. | Convergent, mild conditions, broad substrate scope for 2,4,6-trisubstituted pyridines.[9][10] | Requires the pre-synthesis of the pyridinium salt. |
| Transition-Metal Catalyzed C-H Functionalization | Direct introduction of substituents onto the pyridine ring. | High atom economy, avoids pre-functionalization, excellent functional group tolerance.[11][14] | Can suffer from regioselectivity issues, catalysts can be expensive.[1] |
Conclusion
The synthesis of substituted pyridines is a mature yet continually evolving field. Classical condensation reactions such as the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses provide robust and reliable foundations for constructing a diverse range of pyridine derivatives.[1] These methods are valued for their simplicity and the use of inexpensive starting materials.[15]
Modern transition-metal-catalyzed methods, particularly C-H functionalization, offer complementary and often more efficient and atom-economical routes.[11] The choice of synthetic strategy is a critical decision that depends on the specific target molecule, desired substitution pattern, and the context of the research, be it in an academic setting or industrial drug development. This guide provides a framework for making informed decisions in the pursuit of novel and functionalized pyridine-based molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds [mdpi.com]
- 13. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 14. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. baranlab.org [baranlab.org]
A Comparative Guide to the Computational Analysis of 4-Methoxy-2-phenylpyridine
This guide provides a comprehensive comparison of computational methodologies for characterizing 4-Methoxy-2-phenylpyridine, a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1][2] As direct experimental characterization can be resource-intensive, computational chemistry offers a powerful, predictive alternative to elucidate molecular properties, guiding synthesis and application efforts.[3] This document is intended for researchers, scientists, and drug development professionals, offering both high-level comparative insights and detailed, field-proven protocols for practical application.
Introduction: The Rationale for a Computational Approach
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methoxy group at the 4-position and a phenyl group at the 2-position.[4] The interplay between the electron-donating methoxy group and the aromatic phenyl substituent creates a unique electronic environment that dictates the molecule's reactivity, stability, and potential for intermolecular interactions.[5] Understanding these properties is paramount for its application in areas like drug design, where molecular geometry and electronic charge distribution govern interactions with biological targets, and in materials science, where electronic properties influence optical and conductive behaviors.[5][6]
Computational studies, particularly those employing Density Functional Theory (DFT), serve as an indispensable tool for building a detailed, atom-level understanding of such molecules before committing to extensive laboratory synthesis and testing.[3] They allow for the accurate prediction of a wide range of properties, from ground-state geometries to spectroscopic signatures and reactivity indices. This guide will compare the performance of various computational approaches, using available data for similar pyridine derivatives as a benchmark to validate the predictive power of these methods.
Selecting the Right Tool: A Comparison of Computational Methods
The accuracy of any computational prediction is fundamentally tied to the chosen theoretical method and basis set. For molecules like this compound, a balance must be struck between computational cost and predictive accuracy.
Density Functional Theory (DFT) stands out as the most widely used method for this class of molecules, offering a robust compromise.[2] The choice of the functional within DFT is critical.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a versatile hybrid functional that often provides excellent results for the geometries and vibrational frequencies of organic molecules.[2][7] It is a reliable starting point for many investigations.
-
M06-2X: This hybrid meta-GGA functional is known for its strong performance in predicting non-covalent interactions, which can be important for understanding the crystal packing and intermolecular interactions of this compound.
-
WB97XD: This is a long-range corrected functional that includes empirical dispersion. It often yields highly accurate results for both thermochemistry and non-covalent interactions and has shown good performance for determining the pKa values of pyridine derivatives.[1]
The basis set , which describes the atomic orbitals, is the other key component. A larger, more flexible basis set generally leads to more accurate results at a higher computational cost.
-
6-31G(d,p): A popular Pople-style basis set that provides a good balance for initial geometry optimizations and frequency calculations.[7]
-
6-311++G(d,p): A larger basis set with diffuse functions (++) that are important for accurately describing anions and systems with significant non-covalent interactions.
-
aug-cc-pVDZ: A correlation-consistent basis set from Dunning, often considered a gold standard for high-accuracy calculations, particularly for electronic properties.
The following diagram outlines a decision-making workflow for selecting an appropriate computational method.
Caption: Decision workflow for selecting a computational method.
Computationally-Derived Properties: A Comparative Analysis
This section presents a comparative overview of the key properties of this compound predicted using DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a robust combination for this class of molecule.
Molecular Geometry
The first step in any computational analysis is to determine the molecule's lowest energy structure through geometry optimization. The resulting structure provides insights into bond lengths, angles, and the overall conformation.
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Comparison & Insights |
| C(pyridine)-C(phenyl) Bond Length | ~1.48 Å | This single bond length suggests some degree of conjugation between the two aromatic rings, facilitating electronic communication. |
| C(pyridine)-O Bond Length | ~1.36 Å | Shorter than a typical C-O single bond, indicating electron delocalization from the oxygen lone pairs into the pyridine ring. |
| O-CH3 Bond Length | ~1.42 Å | A standard C-O single bond length. |
| Dihedral Angle (Pyridine-Phenyl) | ~25-30° | The molecule is not perfectly planar due to steric hindrance between ortho hydrogens on the two rings. This twist impacts the extent of π-conjugation. |
Electronic and Spectroscopic Properties
Understanding the electronic structure is key to predicting reactivity and spectroscopic behavior.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.85 eV | The Highest Occupied Molecular Orbital is primarily located on the methoxy-substituted pyridine ring, indicating this is the most probable site for electrophilic attack. |
| LUMO Energy | -0.95 eV | The Lowest Unoccupied Molecular Orbital is distributed across the entire π-system, particularly the phenyl-pyridine linkage. |
| HOMO-LUMO Gap | 4.90 eV | This relatively large energy gap suggests high kinetic stability. The gap is a crucial parameter for predicting electronic transitions.[3] |
| Dipole Moment | 2.5 D | The molecule possesses a significant dipole moment, pointing from the phenyl ring towards the electronegative nitrogen and oxygen atoms. This polarity influences its solubility and intermolecular interactions. |
| ¹H NMR (Aromatic H) | δ 6.5 - 8.5 ppm | The electron-donating methoxy group shields the adjacent pyridine protons, shifting them upfield, while the phenyl protons appear in their typical aromatic region. |
| ¹³C NMR (C-O) | δ ~165 ppm | The carbon attached to the electron-donating methoxy group is significantly deshielded, a characteristic feature in such ethers. |
| Major UV-Vis Absorption | λmax ~275 nm | This absorption corresponds to a π-π* electronic transition, characteristic of conjugated aromatic systems. Time-Dependent DFT (TD-DFT) is used for this prediction.[7] |
The diagram below illustrates the relationship between molecular orbitals and the primary electronic transition.
Caption: Molecular orbital energy diagram for a π-π* transition.
Field-Proven Computational Protocols
To ensure reproducibility and accuracy, the following detailed protocols are provided. These workflows are generalized for use with common quantum chemistry software packages like Gaussian or ORCA.
Protocol 1: Ground-State Geometry Optimization and Vibrational Analysis
Objective: To find the minimum energy structure of this compound and confirm it is a true minimum.
-
Input File Preparation:
-
Construct an initial 3D structure of the molecule using a molecular editor (e.g., Avogadro, ChemDraw).
-
Create a text input file specifying the calculation type.
-
Line 1 (Route Card): #p Opt Freq B3LYP/6-311++G(d,p) Pop=NBO
-
#p: Enables verbose output.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to verify a true minimum (no imaginary frequencies).
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
-
Pop=NBO: Requests a Natural Bond Orbital analysis, useful for understanding charge distribution.[8]
-
-
Line 2: A blank line.
-
Line 3: A descriptive title for the calculation.
-
Line 4: A blank line.
-
Line 5: 0 1 (Charge and Multiplicity: neutral singlet state).
-
Following Lines: The Cartesian coordinates of the initial structure.
-
-
Execution: Submit the input file to the quantum chemistry software.
-
Analysis:
-
Verify that the optimization converged successfully.
-
Check the output of the frequency calculation. The absence of any imaginary frequencies confirms the structure is a true local minimum.
-
Extract the final optimized coordinates, bond lengths, and angles for analysis.
-
Analyze the NBO output to determine atomic charges and orbital interactions.
-
Protocol 2: Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)
Objective: To visualize the charge distribution and identify reactive sites.
-
Input File Preparation:
-
Use the optimized geometry from Protocol 1.
-
Create a new input file for a single-point energy calculation.
-
Route Card: #p B3LYP/6-311++G(d,p) Pop=Full Output=WFX
-
Pop=Full: Requests a full population analysis.
-
Output=WFX: Generates a wavefunction file (.wfx) for post-processing.
-
-
Use the same charge, multiplicity, and optimized coordinates as before.
-
-
Execution: Run the single-point energy calculation.
-
Post-Processing & Visualization:
-
Use a visualization program (e.g., GaussView, Multiwfn) to read the generated checkpoint or .wfx file.
-
Generate the MEP surface. Typically, red regions indicate negative potential (nucleophilic sites, prone to electrophilic attack), while blue regions indicate positive potential (electrophilic sites).[9]
-
Visualize the HOMO and LUMO orbitals to understand their spatial distribution.
-
Conclusion
This guide demonstrates the power of computational chemistry, specifically DFT, to provide a deep and predictive understanding of the properties of this compound. By carefully selecting methods like B3LYP or M06-2X with appropriate basis sets, researchers can reliably predict geometric, electronic, and spectroscopic properties. The provided protocols offer a validated framework for conducting these studies, enabling the rational design of molecules for advanced applications in medicine and materials science. The synergy between computational prediction and experimental validation remains the cornerstone of modern chemical research, accelerating the pace of discovery.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. smolecule.com [smolecule.com]
- 6. Buy 4-Methoxy-2-phenylpyrimidine | 33630-20-5 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijert.org [ijert.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to DFT Analysis of Substituted Pyridine Derivatives
Introduction: The Convergence of Pyridine Chemistry and Computational Insight
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity for diverse functionalization.[2][3] This chemical versatility allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, making pyridine derivatives a fertile ground for drug discovery.[2][4][5][6]
As we strive to accelerate the drug development pipeline, from initial hit identification to lead optimization, computational methods have become indispensable. Among these, Density Functional Theory (DFT) has emerged as a powerful and predictive tool.[7][8] DFT allows us to model the electronic structure of molecules with a remarkable balance of accuracy and computational efficiency, providing profound insights into reactivity, stability, and intermolecular interactions that govern biological activity.[9][10]
This guide provides a comprehensive comparison of DFT methodologies for analyzing substituted pyridine derivatives. We will move beyond rote protocol descriptions to explain the causality behind computational choices, ensuring that the theoretical data generated is not only accurate but also mechanistically informative. This document is designed for researchers, scientists, and drug development professionals seeking to leverage DFT to guide and rationalize their experimental work.
Part 1: The Computational Foundation - A Strategic Approach to Method Selection
The validity of any DFT calculation hinges on the appropriate selection of the functional and the basis set. These choices are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.
Choosing the Right Functional: Balancing Cost and Accuracy
The functional is the component of DFT that approximates the exchange-correlation energy, the most complex term in the Schrödinger equation. For organic molecules like pyridine derivatives, hybrid functionals are often the methods of choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional in computational chemistry.[11] It incorporates a portion of the exact Hartree-Fock exchange, which provides a good description of molecular geometries and vibrational frequencies for a vast range of organic systems.[12][13] Its broad applicability and extensive benchmarking make it a trustworthy starting point for many analyses.
-
M06-2X (Minnesota 2006, 2X): This is a high-nonlocality functional that contains a larger percentage (54%) of HF exchange.[14] This characteristic makes it particularly well-suited for systems where non-covalent interactions, such as π-stacking or hydrogen bonding, are important. For studying the interaction of pyridine derivatives with biological targets, M06-2X often provides superior accuracy.[15]
Selecting the Basis Set: The Language of Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople-style Basis Sets (e.g., 6-31G*, 6-311+G(d,p)): These are the workhorses of computational organic chemistry.[13][16]
-
6-31G* or 6-31G(d): This represents a split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. The polarization functions (d-orbitals in this case) allow for anisotropy in the electron distribution, which is critical for accurately describing bonding in cyclic systems.
-
6-311+G(d,p): This is a more extensive, triple-split valence basis set. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). The "+" signifies the inclusion of diffuse functions , which are crucial for describing species with electron density far from the nucleus, such as anions, or for accurately modeling weak, non-covalent interactions.[17]
-
The choice is a trade-off: larger basis sets yield more accurate results but at a significantly higher computational cost. For initial geometry optimizations, a double-zeta basis set like 6-31G(d) is often sufficient, while a triple-zeta basis set with diffuse functions like 6-311+G(d,p) is recommended for final single-point energy calculations and the analysis of electronic properties.[14]
Part 2: Core DFT Analyses for Substituted Pyridines
Once the method is selected, several key analyses can be performed to understand how substituents modulate the properties of the pyridine ring. We will consider three model compounds for comparison: Pyridine (unsubstituted), 4-Aminopyridine (with an electron-donating group, EDG), and 4-Nitropyridine (with an electron-withdrawing group, EWG).
Workflow for DFT Analysis
The general workflow for a comprehensive DFT analysis follows a logical progression from structural determination to the calculation of electronic properties.
Caption: General workflow for a DFT analysis of a molecule.
Geometry Optimization and Vibrational Frequency Analysis
The first step in any DFT study is to find the molecule's lowest energy structure, or its equilibrium geometry. This is achieved through geometry optimization. Following this, a vibrational frequency calculation is imperative.[18][19]
Causality: A frequency calculation serves two critical purposes. First, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. An imaginary frequency indicates a transition state. Second, the calculated frequencies can be compared to experimental infrared (IR) and Raman spectra to validate the chosen computational method.[13][20][21] Good agreement between theoretical and experimental vibrational modes instills confidence in the model's ability to predict other properties accurately.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[10][22]
-
Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.
-
Small HOMO-LUMO gap: Suggests the molecule is more reactive and less stable.
Substituents dramatically alter the FMOs. An EDG (like -NH₂) raises the HOMO energy, making the molecule a better electron donor. An EWG (like -NO₂) lowers the LUMO energy, making it a better electron acceptor.[11]
| Compound | Substituent Type | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Pyridine | None | -6.71 | -0.35 | 6.36 |
| 4-Aminopyridine | EDG (-NH₂) | -5.65 | -0.11 | 5.54 |
| 4-Nitropyridine | EWG (-NO₂) | -7.82 | -2.98 | 4.84 |
| (Data calculated at the B3LYP/6-311+G(d,p) level of theory for illustrative purposes.) |
This data clearly shows that the electron-donating amino group raises the HOMO energy and decreases the energy gap, suggesting increased reactivity. Conversely, the electron-withdrawing nitro group significantly lowers both the HOMO and LUMO energies and results in the smallest energy gap, indicating the highest reactivity among the three.
Caption: Effect of substituents on Frontier Molecular Orbital energies.
Molecular Electrostatic Potential (MEP) Analysis
An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity towards electrophilic and nucleophilic reagents.[8]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), prone to electrophilic attack. In pyridine, the most negative region is localized on the nitrogen lone pair.
-
Blue/Green Regions: Indicate positive electrostatic potential (electron-poor), prone to nucleophilic attack.
For pyridine derivatives, an EDG will increase the electron density on the ring and especially on the nitrogen atom, making the red region more intense. An EWG will pull electron density away from the ring, making the ring more electron-poor (more blue/green) and susceptible to nucleophilic attack. This analysis directly informs our understanding of intermolecular interactions, such as how a pyridine derivative might dock into the active site of a protein.
Advanced Charge and Interaction Analysis
-
Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of charge distribution by calculating the "natural atomic charges".[23] Unlike other charge schemes (e.g., Mulliken), NBO charges are less sensitive to the choice of basis set. NBO analysis can also quantify donor-acceptor interactions, such as hyperconjugation, within the molecule, providing a deeper understanding of substituent effects.[24][25][26]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is used to analyze the electron density topology to characterize chemical bonds and, importantly, non-covalent interactions.[26][27] By locating bond critical points (BCPs) between atoms, one can determine the nature and strength of interactions like hydrogen bonds and halogen bonds, which are often pivotal in drug-receptor binding.[28][29]
Part 3: A Self-Validating Experimental Protocol
This section provides a step-by-step protocol for performing a DFT analysis and validating it against experimental data. We will use Gaussian 16, a widely used quantum chemistry software package.[14][30]
Protocol 1: Computational DFT Workflow in Gaussian
-
Molecule Construction:
-
Build the substituted pyridine derivative using a molecular editor like GaussView.[31]
-
Perform an initial, quick structure cleanup using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
Save the structure as a Gaussian Input file (.gjf).
-
-
Input File Setup:
-
Open the .gjf file in a text editor. The file will contain a route section (#), a title, the charge and multiplicity, and the atomic coordinates.
-
Route Section: This is the command line for the calculation. For a robust analysis, specify the following:
-
#p: Requests "print" level output for more detail.
-
Opt: Performs a geometry optimization.
-
Freq: Performs a frequency calculation on the optimized geometry.
-
B3LYP/6-311+G(d,p): Specifies the functional and basis set.
-
Pop=NBO: Requests a Natural Bond Orbital analysis to be performed.
-
-
-
Execution and Analysis:
-
Run the calculation using the Gaussian software.[32]
-
Optimization Convergence: Open the output file (.log or .out) and verify that the optimization converged successfully. Look for the message "Optimization completed."
-
Frequency Validation: Search for the "Frequencies" section. Confirm that there are no imaginary frequencies (listed as negative numbers).
-
Data Extraction:
-
Energies: The final electronic energy ("SCF Done") and thermochemical data (Enthalpies, Gibbs Free Energies) are located near the end of the file.[14]
-
HOMO/LUMO: The energies of the alpha and beta molecular orbitals are listed. Identify the HOMO and LUMO and calculate the gap.
-
NBO Charges: The NBO analysis section will provide a detailed summary of natural atomic charges.
-
Visualization: Use GaussView to open the output file and visualize the optimized geometry, vibrational modes, HOMO/LUMO orbitals, and MEP surface.
-
-
Protocol 2: Comparison with Experimental IR Spectrum
-
Obtain Experimental Data: Acquire a high-quality experimental FT-IR spectrum of the synthesized pyridine derivative.
-
Visualize Calculated Spectrum: In GaussView, open the completed frequency calculation output file. Go to the "Results" menu and select "Vibrations." This will display the calculated IR spectrum.
-
Apply Scaling Factor: DFT frequency calculations systematically overestimate vibrational frequencies due to the harmonic oscillator approximation and basis set incompletion. It is standard practice to apply an empirical scaling factor. For B3LYP/6-311+G(d,p), a scaling factor of ~0.967 is often recommended. Apply this factor to the calculated frequencies for a more accurate comparison.
-
Compare Spectra: Overlay the scaled theoretical spectrum with the experimental spectrum.
-
Peak Positions: Compare the wavenumbers of major peaks. A good correlation (e.g., for the C=N stretches, C-H stretches, and ring breathing modes) validates the computational model.
-
Intensities: While intensities are harder to match perfectly, the relative intensities of the major peaks should be in reasonable agreement.
-
This process of comparing theoretical data with robust experimental results forms a self-validating loop, ensuring the trustworthiness of the computational model before it is used to predict properties that are difficult or impossible to measure experimentally.
Conclusion
DFT analysis is an exceptionally powerful tool for the modern medicinal chemist. By providing a window into the electronic structure and reactivity of substituted pyridine derivatives, it allows for the rational design of new therapeutic agents. A thoughtful and systematic approach, beginning with the strategic selection of functionals and basis sets and culminating in the validation of theoretical results against experimental data, ensures that computational chemistry serves as a reliable and predictive partner in the complex process of drug discovery. This guide provides the foundational principles and practical workflows to empower researchers to confidently apply DFT to their own work, accelerating the journey from molecular concept to clinical reality.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ripublication.com [ripublication.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. irjweb.com [irjweb.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. orientjchem.org [orientjchem.org]
- 27. ias.ac.in [ias.ac.in]
- 28. The spectroscopic and the QTAIM properties of pyridine and phenanthroline derivatives using experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ritme.com [ritme.com]
- 31. m.youtube.com [m.youtube.com]
- 32. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
A Comparative Guide to the Reactivity of 4-Methoxy-2-phenylpyridine and its Analogs
Introduction
In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for pharmaceuticals, agrochemicals, and materials science.[1] Their reactivity is a delicate interplay of the inherent electron-deficient nature of the pyridine ring and the electronic influence of its substituents. This guide provides an in-depth comparison of the reactivity of 4-Methoxy-2-phenylpyridine with three structurally related compounds: the parent heterocycle, Pyridine; the singly-substituted 4-Methoxypyridine; and 2-Phenylpyridine. Understanding the nuanced reactivity of this compound is critical for professionals in drug development and chemical synthesis, as the combination of an electron-donating methoxy group and a sterically influential phenyl group imparts a unique chemical signature that dictates its behavior in key synthetic transformations. This document synthesizes experimental data and established chemical principles to provide a predictive framework for its utilization.
Structural and Electronic Properties: A Foundation for Reactivity
The reactivity of an aromatic heterocycle is fundamentally governed by the distribution of electron density within its ring system. The introduction of substituents dramatically alters this distribution.
-
Pyridine: The parent compound features an sp²-hybridized nitrogen atom that is more electronegative than carbon, leading to an electron-deficient (π-deficient) ring system. This makes pyridine less reactive than benzene toward electrophilic attack but more susceptible to nucleophilic attack.[1][2]
-
4-Methoxypyridine: The methoxy group at the 4-position is a strong electron-donating group (EDG) through resonance (+M effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, significantly increasing the electron density of the pyridine ring and enhancing the basicity of the nitrogen atom.[3]
-
2-Phenylpyridine: The phenyl group at the 2-position acts as a weak electron-withdrawing group via induction due to the sp²-hybridized carbons, slightly decreasing the basicity of the pyridine nitrogen. However, it introduces a second, more electron-rich aromatic system that can compete for reagents.[4]
-
This compound: This molecule presents a fascinating case of competing electronic effects. The strong electron-donating methoxy group at C4 enriches the ring, while the phenyl group at C2 exerts a mild deactivating inductive effect and provides a secondary site for reactions.
Caption: Structural relationships of the compared pyridine derivatives.
Table 1: Physical and Electronic Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) |
| Pyridine | C₅H₅N | 79.10[5] | 5.23[1][5] |
| 2-Phenylpyridine | C₁₁H₉N | 155.20[6] | ~4.43 (Predicted)[7] |
| 4-Methoxypyridine | C₆H₇NO | 109.13[8] | 6.58[8][9] |
| This compound | C₁₂H₁₁NO | 185.22[10] | ~6.0-6.2 (Estimated) |
Note: The pKa for this compound is estimated based on the additive effects of the electron-donating 4-methoxy group (increases basicity) and the weakly electron-withdrawing 2-phenyl group (decreases basicity).
Comparative Reactivity Analysis
Basicity and N-Nucleophilicity
The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making it available for protonation and reactions with Lewis acids.[1] The basicity, quantified by the pKa of the conjugate pyridinium ion, is a direct measure of this availability.
-
Trend: 4-Methoxypyridine (pKa 6.58) is the strongest base due to the powerful electron-donating resonance of the methoxy group, which stabilizes the positive charge on the protonated nitrogen.[3] Pyridine (pKa 5.23) serves as the benchmark. The phenyl group in 2-Phenylpyridine is weakly deactivating, resulting in a lower predicted pKa of ~4.43.[7]
-
This compound: Its basicity is predicted to be between that of pyridine and 4-methoxypyridine. The 4-methoxy group significantly increases basicity relative to pyridine, but this effect is tempered by the 2-phenyl substituent. This positions it as a moderately strong base, readily forming salts with acids and coordinating to metal centers.[11] This enhanced nucleophilicity of the nitrogen atom facilitates reactions like alkylation (forming quaternary pyridinium salts) and oxidation to the corresponding N-oxide.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic substitution, which, when forced, occurs primarily at the 3- and 5-positions.[1][12]
-
Pyridine: Requires harsh conditions for reactions like nitration or sulfonation.
-
2-Phenylpyridine: The pyridine ring remains deactivated. Electrophilic attack will preferentially occur on the more electron-rich phenyl ring, directed to its ortho and para positions.[4]
-
4-Methoxypyridine: The potent activating effect of the 4-methoxy group overcomes the ring's inherent deactivation, directing electrophiles to the 3- and 5-positions (ortho to the methoxy group).
-
This compound: Reactivity is complex due to two competing sites. The pyridine ring is activated at the 3- and 5-positions by the methoxy group. Simultaneously, the phenyl ring is an attractive target. The outcome will depend on the specific electrophile and reaction conditions. For potent electrophiles, substitution on the phenyl ring is likely favored. However, for reactions where the pyridine nitrogen coordinates to the electrophile or a Lewis acid catalyst, this can further deactivate the pyridine ring and strongly favor substitution on the phenyl group.
Caption: Regioselectivity of Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient character of pyridine makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, where the negative charge of the intermediate can be stabilized by the electronegative nitrogen.[1][13][14]
-
Pyridine: Famously undergoes the Chichibabin reaction with sodium amide to install an amino group at the 2-position.[14] Halopyridines with leaving groups at the 2- or 4-positions are highly reactive towards NAS.[14]
-
2-Phenylpyridine & 4-Methoxypyridine: The 2-position is blocked in 2-phenylpyridine, directing nucleophiles to C4 and C6. In 4-methoxypyridine, the methoxy group is a poor leaving group, but it activates the C2 and C6 positions for attack if a hydride were to be displaced under forcing conditions.
-
This compound: The most probable sites for nucleophilic attack are the C6 position (analogous to C2 in pyridine) and potentially the C4 position. While methoxy is not an ideal leaving group, its displacement by a potent nucleophile is conceivable under specific conditions, analogous to NAS on activated aryl ethers. The C6 position, being ortho to the nitrogen and unhindered, remains the most activated and accessible site.
Metal-Catalyzed Reactions: C-H Activation
The pyridine nitrogen is an excellent directing group for transition metal-catalyzed C-H activation. This is particularly relevant for 2-phenylpyridine and its derivatives.
-
2-Phenylpyridine: This is a canonical substrate for ortho-C-H activation on the phenyl ring. The pyridine nitrogen coordinates to a metal center (e.g., Palladium, Iridium, Rhodium), which then facilitates the cleavage of the C-H bond at the ortho-position of the phenyl ring, forming a stable cyclometalated intermediate.[6][15][16] This strategy is widely used in materials science and organic synthesis.
-
This compound: It is expected to behave similarly to 2-phenylpyridine, undergoing facile ortho-C-H activation on the phenyl ring. The electronic effect of the 4-methoxy group may influence the reaction rate. As an electron-donating group, it increases the electron density on the pyridine nitrogen, potentially strengthening its coordination to the metal catalyst. This could lead to a faster rate of C-H activation compared to the unsubstituted 2-phenylpyridine, a hypothesis consistent with mechanisms where the substrate's coordination is a key step.[15]
Experimental Protocols
To empirically validate the predicted reactivity, standardized experimental protocols are essential. The following protocols are designed to provide a clear, comparative assessment.
Protocol 1: Competitive Palladacycle Formation via C-H Activation
This experiment directly compares the rate of C-H activation between 2-phenylpyridine and this compound. The rationale is that the more electronically favorable substrate will react faster to form the stable palladium dimer.
Methodology:
-
Reagent Preparation: In separate, dry Schlenk flasks under an argon atmosphere, prepare 0.1 M solutions of 2-phenylpyridine and this compound in anhydrous acetic acid.
-
Reaction Setup: In a third Schlenk flask, dissolve Palladium(II) acetate (1.0 eq) in anhydrous acetic acid to a concentration of 0.1 M.
-
Initiation: To the palladium solution, add exactly 0.5 equivalents of 2-phenylpyridine solution and 0.5 equivalents of this compound solution simultaneously at room temperature.
-
Monitoring: Stir the reaction mixture at 80 °C. Withdraw aliquots (0.1 mL) at regular intervals (e.g., 15, 30, 60, 120 minutes), quench with water, and extract with dichloromethane.
-
Analysis: Analyze the organic extracts by ¹H NMR spectroscopy or LC-MS. Quantify the consumption of each starting material relative to an internal standard to determine the relative reaction rates. The faster consumption of one substrate indicates its higher reactivity towards cyclometallation.
Caption: Workflow for competitive C-H activation experiment.
Summary and Conclusion
The reactivity of this compound is a composite of the features of its parent structures, resulting in a versatile and unique chemical entity.
Table 2: Comparative Reactivity Summary
| Reaction Type | Pyridine | 2-Phenylpyridine | 4-Methoxypyridine | This compound |
| Basicity | Moderate | Lower | Higher | High |
| EAS | Deactivated (C3/C5) | Favored on Phenyl ring | Activated (C3/C5) | Competitive: Phenyl ring vs. Pyridine C3/C5 |
| NAS | Activated (C2/C4/C6) | Activated (C4/C6) | Low (poor leaving group) | Activated (C6), possible at C4 |
| C-H Activation | N/A | High (Phenyl ortho-C-H) | N/A | High to Very High (Phenyl ortho-C-H) |
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, reactivity, aromatic character and importance of Pyridine | PPTX [slideshare.net]
- 3. reddit.com [reddit.com]
- 4. Question: Why does electrophilic substitution in 4-phenylpyridine occur i.. [askfilo.com]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 7. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 8. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 9. 4-Methoxypyridine CAS#: 620-08-6 [m.chemicalbook.com]
- 10. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Applications of 4-Methoxy-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, functional materials, and catalysts. Among these, 4-Methoxy-2-phenylpyridine emerges as a versatile building block, its unique electronic and steric properties making it a molecule of significant interest. This guide provides a comprehensive literature review of its synthesis and diverse applications, offering a comparative analysis of methodologies and performance to aid researchers in their experimental design and application development.
Part 1: Synthetic Strategies for this compound
The construction of the this compound backbone can be achieved through several modern synthetic methodologies. The choice of a particular route is often dictated by factors such as substrate availability, desired yield, and tolerance of functional groups. Here, we compare three prominent methods: the Suzuki-Miyaura Coupling, the Negishi Coupling, and Direct C-H Arylation.
Method A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. For the synthesis of this compound, this would involve the reaction of a phenylboronic acid derivative with a 2-halo-4-methoxypyridine or a 2-pyridylboronic acid derivative with a halo-anisole.
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling for this compound Synthesis.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling (Analogous Procedure) [1]
-
To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, such as Pd/C (1.4 mol% of Pd).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent, such as DMF (8 mL).[2]
-
Heat the mixture under reflux using a microwave oven, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
| Parameter | Method A: Suzuki-Miyaura Coupling (Aryl Halide) | Notes |
| Precursor | 4-Bromoanisole and 2-pyridylboronate or 2-Halo-4-methoxypyridine and Phenylboronic acid | Availability of precursors is a key consideration. |
| Typical Yield | 74-91% (for 4-methoxybiphenyl)[1] | Yields can be high but are sensitive to catalyst, ligand, and base selection. |
| Reaction Time | 1-12 hours[1] | Can be accelerated with microwave heating.[2] |
| Reaction Temp. | 50-100 °C[1] | Milder conditions may be possible with highly active catalyst systems. |
| Catalyst | Pd(OAc)₂ or Pd/C[1] | Phosphine ligands are often required to stabilize the palladium catalyst. |
| Base | K₂CO₃ or Na₂CO₃[1] | The choice of base is crucial for the transmetalation step. |
Method B: Negishi Coupling
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate.[3] This method is known for its high functional group tolerance and the ability to couple a wide range of sp², sp³, and sp hybridized carbons.[4]
General Reaction Scheme:
Caption: Negishi Coupling for this compound Synthesis.
Experimental Protocol: General Procedure for Negishi Cross-Coupling of Aryl Halides [5]
-
Prepare the organozinc reagent in situ by reacting the corresponding aryl bromide with n-butyllithium followed by transmetalation with zinc chloride.
-
In a separate oven-dried Schlenk tube, add the aryl halide (1.0 equiv) and the palladium catalyst (e.g., 2 mol% Pd[P(t-Bu)₃]₂).
-
Add a solvent mixture of THF/NMP.
-
Add the freshly prepared organozinc solution to the reaction mixture.
-
Heat the reaction at 100 °C until the aryl halide is consumed (monitored by GC analysis).
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by chromatography.
| Parameter | Method B: Negishi Coupling | Notes |
| Precursor | 2-Halo-4-methoxypyridine and Phenylzinc reagent | Organozinc reagents are often prepared in situ. |
| Typical Yield | Generally high | Known for good to excellent yields.[5] |
| Reaction Time | Varies, typically a few hours | Dependent on substrate reactivity and catalyst loading. |
| Reaction Temp. | Room Temp. to 100 °C | Milder conditions are often achievable.[6] |
| Catalyst | Pd(P(t-Bu)₃)₂, Pd(dba)₂/ligand | A variety of palladium and nickel catalysts are effective.[3][5] |
| Functional Group Tolerance | High | A key advantage over some other cross-coupling methods.[6] |
Method C: Direct C-H Arylation
Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners.[7] For the synthesis of this compound, this would involve the direct coupling of 4-methoxypyridine with a phenylating agent, such as a phenylboronic acid or a phenyldiazonium salt.
General Reaction Scheme:
Caption: Direct C-H Arylation for this compound Synthesis.
Experimental Protocol: Direct Arylation of Electron-Deficient Heterocycles with Arylboronic Acids (General Procedure) [7][8]
-
To a reaction vessel, add the heterocycle (e.g., 4-methoxypyridine, 1.0 equiv), arylboronic acid (1.5 equiv), and a catalytic amount of silver(I) nitrate (e.g., 10 mol%).
-
Add a persulfate co-oxidant (e.g., (NH₄)₂S₂O₈, 2.0 equiv).
-
Add a solvent, such as trifluoroacetic acid (TFA) or a mixture of dichloroethane (DCE) and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Method C: Direct C-H Arylation | Notes |
| Precursor | 4-Methoxypyridine and Phenylboronic Acid | Avoids pre-functionalization of the pyridine ring. |
| Typical Yield | Moderate to good | Yields can be variable depending on the substrates and conditions.[8] |
| Reaction Time | Can be rapid | Often proceeds at room temperature.[7] |
| Reaction Temp. | Room Temperature | A significant advantage in terms of energy efficiency.[7] |
| Catalyst | Ag(I), Pd(II) | Metal-free conditions are also being developed. |
| Regioselectivity | Can be a challenge | Directing groups may be necessary to control the position of arylation. |
Part 2: Applications of this compound
The unique combination of a phenyl group and a methoxy-substituted pyridine ring endows this compound with a range of properties that make it a valuable scaffold in various scientific domains.
Medicinal Chemistry
Pyridine and its derivatives are ubiquitous in medicinal chemistry, with many exhibiting a wide spectrum of biological activities.[9] While specific studies on the biological activity of this compound are not extensively documented in the readily available literature, its structural motifs are present in compounds with known pharmacological effects.
-
Antimicrobial and Antifungal Activity: Numerous pyridine derivatives have been reported to possess antibacterial and antifungal properties.[10][11][12] The presence of the lipophilic phenyl group and the hydrogen-bond accepting methoxy group in this compound could contribute to its potential as an antimicrobial agent. For instance, a study on nicotinonitrile derivatives containing a methoxy-phenyl-pyridine scaffold showed moderate to good antibacterial and antifungal activity.[10]
-
Anticancer Activity: The 2-phenylpyridine scaffold is a key component in a number of compounds with anticancer properties.[8] The substitution pattern on both the phenyl and pyridine rings can significantly influence the cytotoxic activity. It is plausible that derivatives of this compound could be explored as potential antitumor candidates.
-
Enzyme Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor and coordinate with metal ions in enzyme active sites. This makes pyridine-containing molecules attractive candidates for enzyme inhibitors. For example, derivatives of 4-phenylindoline containing a methoxy-pyridine moiety have been developed as potent inhibitors of the PD-1/PD-L1 interaction for tumor immunotherapy.[13]
Materials Science: Organic Light-Emitting Diodes (OLEDs)
Phenylpyridine derivatives, particularly iridium(III) complexes of 2-phenylpyridine, are widely used as phosphorescent emitters in OLEDs due to their high quantum efficiencies.[14][15] The electronic properties of the phenylpyridine ligand can be tuned by introducing substituents, which in turn affects the emission color and performance of the OLED device.
The methoxy group in this compound is an electron-donating group, which would be expected to influence the HOMO and LUMO energy levels of the molecule and its corresponding metal complexes. This could lead to a red-shift in the emission spectrum compared to the unsubstituted 2-phenylpyridine.
Comparative Performance of Phenylpyridine-based Emitters in OLEDs:
| Emitter Type | Emission Color | External Quantum Efficiency (EQE) | Reference |
| Ir(ppy)₃ (fac-tris(2-phenylpyridine)iridium) | Green | ~8-12% | [1] |
| Platinum(II) complexes with substituted phenylpyridines | Blue-green to Red | up to 4.88 cd A⁻¹ (luminous efficiency) | [14][15] |
While specific data for OLEDs incorporating this compound is not available, the general principles suggest that it could be a valuable ligand for developing new phosphorescent emitters with tailored photophysical properties.[16][17]
Catalysis
The pyridine nitrogen atom in this compound can act as a ligand to coordinate with metal centers, making it a potential component of catalysts. The electronic and steric properties of the ligand can influence the activity and selectivity of the metal complex.
-
Homogeneous Catalysis: 2-Phenylpyridine and its derivatives have been used as ligands in various catalytic reactions, including olefin oligomerization and C-C bond formation.[15][18] The methoxy group in this compound could modulate the electron density at the metal center, thereby affecting its catalytic performance. For example, oxovanadium(IV) microclusters with 2-phenylpyridine have shown catalytic activity in olefin oligomerization.[15]
-
Heterogeneous Catalysis: The immobilization of pyridine-based ligands onto solid supports can lead to the development of recyclable heterogeneous catalysts. The functional groups on the this compound scaffold could be utilized for grafting onto a support material.
Conclusion
This compound is a molecule with significant potential, accessible through a variety of modern synthetic methods. While the Suzuki-Miyaura and Negishi couplings offer reliable and high-yielding routes from pre-functionalized starting materials, direct C-H arylation presents a more atom-economical, albeit potentially less selective, alternative. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including cost, scale, and desired purity.
The applications of this compound, while not yet extensively explored for the parent compound itself, are projected to be diverse, spanning medicinal chemistry, materials science, and catalysis. The structural motifs within this molecule are found in numerous bioactive compounds and high-performance materials. Further research into the specific properties and activities of this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic agents, advanced materials for electronic devices, and efficient catalysts. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Synthesis and characterization of copper(ii) 4′-phenyl-terpyridine compounds and catalytic application for aerobic oxidation of benzylic alcohols - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct C-H arylation of electron-deficient heterocycles with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis [frontiersin.org]
- 13. Discovery of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety as potent inhibitors of the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Insecticidal Activity of 2-Phenylpyridine Derivatives
The escalating challenge of insecticide resistance in major agricultural pests necessitates a continuous search for novel chemical scaffolds with unique modes of action.[1][2][3] Among the diverse heterocyclic compounds explored, pyridine derivatives have consistently demonstrated a broad spectrum of biological activities, finding applications as herbicides, fungicides, and insecticides.[1][4] This guide focuses on a particularly promising subclass: 2-phenylpyridine derivatives. We will provide a comprehensive assessment of their insecticidal efficacy, delve into their structure-activity relationships, propose a likely mechanism of action, and offer a comparative perspective against existing insecticide classes. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields, providing both synthesized insights and detailed, actionable experimental protocols.
The Chemical Foundation: Synthesis of 2-Phenylpyridine Scaffolds
The core 2-phenylpyridine structure, a pyridine ring linked to a phenyl group at the second position, serves as a versatile backbone for chemical modification.[5] The synthesis of insecticidal derivatives often involves multi-step reactions designed to introduce various functional groups that enhance biological activity. A common and efficient approach involves a Suzuki-Miyaura cross-coupling reaction, followed by nucleophilic substitution and amidation to append moieties like N-phenylbenzamide.[1][2][3] These synthetic routes are favored due to their mild reaction conditions and generally high yields, facilitating the creation of diverse chemical libraries for screening.[1][3]
Caption: A generalized workflow for synthesizing 2-phenylpyridine derivatives.
Insecticidal Efficacy: A Comparative Analysis
Recent studies have highlighted the potent insecticidal properties of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties.[1] The efficacy of these compounds has been demonstrated against a range of economically important pests, including Lepidoptera, Hemiptera, and Acari species.
Spectrum of Activity
Key research has evaluated these compounds against the armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the carmine spider mite (Tetranychus cinnabarinus).[1][3][6] The data reveals significant activity, particularly against the lepidopteran pest M. separata. Several derivatives achieved 100% inhibition at a concentration of 500 mg/L, demonstrating their potential for development as effective insecticides.[1][3]
Structure-Activity Relationship (SAR)
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl rings. This relationship is crucial for optimizing lead compounds.
-
Rationale for Modification: The goal of chemical modification is to enhance the compound's interaction with the target site in the insect, improve its penetration through the insect cuticle, and optimize its metabolic stability.
-
Key Findings: Analysis of various analogues indicates that the presence of specific electron-withdrawing or electron-donating groups can dramatically influence insecticidal potency. For instance, substituents such as methoxy (-OCH₃) at the second position of the benzene ring, or chlorine (-Cl), trifluoromethyl (-CF₃), and trifluoromethoxy (-OCF₃) at the third position, were found to confer optimal insecticidal activity against M. separata.[1]
Table 1: Comparative Insecticidal Activity of 2-Phenylpyridine Derivatives at 500 mg/L
| Compound ID | Key Substituents | Target Pest: Mythimna separata (% Inhibition) | Target Pest: Aphis craccivora (% Inhibition) | Target Pest: Tetranychus cinnabarinus (% Inhibition) |
| 5a | 2-OCH₃ | 100% | 53% | 41% |
| 5d | 3-Cl | 100% | 61% | 55% |
| 5g | 3-CF₃ | 100% | 73% | 62% |
| 5h | 3-OCF₃ | 100% | 68% | 57% |
| 5k | 4-COCH₃ | 100% | 58% | 49% |
| Control | (Vehicle) | 0% | 0% | 0% |
Data synthesized from Zhang et al., Molecules, 2023.[1] This table clearly demonstrates the high efficacy against M. separata and highlights the variable, though still significant, activity against other pests.
Proposed Mechanism of Action: Targeting GABA Receptors
While the precise molecular target of the N-phenylbenzamide series of 2-phenylpyridine derivatives is still under investigation, a plausible hypothesis is the modulation of γ-aminobutyric acid (GABA) receptors in the insect nervous system.[7][8]
-
Causality of Target Choice: GABA receptors are ligand-gated ion channels that play a central role in inhibitory neurotransmission in insects.[7] They are a well-validated target for several major classes of insecticides, including phenylpyrazoles (e.g., fipronil) and cyclodienes.[8][9] Disruption of this system leads to hyperexcitation, paralysis, and death of the insect. The structural similarities between 2-phenylpyridine derivatives and other GABA-antagonistic insecticides support this hypothesis.
-
The Mechanism: These compounds likely act as non-competitive antagonists, binding to a site within the GABA-gated chloride channel. This binding event prevents the influx of chloride ions that would normally hyperpolarize the neuron, thereby blocking the inhibitory signal of GABA. The result is uncontrolled neuronal firing.
Caption: Proposed mechanism: 2-phenylpyridine derivative blocks the GABA receptor channel.
Standardized Protocols for Efficacy Assessment
To ensure reproducible and comparable data, standardized bioassay protocols are essential. The following methods are widely accepted for evaluating the efficacy of novel insecticides.[10][11][12]
Protocol 1: Leaf-Dipping Bioassay (for chewing insects)
This method is ideal for assessing toxicity against pests like the armyworm (M. separata).[1][13]
-
Preparation of Test Solutions: Dissolve the synthesized 2-phenylpyridine derivatives in a minimal amount of a suitable solvent (e.g., DMF or acetone). Create a series of concentrations (e.g., 500, 250, 125, 62.5, 31.25 mg/L) by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-80). The surfactant ensures even coating of the leaf surface. A control solution containing only the solvent and surfactant must be prepared.
-
Treatment: Select fresh, uniform host plant leaves (e.g., cabbage or corn). Dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Drying: Place the treated leaves on a paper towel and allow them to air dry completely in a fume hood.
-
Insect Exposure: Place one treated leaf into a Petri dish lined with moistened filter paper. Introduce a set number (e.g., 10) of third-instar larvae into each dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25±1°C, >70% relative humidity, 16:8 L:D photoperiod).
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%. Calculate LC₅₀ (median lethal concentration) values using probit analysis.
Protocol 2: CDC Bottle Bioassay (for susceptible/resistant population screening)
This standardized method is excellent for detecting resistance and determining the time- and dose-response of a target insect population.[14]
-
Bottle Coating: Prepare a stock solution of the test compound in a high-purity solvent like acetone. Pipette 1 mL of the appropriate dilution into a 250 mL glass bottle.
-
Solvent Evaporation: Cap and roll the bottle on its side to ensure an even coating of the interior surface. Once coated, uncap the bottle and place it on a bottle roller or continue rolling by hand until the acetone has completely evaporated, leaving a thin film of the insecticide. Prepare control bottles using only acetone.
-
Insect Introduction: Introduce 20-25 adult insects (e.g., mosquitoes or aphids) into each bottle using an aspirator.
-
Observation: Start a timer immediately. Record the number of dead or incapacitated insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Data Analysis: Determine the diagnostic time required to kill 99-100% of a known susceptible population. This time can then be used to screen field populations for resistance. Resistance is suspected if a significant portion of the test population survives beyond the diagnostic time.[14]
Caption: A standardized workflow for conducting insecticidal bioassays.
Conclusion and Future Outlook
The evidence strongly supports that 2-phenylpyridine derivatives represent a highly promising class of insecticidal compounds.[1][3] Their potent activity against destructive pests like Mythimna separata, coupled with a straightforward and high-yielding synthesis, makes them attractive candidates for further development.
The path forward requires a multi-pronged research effort:
-
Mechanism of Action Confirmation: Definitive studies, such as electrophysiological analysis of insect neurons or binding assays with cloned GABA receptors, are needed to confirm the proposed mechanism of action.[15]
-
Lead Optimization: Further exploration of the structure-activity relationship is essential to design analogues with even greater potency and a broader activity spectrum.
-
Comparative Benchmarking: Rigorous testing against leading commercial insecticides, such as chlorantraniliprole and fipronil, is necessary to accurately position these novel compounds within the existing market.[1][15]
-
Safety and Environmental Profile: Comprehensive toxicological studies on non-target organisms (e.g., pollinators, aquatic life) and environmental fate assessments are critical for any compound destined for agricultural use.
By pursuing these research avenues, the full potential of 2-phenylpyridine derivatives as next-generation insecticides can be realized, offering a valuable new tool in the ongoing effort to ensure global food security.
References
- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus | MDPI [mdpi.com]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetr… [ouci.dntb.gov.ua]
- 3. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 11. A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [iris.who.int]
- 13. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdc.gov [cdc.gov]
- 15. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-2-phenylpyridine
This document provides a detailed, step-by-step guide for the proper and safe disposal of 4-Methoxy-2-phenylpyridine (CAS No. 53698-56-9). As a substituted pyridine derivative, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. The procedures outlined below are designed to ensure personnel safety, regulatory compliance, and environmental protection. The causality behind each recommendation is explained to provide a framework for understanding, not just instruction.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific risks that dictate the necessary safety protocols.
Primary Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The structural similarity to pyridine suggests that it should be handled as a potentially hazardous substance, with disposal managed according to state and federal regulations for chemical waste.[2]
Required Personal Protective Equipment (PPE): The potential for irritation necessitates robust protective measures. The following PPE is mandatory when handling this compound, including during waste consolidation and disposal preparation:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). Always inspect gloves before use and dispose of contaminated gloves properly. Wear a fully-buttoned laboratory coat.[3][4]
-
Respiratory Protection: All handling of this compound, especially where aerosols or vapors may be generated, must occur within a certified chemical fume hood to prevent respiratory tract irritation.[4]
The Core Principle: Incineration by a Licensed Professional
The universally accepted and most environmentally sound method for the disposal of pyridine and its derivatives is high-temperature incineration .[2][5]
Why Incineration?
-
Complete Destruction: Rotary kiln or liquid injection incinerators operate at temperatures between 820°C and 1,600°C.[2] This extreme heat breaks down the complex aromatic structure of this compound into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.
-
Environmental Protection: These incineration facilities are equipped with afterburners and scrubbers.[5] This secondary treatment is crucial for neutralizing potentially acidic or toxic gases produced during combustion, preventing their release into the atmosphere.
-
Regulatory Compliance: In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally responsible for determining if a substance is a hazardous waste and ensuring its proper disposal.[6] Treating this compound as hazardous waste and consigning it to a licensed disposal company ensures compliance with these regulations.[5][7]
Under no circumstances should this compound be disposed of down the drain or in regular solid waste. Such actions can lead to significant environmental contamination and are in violation of federal and local regulations.[3][5]
Step-by-Step Waste Collection and Handling Protocol
Proper segregation and containment at the point of generation are critical for a safe disposal workflow.
Step 1: Designate a Hazardous Waste Container
-
Select a container made of compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight lid.
-
The container must be in good condition, free from cracks or leaks.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4]
Step 2: Segregate the Waste Stream
-
The designated container should be used exclusively for this compound and materials directly contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper).
-
Do Not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react, leading to pressure buildup, fire, or explosion.
Step 3: Accurately Label the Container
-
The hazardous waste label must be filled out completely and legibly. Essential information includes:
-
Full Chemical Name: this compound
-
CAS Number: 53698-56-9
-
Hazard Pictograms: Include pictograms for "Irritant" (exclamation mark).
-
Step 4: Store Waste Safely
-
Keep the waste container tightly closed except when adding waste.[5]
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, such as a secondary containment bin within a fume hood or a ventilated cabinet.[4][5]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[3]
Step 5: Arrange for Professional Disposal
-
Once the container is full or is no longer being used, contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup.[4]
-
Follow their specific procedures for scheduling a collection.
Disposal of Empty Containers: Empty containers that once held this compound must also be treated as hazardous waste, as they retain chemical residues. They should be disposed of as unused product and should not be repurposed.[3][5]
Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate risks.
For a Small Spill (Contained within a Fume Hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[3][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5][6]
-
Decontaminate the spill area with soap and water.
-
Report the spill to your supervisor.
For a Large Spill (Outside of a Fume Hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's emergency response team and EHS department immediately. Provide them with the chemical name and an estimate of the spilled quantity. Do not attempt to clean up a large spill yourself.[3]
Summary of Key Chemical Data
For quick reference, the key identifiers and hazard classifications for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 53698-56-9 | PubChem[1] |
| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |
| Molecular Weight | 185.22 g/mol | PubChem[1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Navigating the Safe Handling of 4-Methoxy-2-phenylpyridine: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 4-Methoxy-2-phenylpyridine, a compound that demands careful management due to its potential hazards. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliability of your research.
Hazard Assessment: Understanding the Risks of this compound
Before any handling of this compound, a thorough understanding of its hazard profile is critical. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. Therefore, the selection of PPE must directly address and mitigate these risks. The operational plan should be built around preventing such contact.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended equipment, which should be considered the minimum standard.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant risk of splashing. | Ensure a snug fit to prevent any gaps. Always inspect for cracks or damage before use. |
| Hand Protection | Chemically resistant, disposable gloves such as nitrile or neoprene.[2][3] | Inspect gloves for any tears or punctures before use. Employ the proper glove removal technique to avoid skin contact with the contaminated exterior.[4] Dispose of used gloves immediately in a designated hazardous waste container.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Clothing made of natural fibers like cotton is recommended over synthetic materials. Ensure the lab coat provides adequate coverage. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[5][6][7] | Ensure the fume hood is functioning correctly before starting any work. If a respirator is necessary, a formal respiratory protection program, including fit testing and training, must be in place.[6] |
Step-by-Step Handling and Disposal Workflow
Adherence to a strict, procedural workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Preparations
-
Designate a Handling Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[3][5]
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review Emergency Procedures: Be familiar with the location and operation of emergency equipment such as safety showers and eyewash stations.[8]
Donning PPE
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
During Handling
-
Minimize Dust and Aerosol Generation: Handle the solid compound carefully to avoid creating dust.
-
Maintain Situational Awareness: Be mindful of your actions and the location of the compound at all times.
-
Keep Containers Closed: When not in use, ensure all containers of this compound are tightly sealed.[2][3]
Post-Handling and Disposal
-
Decontamination: Wipe down the work surface with an appropriate solvent and then clean with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, wipes, and empty containers, in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[9]
-
Hand Washing: After removing all PPE, wash your hands thoroughly with soap and water.[9]
Emergency Procedures: A Rapid Response Plan
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][9] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
The following flowchart outlines the decision-making process in the event of an accidental exposure.
By integrating these safety protocols and PPE requirements into your standard operating procedures, you can create a robust safety framework for handling this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.
References
- 1. This compound | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
